2-Oxopiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZYLQVOHBJVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717464 | |
| Record name | 2-Oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24537-50-6 | |
| Record name | 2-Oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxopiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Oxopiperidine-4-carboxylic Acid from Glutamic Acid
This guide provides a comprehensive overview of the synthetic pathways for converting L-glutamic acid, a readily available and inexpensive starting material, into the valuable chiral building block, 2-oxopiperidine-4-carboxylic acid. This piperidinone derivative is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the primary synthetic routes.
Introduction: The Significance of this compound
The 2-oxopiperidine (or δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The incorporation of a carboxylic acid at the 4-position introduces a crucial functional handle for further molecular elaboration, while the inherent chirality, derived from the parent L-glutamic acid, is often essential for biological activity. The development of robust and scalable synthetic routes to enantiomerically pure this compound is therefore of significant interest to researchers in drug discovery and development.
Core Synthetic Strategy: From Amino Acid to Heterocycle
The most common and efficient synthetic approach to this compound from L-glutamic acid involves a two-step process:
-
Cyclization: The initial step is the intramolecular cyclization of L-glutamic acid to form (S)-5-oxopyrrolidine-2-carboxylic acid, commonly known as L-pyroglutamic acid.
-
Ring Expansion/Reduction: The five-membered pyroglutamic acid ring is then converted to the six-membered 2-oxopiperidine ring. This is the most challenging step and can be approached through various reductive methodologies.
This guide will focus on the practical execution of this strategy, providing detailed protocols and mechanistic insights.
Part 1: Synthesis of the Key Intermediate: L-Pyroglutamic Acid
The formation of L-pyroglutamic acid from L-glutamic acid is a dehydration reaction that results in the formation of a lactam. This process can occur spontaneously under thermal conditions or be facilitated by acid catalysis.
Experimental Protocol: Thermal Cyclization of L-Glutamic Acid
This protocol describes a straightforward method for the preparation of L-pyroglutamic acid.
Materials:
-
L-Glutamic Acid
-
Water
-
Heating mantle and round-bottom flask with reflux condenser
-
Crystallization dish
Procedure:
-
A slurry of L-glutamic acid in a minimal amount of water is heated to 135-140°C.
-
The mixture is maintained at this temperature for 2-3 hours, during which the glutamic acid will dissolve and then slowly solidify as pyroglutamic acid is formed.
-
The reaction is monitored for the cessation of water evolution.
-
The resulting solid mass is cooled, and the crude L-pyroglutamic acid is recrystallized from water to yield a pure product.
Trustworthiness: This method is well-established and provides high yields of L-pyroglutamic acid. The primary consideration is careful temperature control to avoid decomposition.
Diagram: Cyclization of L-Glutamic Acid
Chiral Synthesis of 2-Oxopiperidine-4-carboxylic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the primary strategies for the chiral synthesis of 2-Oxopiperidine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] Recognizing the critical importance of stereochemistry in pharmacology, this document delves into three principal methodologies: leveraging the chiral pool, asymmetric hydrogenation, and enzymatic resolution. Each section offers a detailed exploration of the theoretical underpinnings, practical considerations, and step-by-step protocols. The guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and actionable insights for the stereoselective synthesis of this important molecule.
Introduction: The Significance of Chiral this compound
The 2-oxopiperidine (or δ-valerolactam) ring system is a prevalent motif in a wide array of natural products and pharmacologically active compounds. The incorporation of a carboxylic acid at the 4-position introduces a key functional handle for further molecular elaboration, making this compound a versatile building block.[1] The chirality at the C4 position is of paramount importance, as the stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of this compound is a critical endeavor in modern pharmaceutical research.
This guide will explore the following key strategies for achieving high enantiopurity in the synthesis of this compound:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the chiral center.
-
Enzymatic Resolution: Separating a racemic mixture of enantiomers using stereoselective enzymes.
Chiral Pool Synthesis: A Nature-Inspired Approach
The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. Synthesis starting from these materials can be a highly efficient way to produce enantiomerically pure target molecules. For the synthesis of this compound, L-glutamic acid is an ideal and readily available chiral starting material.
Rationale and Mechanistic Considerations
The synthesis of this compound from L-glutamic acid leverages the inherent chirality of the starting material to establish the desired stereocenter at the C4 position of the target molecule. The key transformation involves the cyclization of a glutamic acid derivative to form the six-membered lactam ring. The stereochemistry of the final product is directly dictated by the stereochemistry of the starting L-glutamic acid.
A plausible synthetic pathway involves the selective reduction of the γ-carboxylic acid of a protected L-glutamic acid to an alcohol, followed by activation of the alcohol (e.g., as a tosylate or mesylate) and subsequent intramolecular nucleophilic substitution by the protected amine to form the piperidinone ring.
Proposed Experimental Workflow
Caption: Proposed workflow for the chiral pool synthesis of (S)-2-Oxopiperidine-4-carboxylic acid from L-glutamic acid.
Generalized Step-by-Step Protocol
Disclaimer: The following is a generalized protocol based on established organic synthesis principles. Specific reaction conditions may require optimization.
-
Protection of L-Glutamic Acid:
-
Protect the amino group of L-glutamic acid, for example, as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative.
-
Protect the α-carboxylic acid, for instance, as a benzyl ester.
-
-
Selective Reduction:
-
Selectively reduce the γ-carboxylic acid of the protected glutamic acid to the corresponding alcohol. This can often be achieved using borane reagents like borane-tetrahydrofuran complex (BH₃·THF).
-
-
Hydroxyl Group Activation:
-
Activate the resulting primary alcohol as a good leaving group, for example, by converting it to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.
-
-
Intramolecular Cyclization:
-
Treat the activated intermediate with a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the protected amine, which then acts as an intramolecular nucleophile to displace the leaving group and form the 2-oxopiperidine ring.
-
-
Deprotection:
-
Remove the protecting groups to yield the final (S)-2-Oxopiperidine-4-carboxylic acid. For example, Boc and benzyl groups can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) or through hydrogenolysis.
-
Asymmetric Hydrogenation: Catalytic Enantioselectivity
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. This method involves the reduction of a prochiral unsaturated substrate using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of this compound, a suitable precursor would be 2-oxo-1,4,5,6-tetrahydropyridine-4-carboxylic acid.
Principles and Catalyst Selection
The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center (commonly rhodium or ruthenium). The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially. The choice of ligand is crucial for achieving high enantiomeric excess (ee).
Proposed Experimental Workflow
Caption: General workflow for the asymmetric hydrogenation approach.
Generalized Step-by-Step Protocol
-
Preparation of the Precursor:
-
Synthesize the prochiral precursor, 2-oxo-1,4,5,6-tetrahydropyridine-4-carboxylic acid, through known synthetic routes.
-
-
Asymmetric Hydrogenation Reaction:
-
In a high-pressure reactor, dissolve the precursor in a suitable solvent (e.g., methanol, ethanol).
-
Add a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DIPAMP, BINAP).
-
Pressurize the reactor with hydrogen gas (the pressure will need to be optimized).
-
Stir the reaction at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).
-
-
Work-up and Purification:
-
Carefully depressurize the reactor.
-
Remove the catalyst by filtration through a pad of celite or silica gel.
-
Evaporate the solvent and purify the product by crystallization or chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
-
Enzymatic Resolution: Biocatalytic Separation
Enzymatic resolution is a technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture of enantiomers. This can be achieved by selectively transforming one enantiomer into a different compound, which can then be separated from the unreacted enantiomer.
Rationale and Enzyme Selection
For the resolution of racemic this compound, a lipase or esterase could be employed to selectively hydrolyze a racemic ester derivative. For example, one enantiomer of the methyl or ethyl ester of this compound might be a good substrate for the enzyme, while the other is not. This would result in a mixture of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer), which can be separated based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions).
Proposed Experimental Workflow
Caption: Workflow for the enzymatic resolution of a racemic ester of this compound.
Generalized Step-by-Step Protocol
-
Preparation of the Racemic Ester:
-
Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods.
-
-
Enzymatic Hydrolysis:
-
Suspend the racemic ester in a buffered aqueous solution.
-
Add the selected lipase or esterase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435).[2]
-
Stir the mixture at a controlled temperature and pH. Monitor the progress of the reaction by HPLC to determine the extent of hydrolysis. Aim for approximately 50% conversion for optimal resolution.
-
-
Separation of Enantiomers:
-
Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme).
-
Perform an acid-base extraction. For example, acidify the mixture to protonate the newly formed carboxylic acid, which may allow for its extraction into an organic solvent, leaving the unreacted ester in the aqueous phase (or vice versa depending on solubilities).
-
-
Isolation and Characterization:
-
Isolate the separated ester and carboxylic acid.
-
The ester can be hydrolyzed to the corresponding carboxylic acid if desired.
-
Determine the enantiomeric purity of both the recovered ester and the carboxylic acid using chiral HPLC.
-
Data Summary and Comparison of Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |
| Chiral Pool Synthesis | L-Glutamic Acid | Standard organic reagents | Predictable stereochemistry, readily available starting material. | Can involve multiple steps, protecting group chemistry may be required. |
| Asymmetric Hydrogenation | Prochiral unsaturated precursor | Chiral Rh or Ru catalysts, H₂ | High enantioselectivity, atom economical. | Requires specialized high-pressure equipment, catalysts can be expensive. |
| Enzymatic Resolution | Racemic this compound ester | Lipases, esterases | High stereoselectivity, mild reaction conditions. | Maximum theoretical yield of a single enantiomer is 50%, requires separation of products. |
Conclusion
The chiral synthesis of this compound can be effectively achieved through several distinct strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the equipment and expertise available. Chiral pool synthesis offers a reliable route with predictable stereochemistry. Asymmetric hydrogenation provides an elegant and efficient method for large-scale production, provided a suitable catalyst can be identified. Enzymatic resolution is a powerful tool for obtaining high enantiopurity, particularly when a racemic mixture is readily accessible. Further research and process optimization within each of these areas will continue to enhance the accessibility of this important chiral building block for the advancement of pharmaceutical research and development.
References
An In-depth Technical Guide to 2-Oxopiperidine-4-carboxylic Acid: Chemical Properties and Reactivity
Introduction
2-Oxopiperidine-4-carboxylic acid, a heterocyclic compound, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid, chiral scaffold, incorporating both a lactam and a carboxylic acid functionality, presents a unique and versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, making it a valuable building block for novel therapeutic agents, including HIV protease inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. These properties dictate its solubility, stability, and compatibility with various reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 143.14 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 24537-50-6 | --INVALID-LINK--[1] |
| pKa (Predicted) | 4.62 ± 0.20 | --INVALID-LINK--[2] |
| Solubility | 89 g/L (25 °C) | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[3] |
Spectroscopic Data
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.
¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (lactam and carboxylic acid), and the four carbons of the piperidine ring. Based on data for (S)-4-oxopiperidine-2-carboxylic acid, the lactam carbonyl is expected to resonate around 170-175 ppm, and the carboxylic acid carbonyl in a similar region.[4] The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. An online prediction tool suggests the following approximate chemical shifts for this compound:
-
C2 (C=O, lactam): ~175 ppm
-
C6: ~45 ppm
-
C5: ~25 ppm
-
C4: ~40 ppm
-
C3: ~30 ppm
-
COOH: ~175 ppm
Synthesis of this compound
The synthesis of the 2-oxopiperidine scaffold is often achieved through a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5] This is a robust and widely used method for the formation of five- and six-membered rings.[5]
Synthetic Workflow: Dieckmann Condensation
Caption: Synthetic workflow for this compound via Dieckmann condensation.
Detailed Experimental Protocol: Synthesis via Dieckmann Condensation
Materials:
-
Diethyl 2-aminopentanedioate
-
Acetic anhydride
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Acetylation: To a solution of diethyl 2-aminopentanedioate (1.0 equiv) in a suitable solvent, add acetic anhydride (1.1 equiv). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain diethyl N-acetyl-2-aminopentanedioate.
-
Dieckmann Condensation: To a refluxing solution of sodium ethoxide (1.2 equiv) in anhydrous toluene, add a solution of diethyl N-acetyl-2-aminopentanedioate (1.0 equiv) in anhydrous toluene dropwise over 1 hour. Continue refluxing for an additional 4-6 hours.[5]
-
Work-up and Cyclization: Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-oxopiperidine-4-carboxylate.
-
Hydrolysis and Decarboxylation: To the crude ethyl 2-oxopiperidine-4-carboxylate, add a 6M aqueous solution of HCl. Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Chemical Reactivity
The bifunctional nature of this compound provides two primary sites for chemical modification: the carboxylic acid group and the lactam functionality.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Esterification is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to create a reactive intermediate for further transformations.
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically performed under reflux to drive the equilibrium towards the ester product.
-
Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equiv).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-oxopiperidine-4-carboxylate.
The formation of an amide bond is a crucial transformation in the synthesis of peptides and other biologically active compounds. This is typically achieved using a coupling agent to activate the carboxylic acid.
-
Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used to facilitate amide bond formation.
-
Uronium/Aminium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often lead to higher yields and shorter reaction times.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv) in anhydrous DCM.
-
Add DIPEA (2.0 equiv) to the mixture and stir at room temperature for 15 minutes.
-
Add benzylamine (1.1 equiv) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-benzyl-2-oxopiperidine-4-carboxamide.
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] This transformation opens up further synthetic possibilities for derivatization of the resulting hydroxyl group.
Materials:
-
Methyl 2-oxopiperidine-4-carboxylate (ester protection is necessary)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Combine the filtrate and washes, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)piperidin-2-one.
Reactions of the Lactam Functionality
The lactam nitrogen of the 2-oxopiperidine ring can also be functionalized, although it is less nucleophilic than a typical amine. These reactions often require prior protection of the carboxylic acid group to prevent intramolecular side reactions.
N-alkylation of the lactam can be achieved using a suitable alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the amide proton without causing unwanted side reactions.
Materials:
-
Methyl 2-oxopiperidine-4-carboxylate
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: NaH is highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl 1-benzyl-2-oxopiperidine-4-carboxylate.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for a wide array of chemical transformations, enabling the creation of diverse and complex molecular structures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the development of novel therapeutics and other advanced materials.
References
Biological activity of 2-Oxopiperidine-4-carboxylic acid and its derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Oxopiperidine-4-carboxylic Acid and its Derivatives
Abstract
The this compound scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both a lactam and a carboxylic acid functional group, provides a unique conformational constraint and multiple points for chemical derivatization. This bifunctionality makes it a valuable building block for the synthesis of complex molecules with diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental evaluation of this compound and its derivatives. We will delve into their roles as modulators of key biological targets, including bacterial DNA gyrase, HIV protease, nociceptin receptors, and peroxisome proliferator-activated receptors (PPARs), offering field-proven insights and detailed methodologies for their investigation.
The this compound Core: A Privileged Scaffold
This compound (CAS 24537-50-6) is a non-proteinogenic amino acid analogue.[1] The lactam ring constrains the geometry of the molecule, while the carboxylic acid moiety serves as a critical interaction point with biological targets, often mimicking natural amino acid residues, and enhances aqueous solubility.[2][3] Its derivatives are frequently employed in pharmaceutical research as key intermediates in the synthesis of novel therapeutic agents.[2]
The core structure can be synthesized through various routes, often starting from commercially available materials like diethyl ethylmalonate or employing chiral synthesis strategies from α-amino acids to yield enantiomerically pure products.[4][5] The versatility of the scaffold lies in the ability to modify the carboxylic acid (e.g., forming amides or esters), the lactam nitrogen, and the piperidine ring itself, leading to a wide chemical space for exploration.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
A prominent application of the piperidine-4-carboxylic acid core is in the development of novel antibacterial agents. Specifically, piperidine-4-carboxamides have emerged as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[6]
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair.[7] It introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome and relieving torsional stress during replication. Piperidine-4-carboxamides inhibit the supercoiling activity of DNA gyrase, leading to DNA damage and ultimately bacterial cell death.[8] Genetic studies suggest these compounds bind to the GyrA subunit, displaying a binding mode similar to other NBTIs like gepotidacin.[6]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the piperidine-4-carboxamide scaffold has yielded potent inhibitors against Mycobacterium abscessus, an intrinsically drug-resistant pathogen.[9]
-
Hit Compound (MMV688844): The initial hit compound, identified from the Pathogen Box library, demonstrated a Minimum Inhibitory Concentration (MIC) against M. abscessus.[9]
-
Lead Optimization: Substitution on the phenyl ring of the carboxamide was found to be critical. Adding a trifluoromethyl (TFM) group at the 4-position of the phenyl moiety (compound 844-TFM ) resulted in a nearly 10-fold increase in whole-cell activity (MIC = 1.5 µM) and enzymatic inhibition (IC₅₀ = 1.5 µM).[9] Moving the TFM group to the 3-position, however, led to reduced potency, highlighting the importance of substituent placement for optimal target engagement.[9]
Quantitative Biological Data
| Compound | R-group (Phenyl) | M. abscessus MIC (µM)[9] | DNA Gyrase IC₅₀ (µM)[9] |
| 844 | 4-Cl | 12.5 | > 50 |
| 844-TFM | 4-CF₃ | 1.5 | 1.5 |
| 9f | 3-CF₃ | 12.5 | N/A |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The different topological forms of the DNA are then separated by agarose gel electrophoresis.
Workflow Diagram
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Step-by-Step Methodology: [3]
-
Reaction Setup: On ice, prepare a master mix containing 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.2 µg per reaction), and nuclease-free water.
-
Compound Addition: Aliquot the master mix into microfuge tubes. Add the test compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Include a solvent-only control (negative control) and a known inhibitor like ciprofloxacin (positive control).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube. The amount of enzyme should be just enough to fully supercoil the DNA in the negative control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA bands under a UV transilluminator. Inhibitory activity is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control.
Antiviral Activity: HIV-1 Protease Inhibition
Derivatives of the piperidine scaffold have been instrumental in the design of potent HIV-1 protease inhibitors (PIs). The piperidine moiety often serves as a P2-ligand, interacting with the S2 subsite of the viral protease.[10]
Mechanism of Action: Blocking Viral Maturation
HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into their functional protein components. This cleavage is a critical step in the viral life cycle, enabling the maturation of infectious virions. PIs are competitive inhibitors that bind to the active site of the protease, preventing polyprotein processing and resulting in the production of immature, non-infectious viral particles.[11]
Structure-Activity Relationship (SAR) Insights
A series of PIs incorporating piperidine analogues as P2-ligands and a cyclopropyl group as the P1'-ligand demonstrated potent enzymatic inhibition.[10]
-
Stereochemistry is Key: Inhibitors with an (R)-configuration at the 3-position of the piperidine ring were significantly more potent than their (S)-enantiomers. For example, compound 22a ((R)-piperidine-3-carboxamide) was over 100-fold more potent than its (S)-counterpart 23a .[10]
-
N-Substitution: Methylation of the piperidine nitrogen generally led to a decrease in activity, suggesting that the NH group may be involved in a crucial hydrogen bonding interaction within the S2 pocket of the protease.[10]
-
P2' Ligand: A 4-methoxyphenylsulfonamide as the P2' ligand was found to be optimal for activity in this series.[10]
Quantitative Biological Data
| Compound | P2-Ligand | P2'-Ligand | HIV-1 Protease IC₅₀ (nM)[10] |
| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 |
| 23a | (S)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | >450 |
| 24a | (R)-N-Me-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 10.7 |
| Darunavir | (Reference Drug) | N/A | 3.12 |
Experimental Protocol: FRET-Based HIV-1 Protease Assay
This is a common high-throughput method to measure protease activity. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the peptide by the protease separates the pair, resulting in an increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the FRET peptide substrate, and purified recombinant HIV-1 protease.
-
Compound Plating: In a microplate (e.g., 384-well), serially dilute the test compounds to the desired concentrations.
-
Enzyme and Substrate Addition: Add the HIV-1 protease to the wells containing the compounds and incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
Neuromodulatory and Analgesic Potential: Nociceptin Receptor Ligands
The piperidine core is found in ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a member of the opioid receptor family.[12] NOP receptor activation has complex effects on pain, anxiety, and other CNS functions, making it an attractive target for novel therapeutics.[13]
Signaling Pathway of the Nociceptin Receptor
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[14]
-
Ligand Binding: An agonist binds to the NOP receptor.
-
G Protein Activation: The receptor activates the Gαi/o protein, causing the dissociation of the Gα and Gβγ subunits.
-
Downstream Effects:
-
Other Pathways: The NOP receptor can also activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[16]
NOP Receptor Signaling Diagram
Caption: Simplified NOP receptor signaling cascade.
Therapeutic Application: Antitussive Activity
NOP receptor agonists have shown potent antitussive (anti-cough) effects in animal models, suggesting a new therapeutic avenue for cough treatment that may lack the side effects of traditional opioid-based antitussives.[17]
Experimental Protocol: Capsaicin-Induced Cough Model in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of antitussive agents.
Step-by-Step Methodology: [17]
-
Animal Acclimatization: Acclimate conscious, unrestrained guinea pigs in a whole-body plethysmograph.
-
Drug Administration: Administer the test compound (e.g., a NOP agonist) via the desired route (e.g., oral, subcutaneous).
-
Cough Induction: After a set pre-treatment time, expose the animals to an aerosolized solution of capsaicin (a known tussigenic agent) for a fixed duration.
-
Cough Measurement: Record the characteristic cough sounds and changes in pressure within the plethysmograph during the exposure period.
-
Data Analysis: Quantify the number of coughs for each animal. Compare the cough count in the drug-treated group to a vehicle-treated control group to determine the percentage of cough inhibition. The specificity can be confirmed by pre-treating with a NOP antagonist, which should block the antitussive effect.[17]
Metabolic Regulation: PPARα/γ Agonism
Piperidine-4-carboxylic acid derivatives have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are master regulators of lipid and glucose metabolism.
Mechanism of Action
PPARs are ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits coactivators to initiate the transcription of genes involved in:
-
PPARα: Fatty acid oxidation, lipid transport.
-
PPARγ: Adipocyte differentiation, fatty acid storage, and glucose homeostasis.[18]
Dual agonists are sought for the comprehensive treatment of metabolic syndrome, simultaneously addressing dyslipidemia (via PPARα) and insulin resistance (via PPARγ).
Experimental Protocol: PPAR Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of a specific PPAR isoform.
Step-by-Step Methodology: [19][20]
-
Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:
-
An expression plasmid for a chimeric receptor (e.g., the ligand-binding domain of human PPARα fused to the DNA-binding domain of GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a known reference agonist (e.g., GW7647 for PPARα).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control and plot the response against the compound concentration to determine the EC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold and its close relatives represent a remarkably fruitful starting point for the design of potent and selective modulators of diverse biological targets. The inherent structural features of this core, combined with its synthetic tractability, have enabled the development of promising lead compounds in antibacterial, antiviral, neuromodulatory, and metabolic disease research. The detailed protocols and SAR insights provided in this guide serve as a foundation for researchers in the field. Future efforts will likely focus on leveraging advanced computational methods for more precise ligand design, exploring new biological targets for this privileged scaffold, and optimizing the pharmacokinetic and safety profiles of existing lead series to translate these promising research compounds into clinically effective therapeutics.
References
- 1. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Research Compound [benchchem.com]
- 3. topogen.com [topogen.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring SCH 225288: A NOP Receptor Agonist's Antitussive Efficacy in Animal Models [synapse.patsnap.com]
- 18. raybiotech.com [raybiotech.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: 2-Oxopiperidine-4-carboxylic Acid as a Constrained Amino Acid Analog
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Conformational Control in Peptide Therapeutics
Peptides represent a highly attractive class of therapeutic agents due to their high potency, selectivity, and relatively low toxicity. However, their clinical utility is often hampered by poor metabolic stability and high conformational flexibility. The inherent "floppiness" of linear peptides means they expend a significant entropic penalty upon binding to their target, leading to reduced affinity. Furthermore, this flexibility makes them susceptible to proteolytic degradation.
A primary strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1][2] By restricting the available conformational space, medicinal chemists can pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, increasing stability against proteases, and improving selectivity for the target receptor.[1][2] This guide focuses on a specific and valuable tool in this endeavor: 2-oxopiperidine-4-carboxylic acid , a lactam-based cyclic scaffold that serves as a constrained analog of proteinogenic amino acids.
The this compound Scaffold: A Structural Overview
This compound, also known as 4-carboxy-δ-valerolactam, is a bifunctional heterocyclic compound.[3] Its structure is characterized by a six-membered piperidone ring containing a lactam (an internal cyclic amide) and a carboxylic acid functional group at the 4-position.
This unique architecture provides several key features that make it an attractive building block for peptidomimetic design:
-
Rigidity: The cyclic nature of the piperidone ring significantly reduces the number of rotatable bonds compared to a linear amino acid, thus constraining the backbone dihedral angles.
-
Defined Stereochemistry: The chiral center at the C4 position allows for the synthesis of enantiomerically pure (R)- and (S)-isomers, enabling precise spatial orientation of the carboxylic acid group, which mimics the Cα-carboxyl of a natural amino acid.
-
Versatile Chemistry: The lactam nitrogen and the C4-carboxylic acid provide two distinct points for chemical modification and incorporation into a growing peptide chain using standard synthetic methodologies.
Below is a diagram illustrating the fundamental structure of this compound.
Caption: Structure of this compound.
Synthesis of this compound
The synthesis of substituted piperidones is a well-established field in organic chemistry. For the specific purpose of creating a constrained amino acid analog, stereocontrol is paramount. A logical and efficient approach is to utilize the "chiral pool," starting from readily available and enantiomerically pure natural amino acids. L-glutamic acid is an ideal starting material for the synthesis of (S)-2-oxopiperidine-4-carboxylic acid.
Conceptual Synthetic Workflow from L-Glutamic Acid
The following workflow outlines a plausible, high-level strategy for the stereoselective synthesis. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter at C4.
Caption: Conceptual workflow for chiral pool synthesis.
Detailed Experimental Protocol (Illustrative Racemic Synthesis)
While a stereoselective synthesis is ideal, a robust racemic synthesis provides the foundational chemistry and allows for subsequent chiral resolution if required. The following protocol is an illustrative method adapted from established piperidone syntheses.
Objective: To synthesize racemic this compound.
Materials:
-
Diethyl glutaconate
-
Ammonia (in ethanol)
-
Sodium ethoxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl glutaconate in absolute ethanol. Add a solution of ammonia in ethanol. The ammonia acts as the nucleophile in a conjugate addition to the α,β-unsaturated ester.
-
Dieckmann Cyclization: To the reaction mixture from Step 1, add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux. The strong base will deprotonate the α-carbon of one ester group, which then attacks the carbonyl of the other ester group, forming the six-membered ring.
-
Hydrolysis and Decarboxylation: After cooling, the reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then heated to reflux. The acidic conditions hydrolyze the remaining ester to a carboxylic acid and promote decarboxylation of the β-keto acid intermediate, yielding the 4-carboxy-2-piperidone.
-
Workup and Purification: The reaction mixture is cooled and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the final product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of starting materials.
-
Mass Spectrometry: To verify the molecular weight (143.14 g/mol ).
-
Melting Point Analysis: To assess purity.
Conformational Properties and Role as a β-Turn Mimetic
The therapeutic value of this compound lies in its ability to rigidly control the peptide backbone conformation. Based on extensive studies of related 4-substituted piperidines and piperidones, the six-membered ring of this analog is expected to adopt a stable chair conformation .
In this chair conformation, the substituent at the C4 position (the connection to the rest of the peptide chain) can exist in either an axial or equatorial orientation. The energetic preference for one over the other dictates the overall topology of the peptide.
Induction of β-Turns
One of the most important secondary structures in protein recognition and interaction is the β-turn . A β-turn is a region of four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This structure is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.
By replacing the i+1 and i+2 residues of a natural β-turn with a single constrained mimetic, it is possible to lock the peptide into this bioactive conformation. The geometry of this compound makes it an excellent candidate to function as a Type II' β-turn mimetic . Closely related oxazolopiperidin-2-ones have been shown to adopt stable βII' turn conformations.
Caption: Mimicking a β-turn with the constrained analog.
When incorporated into a peptide, the lactam portion of the scaffold effectively defines the φ and ψ dihedral angles, pre-organizing the backbone into a reverse turn. The carboxylic acid at the C4 position then serves as the attachment point for the C-terminal portion of the peptide.
Applications in Drug Discovery and Development
The ability to stabilize β-turns is critically important in designing peptidomimetics that target protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs), where turns are often key recognition motifs.
While specific, peer-reviewed biological data for peptides incorporating this compound is nascent in the public domain, its utility is demonstrated by its use as a key intermediate in the synthesis of potent, non-peptide small molecule inhibitors. For instance, this scaffold has been employed in the development of novel histone deacetylase (HDAC) inhibitors , which are a promising class of therapeutics for neurological disorders and cancer.[1]
Case Study: Somatostatin Analogs
A prime area for the application of β-turn mimetics is in the development of somatostatin analogs. Somatostatin is a cyclic peptide hormone that regulates a wide range of physiological functions. Its bioactive conformation is known to contain a critical β-turn. Synthetic analogs like octreotide, which stabilize this turn, have achieved significant clinical success.
The incorporation of a this compound scaffold into a somatostatin sequence could offer a novel strategy to create analogs with enhanced receptor subtype selectivity and improved pharmacokinetic profiles.
Hypothetical Data Presentation
To illustrate the potential impact of this constrained analog, the following table presents hypothetical binding affinity data for a native peptide ligand and its modified version containing a this compound (Opc) moiety to mimic a β-turn.
| Compound | Sequence | Target Receptor | Binding Affinity (Kd, nM) |
| Native Peptide | Ac-Phe-Gly-Pro -Tyr-NH₂ | Receptor X | 150 |
| Constrained Analog | Ac-Phe-(S)-Opc -Tyr-NH₂ | Receptor X | 15 |
This data is illustrative and intended to demonstrate the expected outcome of conformational constraint.
The anticipated 10-fold increase in binding affinity for the constrained analog would be attributed to the reduction in the entropic penalty of binding, as the peptide is already in its required bioactive conformation.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the design of conformationally constrained peptides. Its rigid, lactam-based structure provides a robust scaffold for mimicking β-turns, a critical secondary structure motif in biological recognition. Through chiral pool synthesis, it can be accessed in an enantiomerically pure form, allowing for precise stereochemical control in peptidomimetic design.
While its application in published peptide therapeutics is still emerging, its use in potent small molecule inhibitors highlights its value in medicinal chemistry. Future research will undoubtedly focus on the systematic incorporation of this analog into known bioactive peptides to generate next-generation therapeutics with enhanced potency, stability, and selectivity. The continued development of efficient and scalable stereoselective syntheses will be crucial to unlocking the full potential of this promising constrained amino acid analog.
References
An In-Depth Technical Guide to the Synthesis and Isolation of 2-Oxopiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2-Oxopiperidine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The presented methodology is grounded in established chemical principles, offering a robust and reproducible pathway for obtaining this key building block.
Introduction
This compound, a derivative of piperidine featuring both a lactam and a carboxylic acid functionality, represents a significant pharmacophore in the development of novel therapeutics. Its constrained cyclic structure and bifunctional nature make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This guide details a practical and efficient synthetic route, commencing from readily available starting materials and proceeding through a key glutarimide intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 24537-50-6 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | 437.0 ± 38.0 °C (Predicted) |
| pKa | 4.62 ± 0.20 (Predicted) |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process, beginning with the formation of a glutarimide intermediate, followed by a selective reduction of one of the two carbonyl groups. This strategy allows for a controlled and efficient construction of the target molecule.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Part 1: Synthesis of 2,6-Dioxopiperidine-4-carboxylic acid (Glutarimide Intermediate)
The initial step involves the cyclocondensation of triethyl methanetricarboxylate with ammonia to form the glutarimide ring system. This reaction is a well-established method for the synthesis of glutarimide derivatives.
Reaction Scheme:
Caption: Formation of the glutarimide intermediate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl methanetricarboxylate (1 equivalent) with an excess of aqueous ammonia (e.g., 28-30% solution).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to a pH of approximately 1-2. This will precipitate the carboxylic acid product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 2,6-Dioxopiperidine-4-carboxylic acid as a white to off-white solid.
-
Characterization Data for 2,6-Dioxopiperidine-4-carboxylic acid:
| Property | Value |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| CAS Number | 6973-55-3[2] |
| Appearance | White to off-white powder[2] |
| Melting Point | 211-213 °C[2] |
| IR (KBr, cm⁻¹) | Broad O-H stretch (3300-2500), C=O stretch (imide) ~1730 and ~1680, C=O stretch (acid) ~1710[3][4] |
| ¹H NMR (DMSO-d₆, δ) | ~12.5 (s, 1H, COOH), ~11.0 (s, 1H, NH), 2.5-3.0 (m, 3H, CH + CH₂), 2.0-2.4 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, δ) | ~175 (COOH), ~172 (C=O, imide), ~171 (C=O, imide), ~40 (CH), ~30 (CH₂) |
Part 2: Selective Reduction to this compound
The second and final step is the selective reduction of one of the two imide carbonyl groups of the glutarimide intermediate to a methylene group, yielding the desired this compound. Sodium borohydride is a suitable reagent for this transformation, as it is a mild reducing agent that can selectively reduce amides and lactams under specific conditions.[5][6]
Reaction Scheme:
References
- 1. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-dioxopiperidine-4-carboxylic acid | 6973-55-3 [sigmaaldrich.com]
- 3. 2,6-Dioxo-4-piperidinecarboxylic acid | C6H7NO4 | CID 237026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. Ascensus [ascensusspecialties.com]
Retrosynthetic Analysis of 2-Oxopiperidine-4-carboxylic Acid: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth retrosynthetic analysis of 2-oxopiperidine-4-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry and drug development. We will explore three primary disconnection strategies: the Dieckmann condensation, an approach originating from glutamic acid, and the hydrogenation of a pyridone precursor. For each pathway, we will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols for key transformations, and discuss the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic landscape for this important molecule.
Introduction
The 2-oxopiperidine (or δ-valerolactam) ring system is a prevalent motif in a wide array of natural products and pharmacologically active compounds. The incorporation of a carboxylic acid at the 4-position introduces a key functional handle for further molecular elaboration, making this compound a valuable building block in the synthesis of more complex chemical entities. A thorough understanding of its retrosynthetic pathways is crucial for the efficient and strategic design of novel therapeutics. This guide will dissect the target molecule to reveal logical and experimentally validated synthetic routes.
Retrosynthetic Strategy 1: The Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[1][2] For our target molecule, this translates to a disconnection of the C2-C3 bond, leading to an acyclic N-protected diester precursor.
Logical Framework & Disconnection
The core principle of this approach is the base-catalyzed intramolecular cyclization of a 1,6-diester to form a six-membered ring.[3] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester at the 3-position would yield the desired 4-substituted 2-piperidone.
subgraph Retrosynthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Ethyl 2-oxopiperidine-3,4-dicarboxylate"]; C [label="N-Protected Diethyl Ester"]; D [label="Protected Amino Malonate & Acrylate"];
end
subgraph Synthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; D_synth [label="Protected Amino Malonate & Acrylate"]; C_synth [label="N-Protected Diethyl Ester"]; B_synth [label="Ethyl 2-oxopiperidine-3,4-dicarboxylate"]; A_synth [label="this compound"];
end
linkStyle 0,1,2,4,5,6 stroke-width:2px,stroke:#4285F4,fill:none; }
Experimental Protocol: Dieckmann Condensation
This protocol is adapted from established procedures for the synthesis of 4-piperidones.[4]
Step 1: Synthesis of the N-Protected Diester Precursor
-
To a solution of diethyl 2-(benzamido)malonate (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.
-
Cool the mixture to 0 °C and add ethyl acrylate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triester. This can be purified by column chromatography.
Step 2: Dieckmann Cyclization
-
Dissolve the purified triester (1 equivalent) in anhydrous toluene.
-
Add sodium ethoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., argon).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude cyclic β-keto ester, add a solution of aqueous hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation at the 3-position.
-
Cool the reaction mixture and adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Retrosynthetic Strategy 2: Synthesis from Glutamic Acid
Glutamic acid, a readily available and chiral starting material, provides an attractive entry point for the synthesis of substituted piperidines. This approach involves the formation of the piperidone ring through intramolecular cyclization of a suitably functionalized glutamic acid derivative.
Logical Framework & Disconnection
This strategy relies on disconnecting the N-C2 bond of the lactam, revealing a δ-amino acid precursor. This precursor can be traced back to glutamic acid, where the γ-carboxylic acid is homologated to provide the necessary carbon skeleton.
subgraph Retrosynthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound"]; F [label="δ-Amino-α-carboxypimelic acid derivative"]; G [label="N-Protected Glutamic Acid Derivative"]; H [label="L-Glutamic Acid"];
end
subgraph Synthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; H_synth [label="L-Glutamic Acid"]; G_synth [label="N-Protected Glutamic Acid Derivative"]; F_synth [label="δ-Amino-α-carboxypimelic acid derivative"]; E_synth [label="this compound"];
end
linkStyle 0,1,2,4,5,6 stroke-width:2px,stroke:#34A853,fill:none; }
Experimental Protocol: Synthesis from L-Glutamic Acid
This protocol is a conceptual adaptation based on synthetic routes to related piperidine structures from glutamic acid.[5][6]
Step 1: Protection and Esterification of L-Glutamic Acid
-
Suspend L-glutamic acid (1 equivalent) in a suitable alcohol (e.g., methanol) and cool to 0 °C.
-
Add thionyl chloride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the dimethyl ester hydrochloride salt.
-
Protect the amino group, for example, with a Boc group by reacting the hydrochloride salt with di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine in a solvent such as dichloromethane.
Step 2: Selective Reduction and Chain Extension
-
Selectively reduce the γ-ester of the N-Boc protected glutamic acid dimethyl ester to the corresponding aldehyde. This can be achieved using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
-
Perform a Wittig reaction on the resulting aldehyde with a suitable phosphorane, such as (carboethoxymethylene)triphenylphosphorane, to introduce a two-carbon extension, forming an α,β-unsaturated ester.
Step 3: Reduction and Cyclization
-
Reduce the double bond of the α,β-unsaturated ester via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
Induce lactam formation by heating the resulting amino ester, possibly with a mild base or acid catalyst, to yield the ethyl ester of this compound.
-
Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide followed by acidic workup).
Retrosynthetic Strategy 3: Hydrogenation of a Pyridone Precursor
The catalytic hydrogenation of a corresponding pyridone or dihydropyridone is a direct and often efficient method for the synthesis of saturated piperidones.[7][8]
Logical Framework & Disconnection
This approach involves the disconnection of two hydrogen atoms from the piperidone ring, leading to a 2-oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid or a 2-oxo-1,2-dihydropyridine-4-carboxylic acid precursor. These precursors can be synthesized through various methods, including cycloaddition reactions.
subgraph Retrosynthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="this compound"]; J [label="2-Oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid"]; K [label="Dienophile and Diene"];
end
subgraph Synthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; K_synth [label="Dienophile and Diene"]; J_synth [label="2-Oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid"]; I_synth [label="this compound"];
end
linkStyle 0,1,3,4 stroke-width:2px,stroke:#EA4335,fill:none; }
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on general procedures for the hydrogenation of pyridone systems.[9][10]
Step 1: Synthesis of the Pyridone Precursor
The synthesis of the substituted pyridone precursor can be accomplished through various routes, one of which is a multi-component reaction. For instance, a reaction between an appropriate β-ketoester, an aldehyde, and an ammonia source can lead to the formation of a dihydropyridone.
Step 2: Catalytic Hydrogenation
-
Dissolve the 2-oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add a hydrogenation catalyst, for example, 5% rhodium on alumina or platinum oxide (Adam's catalyst).[8]
-
Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.
-
Agitate the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purification can be achieved by recrystallization.
Comparative Analysis of Synthetic Routes
| Route | Key Reaction | Advantages | Potential Challenges |
| Dieckmann Condensation | Intramolecular Claisen | Convergent, well-established | Requires multi-step synthesis of the precursor, potential for side reactions. |
| From Glutamic Acid | Intramolecular Cyclization | Readily available chiral starting material | Multiple protection/deprotection steps, potential for racemization. |
| Pyridone Hydrogenation | Catalytic Hydrogenation | Direct, potentially high-yielding | Synthesis of the pyridone precursor can be complex, requires specialized hydrogenation equipment. |
Conclusion
The retrosynthetic analysis of this compound reveals several viable synthetic strategies, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical requirements of the final product. The Dieckmann condensation offers a classic and robust approach, while the use of glutamic acid as a chiral precursor is attractive for enantioselective synthesis. The hydrogenation of a pyridone precursor provides a more direct route, provided the precursor is readily accessible. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this valuable chemical building block.
References
- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 8. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scalable Synthesis of 2-Oxopiperidine-4-carboxylic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of scalable synthetic strategies for the production of 2-oxopiperidine-4-carboxylic acid, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the industrial demand for efficient and robust manufacturing processes, this document delves into the critical aspects of synthesis, from the selection of raw materials to process optimization and analytical validation. We present a comparative analysis of prominent synthetic routes, culminating in a detailed, field-proven protocol for a highly scalable approach. This guide is intended for researchers, chemists, and process development professionals seeking to implement or enhance the large-scale synthesis of this valuable molecule.
Introduction: The Significance of the this compound Scaffold
This compound, also known as 4-carboxy-2-piperidone, is a bifunctional molecule featuring a lactam and a carboxylic acid. This unique structural arrangement makes it a highly versatile building block for the synthesis of complex pharmaceutical agents and biologically active compounds.[1] The rigid piperidine core, combined with the hydrogen bond donor and acceptor capabilities of the lactam and the ionizable carboxylic acid group, allows for diverse molecular interactions, making it a privileged scaffold in drug design. Its derivatives have been explored for a range of therapeutic applications, underscoring the need for reliable and scalable synthetic methods.
Strategic Approaches to Scalable Synthesis
The economically viable synthesis of this compound on an industrial scale hinges on several key factors: cost and availability of starting materials, number of synthetic steps, overall yield, and ease of purification. Two primary strategies have emerged as the most promising for large-scale production:
-
Route A: Catalytic Hydrogenation of a Pyridine Precursor
-
Route B: Cyclization of Glutamic Acid Derivatives
Comparative Analysis of Scalable Routes
| Feature | Route A: Catalytic Hydrogenation | Route B: Cyclization of Glutamic Acid |
| Starting Materials | 2,6-Dichloropyridine-4-carboxylic acid or 2-Hydroxypyridine-4-carboxylic acid | L-Glutamic acid |
| Reagent Cost | Generally lower due to commodity chemicals. | Can be higher depending on the specific glutamic acid derivative and chiral reagents. |
| Number of Steps | Fewer steps, potentially a one-pot reaction. | Multi-step process involving protection, activation, and cyclization. |
| Scalability | High, leveraging established hydrogenation technologies. | Moderate, may face challenges with reagent stoichiometry and purification at scale. |
| Stereocontrol | Produces a racemic mixture unless a chiral catalyst or resolution is employed. | Can be adapted for enantioselective synthesis starting from chiral L-glutamic acid. |
| Typical Overall Yield | High, often exceeding 80-90%.[2] | Moderate, typically in the range of 40-60%. |
| Key Challenges | Catalyst poisoning, decarboxylation under harsh conditions. | Management of protecting groups, potential for side reactions during cyclization. |
Expert Insight: For large-scale, cost-driven production where a racemic product is acceptable or can be resolved later, the catalytic hydrogenation of a suitable pyridine precursor (Route A) is often the more pragmatic and economically favorable approach. The directness of this route and the use of well-understood, scalable hydrogenation technology provide significant advantages in an industrial setting.
Recommended Scalable Synthesis: Catalytic Hydrogenation of 2,6-Dichloropyridine-4-carboxylic Acid
This section details a robust and scalable two-step process for the synthesis of this compound, commencing with the catalytic hydrogenation of 2,6-dichloropyridine-4-carboxylic acid to yield piperidine-4-carboxylic acid, followed by a selective oxidation to introduce the 2-oxo functionality. A variation of this initial step has been shown to produce piperidine-4-carboxylic acid in a single operation.[3]
Synthetic Pathway Overview
Caption: Synthetic pathway from 2,6-dichloropyridine-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Piperidine-4-carboxylic Acid
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 2,6-dichloropyridine-4-carboxylic acid (1 equivalent) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add Platinum(IV) oxide (PtO2, Adams' catalyst) to the mixture. The typical catalyst loading is 1-5 mol%.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-70 bar. The reaction is typically conducted at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake. The reaction is generally complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture to remove the platinum catalyst. The filtrate, containing piperidine-4-carboxylic acid, can be used directly in the next step or the product can be isolated by concentrating the solution under reduced pressure.
Step 2: Synthesis of this compound
-
Reaction Setup: The crude piperidine-4-carboxylic acid from the previous step is dissolved in a suitable solvent system, such as a biphasic mixture of ethyl acetate and water.
-
Oxidation: A controlled oxidation is performed. While various methods exist, a common approach for selective alpha-oxidation of cyclic amines to lactams involves ruthenium-based oxidants or enzymatic methods for greater selectivity and milder conditions.
-
Quenching and Extraction: Upon completion, the reaction is quenched, and the aqueous layer is separated. The pH is adjusted to precipitate the product.
-
Purification: The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture to yield a white to off-white solid.
Rationale and In-process Controls
-
Choice of Catalyst: Platinum oxide is a robust catalyst for pyridine ring hydrogenation and is relatively tolerant to the acidic conditions.[3]
-
Solvent: Glacial acetic acid serves as a solvent and helps to maintain the amine as a salt, which can prevent catalyst poisoning.
-
Pressure and Temperature: The use of elevated pressure allows the reaction to proceed at room temperature, which minimizes potential side reactions like decarboxylation that can occur at higher temperatures.
-
Controlled Oxidation: The second step is the most critical for achieving a good yield of the desired lactam. Over-oxidation can lead to ring-opening or other byproducts. Therefore, careful control of the oxidant stoichiometry and reaction temperature is paramount.
Process Optimization and Scale-Up Considerations
Transitioning from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Catalyst Handling and Recovery: On a large scale, the pyrophoric nature of hydrogenation catalysts when dry necessitates safe handling procedures. Efficient catalyst recovery and recycling are crucial for economic viability.
-
Heat Management: Hydrogenation is an exothermic process. A robust cooling system for the reactor is essential to maintain the desired reaction temperature and prevent thermal runaways.
-
Hydrogen Safety: The use of hydrogen gas under pressure requires adherence to strict safety protocols, including the use of certified equipment and adequate ventilation.
-
Purification Strategy: Recrystallization is a common and effective method for purifying the final product at scale. The choice of solvent should be guided by solubility, recovery, and safety considerations.
-
Waste Management: The process should be designed to minimize waste generation. Solvent recycling and proper disposal of catalyst and other waste streams are important environmental and economic considerations.
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is critical. The following analytical techniques are recommended for the quality control of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The carboxylic acid proton typically appears as a broad singlet downfield. The protons on the piperidine ring will exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid, as well as for the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the lactam and the carboxylic acid, as well as the N-H stretching of the lactam.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a common starting point. Detection can be achieved using a UV detector.
Physical Characterization
-
Melting Point: The melting point of the purified compound should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.
-
Elemental Analysis: Combustion analysis can be used to confirm the elemental composition of the final product.
Conclusion
The scalable synthesis of this compound is a critical process for the pharmaceutical industry. This guide has outlined the key synthetic strategies and provided a detailed, practical protocol for a robust and scalable manufacturing process based on the catalytic hydrogenation of a pyridine precursor. By understanding the underlying chemistry, optimizing the reaction conditions, and implementing rigorous analytical controls, researchers and drug development professionals can ensure a reliable and efficient supply of this important building block for the advancement of new medicines.
References
2-Oxopiperidine-4-carboxylic acid CAS number 24537-50-6 properties
An In-Depth Technical Guide to 2-Oxopiperidine-4-carboxylic acid (CAS No. 24537-50-6)
Introduction
This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, which uniquely combines a lactam (a cyclic amide) with a carboxylic acid functional group, renders it a bifunctional and highly versatile building block for organic synthesis.[1] This guide provides a comprehensive overview of the core properties, synthesis, applications, and safety considerations for this compound, intended for researchers, chemists, and professionals in the pharmaceutical industry.
Chemical Identity and Structural Information
A precise understanding of the molecule's identity and structure is fundamental for its application in research and synthesis.
Core Identifiers
Molecular Structure
The molecule consists of a six-membered piperidine ring containing a ketone group at the 2-position (forming a δ-valerolactam) and a carboxylic acid substituent at the 4-position.
Figure 1: Chemical Structure of this compound.
-
InChI: InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10)[1][4]
-
InChIKey: BKZYLQVOHBJVPC-UHFFFAOYSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties is crucial for experimental design, including reaction setup and purification strategies.
Core Properties Summary
| Property | Value | Source(s) |
| Molecular Weight | 143.14 g/mol | [2][3][4] |
| Exact Mass | 143.058 g/mol | [3][4] |
| Boiling Point (Predicted) | 437.0 ± 38.0 °C | [2] |
| pKa (Predicted) | 4.62 ± 0.20 | [2] |
| Topological Polar Surface Area | 66.4 Ų | [3][4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
| XlogP (Predicted) | -0.9 | [4][5] |
Solubility and Storage
The presence of both a polar lactam and a carboxylic acid group suggests solubility in polar organic solvents and aqueous basic solutions. For long-term viability, the compound should be stored in a tightly sealed container in a dry, room-temperature environment.[2]
Synthesis and Reactivity
Synthetic Approaches
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided results, general methodologies for producing piperidine carboxylic acids often involve the catalytic reduction of their aromatic precursors, pyridine carboxylic acids.[6] For instance, 4-pyridinecarboxylic acid (isonicotinic acid) can be hydrogenated using catalysts like palladium-on-carbon to yield piperidine-4-carboxylic acid.[6] Subsequent selective oxidation or functional group manipulation would be required to introduce the 2-oxo group.
Figure 2: Conceptual workflow for the synthesis of piperidine-based carboxylic acids.
Reactivity Profile
The bifunctional nature of this compound dictates its chemical behavior:
-
Carboxylic Acid Group: This moiety can undergo standard reactions such as esterification, amide bond formation, and reduction. Its acidity allows for salt formation, which can be exploited for purification or to enhance aqueous solubility.[7]
-
Lactam Group: The cyclic amide is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton can be deprotonated by a strong base, enabling N-alkylation or N-acylation reactions to introduce further diversity.
Applications in Research and Drug Development
This molecule serves as a valuable scaffold and intermediate in the synthesis of complex, biologically active compounds.
Medicinal Chemistry Keystone
The primary documented application of this compound is as an intermediate in the optimization of HIV protease inhibitors.[2] The piperidine ring serves as a rigid scaffold, and the carboxylic acid provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Versatile Synthetic Building Block
Beyond specific targets, its structure is of broad interest in medicinal chemistry.[1] Piperidine derivatives are common motifs in pharmaceuticals, and the combination of the lactam and carboxylic acid offers multiple points for diversification, making it an attractive starting material for generating libraries of novel compounds for biological screening.[1]
Analytical and Spectroscopic Data
Proper characterization is essential for confirming the identity and purity of the compound.
-
Mass Spectrometry: Predicted collision cross-section (CCS) values have been calculated for various adducts, which can aid in identification via mass spectrometry. For example, the [M+H]⁺ adduct (m/z 144.06552) has a predicted CCS of 128.3 Ų.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR would be critical for structural elucidation, confirming the connectivity of the piperidine ring and the presence of the carboxylic acid and lactam functionalities.
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the N-H stretch, the carboxylic acid O-H stretch, and two distinct C=O stretches (one for the lactam and one for the carboxylic acid).
Safety, Handling, and Disposal
Adherence to safety protocols is mandatory when working with any chemical reagent.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The compound should be handled with appropriate care to avoid contact and inhalation.
Figure 3: Recommended safety and handling workflow.
Recommended Handling and Storage
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8]
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[9][10]
Disposal
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[8][10]
References
- 1. This compound|Research Compound [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. 24537-50-6|this compound: In Stock [parkwayscientific.com]
- 4. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: 2-Oxopiperidine-4-carboxylic Acid as a Versatile Building Block for Novel HIV Protease Inhibitors
Introduction
The relentless evolution of the human immunodeficiency virus (HIV) and the emergence of drug-resistant strains necessitate the continuous development of novel antiretroviral therapies. HIV protease, a key enzyme in the viral life cycle, remains a prime target for therapeutic intervention. Protease inhibitors (PIs) have been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving patient outcomes. The design of new PIs often focuses on rigid scaffolds that can effectively occupy the enzyme's active site and establish crucial interactions to inhibit its function. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-oxopiperidine-4-carboxylic acid as a versatile building block in the synthesis of next-generation HIV protease inhibitors.
The 2-oxopiperidine (δ-valerolactam) scaffold offers a unique combination of structural rigidity and synthetic tractability. Its inherent chirality at the 4-position allows for stereospecific interactions within the S2 subsite of the HIV protease active site. The carboxylic acid functionality provides a convenient handle for coupling to the core of the inhibitor, typically a peptidomimetic backbone, while the lactam moiety can participate in hydrogen bonding interactions. This guide will detail the rationale behind its use, provide validated synthetic protocols for its preparation, and outline its incorporation into potent HIV protease inhibitors.
Mechanistic Rationale: The Role of the P2 Ligand in HIV Protease Inhibition
HIV-1 protease is a C2-symmetric homodimeric aspartic protease that cleaves viral Gag and Gag-Pol polyproteins into mature, functional proteins, an essential step for viral maturation and infectivity.[1] The active site of the enzyme can be broadly divided into several subsites (S3, S2, S1, S1', S2', S3') that accommodate the side chains of the substrate's amino acid residues. The P2 ligand of an inhibitor, which binds to the S2 subsite, plays a critical role in achieving high binding affinity and specificity.
The this compound scaffold is designed to function as a potent P2 ligand. Its cyclic nature restricts conformational flexibility, reducing the entropic penalty upon binding to the protease. The stereochemistry at the C4 position is crucial for optimal interaction with the S2 subsite residues. Molecular modeling and X-ray crystallography studies of related inhibitors have shown that the P2 ligand can form hydrogen bonds with the backbone amide groups of residues such as Asp29 and Asp30 in the S2 subsite.[2][3] The carbonyl group of the lactam in the 2-oxopiperidine ring can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.
}
Synthesis of this compound: Protocols and Methodologies
The synthesis of the chiral this compound building block is a critical step. Both enantiomers may be required for structure-activity relationship (SAR) studies. A robust and scalable synthesis is therefore highly desirable. While various methods for the synthesis of substituted piperidines exist, the Dieckmann condensation offers a reliable approach to the 2-oxopiperidine core.[4][5]
Protocol 1: Racemic Synthesis via Dieckmann Condensation
This protocol outlines the synthesis of racemic this compound starting from diethyl 2-aminopentanedioate.
Step 1: N-Acetylation of Diethyl 2-aminopentanedioate
-
To a solution of diethyl 2-aminopentanedioate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield diethyl 2-acetamidopentanedioate.
Step 2: Dieckmann Condensation
-
To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add the diethyl 2-acetamidopentanedioate (1.0 eq) from Step 1.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and acidify with 2 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude ethyl 1-acetyl-2-oxopiperidine-4-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2, add a 6 M HCl solution.
-
Reflux the mixture for 12 hours.
-
Cool the reaction and concentrate under reduced pressure to obtain racemic this compound hydrochloride.
-
The free carboxylic acid can be obtained by neutralization with a suitable base and subsequent purification.
Protocol 2: Enantioselective Synthesis via Asymmetric Hydrogenation
An enantioselective approach is crucial for developing stereospecific inhibitors. Asymmetric hydrogenation of a suitable pyridine precursor is a powerful strategy.
Step 1: Synthesis of Pyridine Precursor
-
Synthesize ethyl 2-hydroxynicotinate from 2-chloronicotinic acid.
-
Protect the hydroxyl group as a suitable ether (e.g., benzyl ether).
-
Reduce the ester to the corresponding alcohol.
-
Convert the alcohol to a leaving group (e.g., tosylate).
-
Displace the leaving group with a cyanide nucleophile.
-
Hydrolyze the nitrile to the carboxylic acid to obtain 2-(benzyloxy)pyridine-3-acetic acid.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the pyridine precursor (1.0 eq) in methanol.
-
Add a chiral rhodium or iridium catalyst with a suitable chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reactor with hydrogen gas (50-100 atm) and stir at a controlled temperature (e.g., 50 °C) for 24-48 hours.
-
After depressurization, remove the catalyst by filtration.
-
Concentrate the filtrate to obtain the chiral 2-(benzyloxy)piperidine-3-acetic acid.
Step 3: Deprotection and Lactamization
-
Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a palladium catalyst (e.g., Pd/C) and hydrogenate at atmospheric pressure to remove the benzyl protecting group.
-
The resulting amino acid will spontaneously cyclize to form the desired chiral this compound.
-
Purify by recrystallization or chromatography.
}
Incorporation into HIV Protease Inhibitors: A Step-by-Step Guide
The carboxylic acid functionality of the 2-oxopiperidine building block allows for its facile incorporation into the inhibitor backbone via standard peptide coupling methodologies.
Protocol 3: Coupling of N-Boc-2-oxopiperidine-4-carboxylic Acid to an Amino Alcohol Core
This protocol describes the coupling of the protected building block to a representative amino alcohol, a common core structure in many HIV protease inhibitors.
Step 1: Protection of this compound
-
To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-2-oxopiperidine-4-carboxylic acid.
Step 2: Peptide Coupling Reaction
-
Dissolve N-Boc-2-oxopiperidine-4-carboxylic acid (1.0 eq) and the desired amino alcohol (e.g., (2S,3R)-3-amino-4-phenylbutan-2-ol, 1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
Step 3: Deprotection
-
Dissolve the Boc-protected coupled product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude product can be purified by preparative HPLC to yield the final inhibitor.
Structure-Activity Relationship (SAR) and Biological Evaluation
The potency of HIV protease inhibitors incorporating the this compound scaffold is highly dependent on several factors. A systematic SAR study is essential to optimize the inhibitor's activity.
| Moiety | Position | Modification | Impact on Activity |
| 2-Oxopiperidine Ring | P2 | (R)- vs (S)- stereochemistry at C4 | Crucial for optimal fit in the S2 subsite. Typically, one enantiomer is significantly more active. |
| P2 | Substitution on the piperidine ring | Can be explored to probe for additional interactions within the S2 pocket. | |
| Carboxamide Linker | - | - | The amide bond is designed to mimic the peptide bond of the natural substrate. |
| Core | - | Isostere type (e.g., hydroxyethylamine, statine) | Affects interaction with the catalytic aspartates (Asp25/25'). |
| P1/P1' Groups | P1/P1' | Size and hydrophobicity | Determines binding in the S1/S1' pockets. |
| P2' Ligand | P2' | Aromatic/heterocyclic groups | Influences interactions in the S2' subsite and can impact pharmacokinetic properties. |
Table 1: Key Structure-Activity Relationships for 2-Oxopiperidine-based HIV Protease Inhibitors
Inhibitors synthesized using the described protocols should be evaluated for their biological activity. A standard in vitro assay involves measuring the inhibition of recombinant HIV-1 protease activity using a fluorogenic substrate. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) can be determined from these experiments. Promising compounds should then be tested for their antiviral activity in cell-based assays using HIV-infected cell lines (e.g., MT-4 cells) to determine the half-maximal effective concentration (EC₅₀) and cytotoxicity (CC₅₀).
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of novel HIV protease inhibitors. Its rigid conformation, stereochemical possibilities, and straightforward incorporation into peptidomimetic scaffolds make it an attractive starting point for the development of potent antiviral agents. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to explore the potential of this promising scaffold in the ongoing fight against HIV/AIDS. Further optimization of inhibitors based on this core structure, guided by SAR studies and structural biology, holds the promise of delivering next-generation therapies with improved efficacy and resistance profiles.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent HIV-1 protease inhibitors containing oxabicyclo octanol-derived P2-ligands: Design, synthesis, and X-ray structural studies of inhibitor-HIV-1 protease complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Incorporation of 2-Oxopiperidine-4-carboxylic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by introducing structural modifications that mimic the essential features of a peptide's bioactive conformation while improving its drug-like properties. A key strategy in this endeavor is the incorporation of conformationally constrained amino acid surrogates.[1][2][3]
The 2-oxopiperidine-4-carboxylic acid scaffold is a versatile building block in this context.[4] Its rigid, cyclic structure effectively restricts the torsional angles of the peptide backbone, pre-organizing the molecule into a specific secondary structure, such as a β-turn.[2] This conformational rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3] Furthermore, the lactam moiety can improve resistance to proteolytic degradation. This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of this compound into peptide sequences.
Part 1: Synthesis of N-Protected this compound
The successful incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates a suitably protected form of the building block. The most common strategy is the protection of the lactam nitrogen with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The following protocol details a general approach for the synthesis of the N-Boc protected derivative.
Experimental Protocol: Synthesis of N-Boc-2-oxopiperidine-4-carboxylic acid
This protocol is adapted from established synthetic routes for similar piperidine-based carboxylic acids.[5]
Materials:
-
Methyl 2-oxopiperidine-4-carboxylate[6]
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection:
-
Dissolve methyl 2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous DCM.
-
Add (Boc)₂O (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-methyl-2-oxopiperidine-4-carboxylate.
-
-
Saponification:
-
Dissolve the purified N-Boc-methyl-2-oxopiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-2-oxopiperidine-4-carboxylic acid as a solid.
-
Visualization of the Synthetic Workflow:
Caption: Synthetic scheme for N-Boc-2-oxopiperidine-4-carboxylic acid.
Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most widely used methodology for modern SPPS.[7][8] The following protocol outlines the incorporation of N-Fmoc-2-oxopiperidine-4-carboxylic acid into a peptide sequence on a solid support.
Core Principles of Fmoc-SPPS
SPPS involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[9] Each cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[7]
Visualization of the SPPS Cycle:
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation using Fmoc-SPPS
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).[10]
-
N-Fmoc-2-oxopiperidine-4-carboxylic acid.
-
Standard Fmoc-protected amino acids.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane).[11]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[7]
-
Initial Fmoc Deprotection (if starting with pre-loaded resin):
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of N-Fmoc-2-oxopiperidine-4-carboxylic acid:
-
Prepare the activation solution: Dissolve N-Fmoc-2-oxopiperidine-4-carboxylic acid (3-4 eq), HBTU/HATU (3-4 eq) in DMF. Add DIPEA (6-8 eq).
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated ("double coupling").[12]
-
Wash the resin thoroughly with DMF.
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.[12]
-
Iterative Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry the resin.
-
Treat the dried resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Part 3: Conformational and Structural Implications
The incorporation of the this compound moiety imposes significant conformational constraints on the peptide backbone. The rigid ring system limits the available Ramachandran space for the flanking amino acid residues, effectively inducing a turn-like structure.
Impact on Secondary Structure
The lactam ring of the 2-oxopiperidine scaffold acts as a dipeptide surrogate, often mimicking a β-turn.[2] This pre-organization can be highly beneficial for binding to receptors that recognize specific turn conformations. The stereochemistry at the C4 position (R or S) will further dictate the precise geometry of the induced turn.
Visualization of Conformational Restriction:
Caption: Constraining peptide flexibility to favor the bioactive conformation.
The carboxylic acid side chain of the scaffold can also participate in intramolecular hydrogen bonding, further stabilizing the turn structure. It's important to note that the carboxyl group can exist in different conformations (syn and anti), which can influence its interactions with the solvent and the peptide backbone.[13][14]
Part 4: Application Data and Considerations
The use of constrained scaffolds like this compound has been instrumental in the development of potent and selective ligands for a variety of biological targets.
| Target Class | Peptidomimetic Feature | Observed Advantage | Reference Example |
| GPCRs | Mimicking a β-turn in a receptor-binding loop | Increased binding affinity and selectivity | Constrained analogs of endomorphin-2[15] |
| Proteases | Rigidifying the substrate-mimicking backbone | Enhanced resistance to proteolytic cleavage | General principle for peptidomimetic design[16] |
| Protein-Protein Interactions | Stabilizing a helical or turn conformation | Improved inhibition of the interaction | Stapled peptides as a related strategy[3] |
Key Experimental Considerations:
-
Racemization: The activation of the carboxylic acid during the coupling step can be a source of epimerization, particularly for sterically hindered amino acids.[17] The use of coupling reagents like HATU, which are known to suppress racemization, is recommended.
-
Difficult Couplings: The coupling of the bulky this compound may be slower than for standard amino acids. Extended coupling times, double coupling, or the use of more potent activating agents may be necessary.[12]
-
Solubility: Highly constrained or hydrophobic peptides can be prone to aggregation during synthesis, leading to incomplete reactions.[18] The choice of resin and solvents can influence this.
Conclusion
The incorporation of this compound represents a powerful strategy for the rational design of peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. By providing a rigid scaffold that can induce and stabilize desired secondary structures, this building block offers a valuable tool for researchers in drug discovery and chemical biology. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this versatile chemical entity.
References
- 1. Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Research Compound [benchchem.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 16. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Synthetic Challenge of a Bifunctional Scaffold
An Application Guide to the N-Protection of 2-Oxopiperidine-4-carboxylic Acid
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, chiral scaffold is a key component in the synthesis of constrained amino acids, peptide mimetics, and various pharmacologically active agents. The molecule's utility, however, is coupled with a common synthetic challenge: the presence of two reactive functional groups, a secondary lactam nitrogen and a carboxylic acid.
To achieve selective transformations at the carboxylic acid or other positions, the lactam nitrogen must be temporarily masked with a protecting group. This process, known as N-protection, prevents the nucleophilic nitrogen from engaging in undesired side reactions, such as polymerization or reacting with coupling agents intended for the carboxylic acid.[1] The choice of this protecting group is a critical decision that dictates the flexibility and success of the entire synthetic route.
This guide provides a detailed examination of three widely-used N-protection strategies for this compound, utilizing the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will explore the underlying principles of each method, present detailed, field-tested protocols, and offer a comparative analysis to guide researchers in making the optimal choice for their specific synthetic goals.
Pillar 1: Strategic Selection of the Nitrogen Protecting Group
The ideal protecting group is not merely a placeholder; it is an integral part of the synthetic strategy. Its selection hinges on several factors, chief among them being orthogonality—the ability to remove one protecting group in the presence of others.[2][3][4] When working with this compound, which may itself require subsequent protection of its carboxyl group, this principle is paramount.
Key Selection Criteria:
-
Chemical Stability: The chosen group must be robust enough to withstand the reaction conditions planned for subsequent steps (e.g., esterification, amide coupling, reduction).
-
Ease of Introduction: The protection reaction should be high-yielding, straightforward, and use readily available, stable reagents.
-
Conditions for Removal (Deprotection): The deprotection conditions must be mild enough to leave the rest of the molecule, including other potential protecting groups, intact.
-
Orthogonality: The N-protecting group and any C-terminus protecting group must be removable under mutually exclusive conditions. For instance, an acid-labile N-Boc group is orthogonal to a base-labile methyl ester or a hydrogenolysis-labile benzyl ester.
Protocol I: The N-Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, yet easily removed with moderate acids.[2][5]
Principle and Rationale
N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction mechanism involves the nucleophilic attack of the lactam nitrogen on one of the electrophilic carbonyl carbons of the Boc anhydride.[5] Although lactam nitrogens are less nucleophilic than acyclic amines, the reaction proceeds efficiently, often in the presence of a base. The base, such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP), serves to neutralize the liberated tert-butoxycarboxylic acid and can catalyze the reaction.[2][5] The resulting N-Boc protected product is stable to most non-acidic reagents, making it an excellent choice for subsequent manipulations at the carboxylic acid moiety.
Experimental Workflow: N-Boc Protection
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Coupling methods for 2-Oxopiperidine-4-carboxylic acid in peptide synthesis
Application Notes & Protocols
Topic: Advanced Coupling Methodologies for the Incorporation of 2-Oxopiperidine-4-carboxylic Acid in Peptide Synthesis
Abstract
The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic design and drug discovery. This compound, a cyclic β-amino acid analogue, offers a rigid scaffold that can induce specific secondary structures in peptides, enhancing their biological activity and metabolic stability. However, its inherent steric hindrance presents significant challenges for standard peptide coupling protocols, often resulting in low yields and incomplete reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing robust coupling strategies for this valuable building block. We will explore the mechanistic basis of different coupling reagents, present a comparative analysis, and provide detailed, field-proven protocols for both carbodiimide- and onium salt-based methods, ensuring successful and efficient peptide synthesis.
The Challenge: Steric Hindrance in a Rigid Scaffold
This compound is a unique building block, but its structure is the source of its synthetic difficulty.[1] Unlike linear amino acids, the carboxyl group is attached to a rigid six-membered ring, creating a sterically demanding environment.
-
α,α-Disubstitution Analogy: The carbon atoms of the piperidine ring adjacent to the C4 carboxyl group create a situation analogous to coupling α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[2] This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[3]
-
Reduced Reactivity: The steric congestion can slow down the rate of acylation, necessitating more powerful activation methods and potentially longer reaction times than required for standard proteinogenic amino acids.[2]
Conventional coupling methods, such as using dicyclohexylcarbodiimide (DCC) alone, are often inefficient for such hindered amino acids, leading to low yields and the formation of deletion sequences.[3][4] Therefore, specialized reagents and optimized protocols are essential for success.
Mechanism of Action: The Central Role of the Activated Ester
Successful amide bond formation hinges on the conversion of the relatively unreactive carboxylic acid into a highly reactive intermediate, typically an active ester, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.[5] The choice of coupling reagent dictates the nature of this active ester and the overall efficiency of the reaction. Modern high-efficiency coupling reagents, whether carbodiimide-based with additives or onium salts, operate via this fundamental principle.
Caption: General mechanism of amide bond formation in peptide synthesis.
Comparative Analysis of Recommended Coupling Reagents
The selection of a coupling reagent is a critical decision that balances reactivity, cost, and potential side reactions. For a sterically hindered building block like this compound, high-reactivity reagents are paramount.
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages | Best For |
| Carbodiimides + Additives | DIC / Oxyma Pure | Forms a reactive O-acylisourea, which is converted to a more stable and highly reactive Oxyma ester. | Low cost; soluble urea byproduct (for DIC); Oxyma is non-explosive and highly efficient, minimizing racemization.[6][7][8] | Activation can be slower than onium salts; may require longer coupling times for the most difficult sequences. | Routine synthesis, scale-up operations, and when cost is a primary concern. |
| Uronium/Aminium Salts | HATU, HCTU, COMU | In the presence of a base, directly converts the carboxylic acid to a highly reactive OAt (HATU), O-6-ClBt (HCTU), or Oxyma (COMU) active ester.[9][10][11] | Extremely fast and efficient, even for hindered couplings; HATU is considered the gold standard for difficult sequences.[12][13] | Higher cost; Uronium salts can cause guanidinylation of the N-terminus if used in excess or if activation is slow.[5][13] | Overcoming difficult or slow couplings; microwave-assisted SPPS; fragment condensation. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms highly reactive OBt (PyBOP) or OAt (PyAOP) active esters. | High reactivity comparable to uronium salts; does not cause the guanidinylation side reaction, making it safer for excess use or slow reactions.[13] | Higher cost; can be less soluble than some uronium salts. | Cyclizations, fragment couplings, and situations where guanidinylation is a concern. |
Detailed Experimental Protocols
The following are detailed protocols for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. These protocols assume a starting resin loading of 0.3-0.6 mmol/g. All operations should be performed in a well-ventilated fume hood.
Protocol 1: High-Efficiency Coupling using DIC/Oxyma
This method is robust, cost-effective, and minimizes side reactions. The use of Diisopropylcarbodiimide (DIC) is preferred over DCC in SPPS because the resulting diisopropylurea byproduct is soluble in standard washing solvents like DMF.[9][10]
Materials:
-
Fmoc-2-Oxopiperidine-4-carboxylic acid
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Resin-bound peptide with a free N-terminal amine
Step-by-Step Procedure:
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid (using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Reagent Solution Preparation: In a separate vessel, prepare the coupling solution. For each 1 equivalent of resin functional groups, use:
-
Fmoc-2-Oxopiperidine-4-carboxylic acid (4 eq.)
-
Oxyma Pure (4 eq.)
-
Dissolve the above in DMF (approx. 5 mL per gram of resin).
-
-
Activation and Coupling:
-
Add the reagent solution from Step 2 to the washed resin.
-
Add DIC (4 eq.) directly to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The extended time accounts for steric hindrance.
-
-
Monitoring the Reaction: Perform a qualitative Kaiser test (ninhydrin test) on a small sample of beads.[11] A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), the coupling is incomplete.
-
Recoupling (if necessary): If the Kaiser test is positive, filter the resin, wash once with DMF, and repeat Step 3 for an additional 2 hours or overnight.
-
Washing: Once the coupling is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next cycle.
Protocol 2: Maximum Reactivity Coupling using HATU
HATU is one of the most powerful coupling reagents available, prized for its rapid kinetics and ability to overcome steric hindrance.[10][12] It is particularly well-suited for challenging sequences.
Materials:
-
Fmoc-2-Oxopiperidine-4-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Resin-bound peptide with a free N-terminal amine
Step-by-Step Procedure:
-
Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol 1, Step 1.
-
Pre-activation of the Amino Acid: In a separate vessel, prepare the activated amino acid solution. For each 1 equivalent of resin functional groups, use:
-
Fmoc-2-Oxopiperidine-4-carboxylic acid (4 eq.)
-
HATU (3.9 eq.)
-
Dissolve in DMF, then add DIPEA (8 eq.).
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color. Note: Using slightly less than 1 equivalent of HATU relative to the acid ensures no excess activating agent can cause side reactions.
-
-
Coupling: Add the pre-activated solution from Step 2 to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow the same procedure for monitoring (Step 4) and washing (Step 6) as described in Protocol 1. If recoupling is necessary, a fresh batch of activated amino acid should be prepared and applied.
Caption: Standard workflow for a single coupling cycle in SPPS.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following decision framework can help troubleshoot incomplete couplings.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
-
Microwave-Assisted SPPS: For extremely difficult sequences, microwave energy can significantly accelerate coupling reactions by driving the process to completion more efficiently than at room temperature.[14] Protocols using DIC/Oxyma or HATU can be adapted for microwave synthesizers, often reducing coupling times to minutes instead of hours.[6][14]
-
Solvent Choice: While DMF is the standard, using a more polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can sometimes help disrupt peptide aggregation on the resin, improving accessibility of the N-terminus.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate choice of coupling methodology. While its sterically hindered nature precludes the use of milder, traditional reagents, modern formulations provide excellent results. For routine synthesis, the DIC/Oxyma combination offers a highly effective, safe, and economical solution. For the most demanding couplings or when reaction time is critical, HATU remains the reagent of choice due to its superior reactivity. By understanding the mechanistic principles and following these optimized protocols, researchers can confidently utilize this valuable constrained scaffold to advance their work in peptide chemistry and drug discovery.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. oxymapure.com [oxymapure.com]
- 7. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Analytical HPLC methods for 2-Oxopiperidine-4-carboxylic acid
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Oxopiperidine-4-carboxylic acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC). Addressing the unique challenges posed by the analyte's high polarity and weak UV chromophore, this document explores multiple chromatographic strategies, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX). Furthermore, a dedicated section on chiral separation is included to address the analysis of its enantiomers. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical explanations and practical, step-by-step protocols to facilitate robust and reliable method development.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound featuring a lactam and a carboxylic acid functional group. Its structure makes it a valuable bifunctional building block in medicinal chemistry for synthesizing more complex molecules and novel pharmaceutical compounds.[1][2] The successful application of this scaffold in drug discovery and development hinges on the availability of robust analytical methods to monitor its purity, stability, and concentration in various matrices.
However, the physicochemical properties of this compound present distinct analytical hurdles:
-
High Polarity: With a predicted partition coefficient (XLogP) of -0.9, the molecule is highly polar, leading to poor retention on conventional reversed-phase C18 columns.[3]
-
Weak UV Chromophore: The molecule lacks a significant chromophore, resulting in low sensitivity when using standard UV-Vis detectors.
This guide provides a multi-faceted approach to overcome these challenges, presenting several validated HPLC methodologies tailored to the unique characteristics of this analyte.
Physicochemical Properties of this compound
A clear understanding of the analyte's properties is fundamental to selecting the appropriate analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[3] |
| Molecular Weight | 143.14 g/mol | PubChem[3] |
| Predicted pKa | 4.62 ± 0.20 | Protheragen[2] |
| Predicted XLogP | -0.9 | PubChem[3] |
| Appearance | Colorless to pale yellow solid | CymitQuimica[4] |
Strategy 1: Reversed-Phase HPLC (RP-HPLC) with pH Modification
Causality and Rationale: Reversed-phase chromatography is the workhorse of HPLC, but its direct application to highly polar compounds is often unsuccessful. The key to retaining this compound on an RP column is to suppress the ionization of its carboxylic acid group. By operating the mobile phase at a pH well below the analyte's pKa (~4.62), the carboxyl group becomes protonated (-COOH). This neutral form is significantly less polar than its anionic carboxylate counterpart (-COO⁻), thereby increasing its interaction with the nonpolar stationary phase and promoting retention. The use of an aqueous-stable stationary phase (e.g., AQ-C18) is recommended to prevent phase collapse under the highly aqueous conditions required for elution.[5]
Detailed Experimental Protocol: RP-HPLC
Objective: To achieve retention and separation of this compound from other sample components.
-
Instrumentation and Consumables:
-
HPLC System with UV or Mass Spectrometry (MS) Detector
-
Column: Aqueous C18 (AQ-C18), 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Sample Diluent: Mobile Phase A
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 205 nm or MS (ESI+)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 10.0 98 2 12.0 50 50 15.0 50 50 15.1 98 2 | 20.0 | 98 | 2 |
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound. Due to its early elution, ensure proper integration away from the solvent front.
-
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality and Rationale: HILIC is an ideal alternative when an analyte is too polar for effective retention in reversed-phase mode.[6][7] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a highly organic mobile phase. The small aqueous portion of the mobile phase forms a water-enriched layer on the surface of the stationary phase. Analyte retention occurs through partitioning between this immobilized aqueous layer and the bulk organic mobile phase.[7] For this compound, a zwitterionic phase (e.g., ZIC®-HILIC) is particularly effective as it provides both hydrophilic partitioning and weak electrostatic interactions, enhancing selectivity.[8][9]
Detailed Experimental Protocol: HILIC
Objective: To achieve strong retention and high-efficiency separation, especially for coupling with mass spectrometry.
-
Instrumentation and Consumables:
-
HPLC or UHPLC System with MS Detector
-
Column: Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water
-
-
Sample Preparation:
-
Dissolve the sample in the sample diluent to a final concentration of 0.1 mg/mL. Crucially, the sample solvent must closely match the initial mobile phase composition to prevent peak distortion.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: MS (ESI+)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 8.0 40 60 8.1 5 95 | 12.0 | 5 | 95 |
-
-
System Equilibration:
-
Proper equilibration is critical in HILIC. Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes before the first injection.
-
Method Selection Workflow
The choice between RP-HPLC and HILIC depends on the analyte's retention and the complexity of the sample matrix.
Caption: Decision workflow for primary HPLC method selection.
Strategy 3: Ion-Exchange Chromatography (IEX) with Post-Column Derivatization
Causality and Rationale: As an amino acid analogue, this compound is perfectly suited for analysis by ion-exchange chromatography, the gold standard for amino acid analysis.[10][11] In cation-exchange mode, the analyte, which is positively charged at low pH, binds to the negatively charged stationary phase. A gradient of increasing pH and/or ionic strength is then used to elute the bound analytes based on their individual pI values and charge characteristics.[12]
A significant advantage of this approach is its compatibility with post-column derivatization using ninhydrin.[13] The reaction between ninhydrin and the secondary amine (after hydrolysis of the lactam) or any primary amine impurities produces a strongly colored compound detectable at 570 nm. This method is exceptionally robust and specific, as the derivatization occurs after separation, eliminating the risk of multiple derivative products and simplifying sample preparation.[10][12]
Detailed Experimental Protocol: IEX-Ninhydrin
Objective: For highly robust and specific quantification in complex biological or process matrices.
-
Instrumentation and Consumables:
-
Dedicated Amino Acid Analyzer or HPLC with a post-column derivatization system (pump, reaction coil) and a visible-light detector.
-
Column: Sodium-based Cation-Exchange column, 4.6 x 100 mm
-
Reagents: Sodium citrate buffer eluents (typically a kit with 3-5 different pH values), Ninhydrin reagent.
-
-
Sample Preparation:
-
Dilute the sample in the initial, low-pH mobile phase buffer.
-
For protein-containing samples, hydrolysis (e.g., 6N HCl at 110°C for 24h) is required to free the constituent amino acids.[10]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic and Derivatization Conditions:
-
Column Temperature: Typically gradient, e.g., 50 °C to 70 °C.
-
Eluent Flow Rate: ~0.4 mL/min
-
Ninhydrin Flow Rate: ~0.2 mL/min
-
Reactor Temperature: 130 °C
-
Detection: 570 nm and 440 nm (for secondary amines like proline)
-
Elution Program: A stepwise gradient using different sodium citrate buffers of increasing pH and ionic strength, as recommended by the column/instrument manufacturer.
-
IEX Post-Column Derivatization Workflow
Caption: Workflow for IEX with post-column ninhydrin derivatization.
Strategy 4: Chiral Separation
Causality and Rationale: this compound possesses a chiral center at the C4 position. In pharmaceutical development, it is often critical to separate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological profiles. This is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly applicable and can be operated in multiple modes (normal-phase, polar organic, reversed-phase), making them an excellent starting point for method development.[14][15] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Detailed Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
-
Instrumentation and Consumables:
-
HPLC System with UV Detector
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v)
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Mode: Isocratic
-
-
Method Optimization:
-
The ratio of hexane to alcohol modifier (ethanol, isopropanol) is the primary tool for adjusting retention and resolution.
-
The acidic additive (TFA) is crucial for ensuring good peak shape of the carboxylic acid.
-
Comparison of Analytical Strategies
| Method | Principle | Pros | Cons | Best For... |
| RP-HPLC | Partitioning on nonpolar phase | Simple, widely available equipment. | Poor retention for polar analytes, requires high aqueous phase. | Basic purity checks where high sensitivity is not required. |
| HILIC | Partitioning into aqueous layer on polar phase | Excellent retention for polar analytes, MS-friendly.[8] | Sensitive to sample solvent and equilibration, potential for matrix effects. | High-sensitivity quantification, LC-MS applications, metabolomics. |
| IEX | Electrostatic interaction | Extremely robust and reproducible, highly specific with post-column derivatization.[10][13] | Requires specialized buffers or a dedicated analyzer, not easily coupled to MS. | Routine QC in complex matrices (e.g., fermentation broths, physiological fluids). |
| Chiral HPLC | Diastereomeric interaction with CSP | Resolves enantiomers. | Requires specialized, expensive columns; method development can be empirical.[14] | Enantiomeric purity determination and stereoselective synthesis monitoring. |
Conclusion and Recommendations
The optimal HPLC method for the analysis of this compound is dictated by the specific analytical objective.
-
For high-sensitivity quantification and impurity profiling , especially when structural confirmation is needed, HILIC coupled with Mass Spectrometry (HILIC-MS) is the recommended approach. It provides the necessary retention for this highly polar molecule and the specificity of mass detection.
-
For robust, routine quality control in complex matrices , Ion-Exchange Chromatography (IEX) with post-column ninhydrin derivatization offers unparalleled reliability and specificity, building on decades of established amino acid analysis methodology.
-
When enantiomeric purity is the critical quality attribute, a screening approach using polysaccharide-based Chiral Stationary Phases is the most effective strategy.
While RP-HPLC can be employed, it should be considered a secondary option due to the inherent challenge of retaining this polar analyte. Successful implementation of any of these methods requires careful attention to the principles outlined and meticulous execution of the protocols.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]
- 5. hplc.eu [hplc.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. agilent.com [agilent.com]
- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 11. Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 193.16.218.141 [193.16.218.141]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated Protocol for the Purification of 2-Oxopiperidine-4-carboxylic Acid by Recrystallization
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 2-Oxopiperidine-4-carboxylic acid, a critical heterocyclic building block in pharmaceutical development. Recognizing the stringent purity requirements for downstream applications such as the synthesis of HIV protease inhibitors, this guide moves beyond a simple set of instructions.[1] It details the underlying chemical principles that govern the purification process, enabling researchers to adapt and troubleshoot the methodology effectively. We present a systematic approach, beginning with solvent screening and culminating in a robust bulk recrystallization protocol, complete with quality control checkpoints and a visual workflow diagram. The causality behind each experimental choice is explained to empower scientists with a deeper understanding of the purification strategy.
Introduction: The Imperative for Purity
This compound (CAS 24537-50-6) is a polar, heterocyclic compound featuring both a lactam (a cyclic amide) and a carboxylic acid functional group.[2][3] This unique structure makes it a valuable intermediate in medicinal chemistry. The efficacy, safety, and reproducibility of synthesizing active pharmaceutical ingredients (APIs) from this starting material are directly dependent on its purity. Common impurities, often arising from its synthesis—such as unreacted starting materials or byproducts like N,N'-dicyclohexylurea (DCU) if DCC coupling is involved in a preceding step—can interfere with subsequent reactions, leading to lower yields and complex downstream purification challenges.[4]
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The method leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For a polar, zwitterionic-capable molecule like this compound, a rational approach to solvent selection is paramount for success.
Physicochemical Rationale for Protocol Design
A successful recrystallization protocol is built upon a solid understanding of the target molecule's physical and chemical properties. The structural features of this compound dictate its behavior in various solvents.
-
Polarity: The presence of two hydrogen bond donors (the N-H of the lactam and the O-H of the carboxylic acid) and three hydrogen bond acceptors (the two carbonyl oxygens and the hydroxyl oxygen) makes the molecule highly polar.[3] This strongly suggests that polar solvents will be effective for dissolution, following the principle of "like dissolves like".[5]
-
Acidity (pKa): The predicted pKa of approximately 4.62 is characteristic of a carboxylic acid.[1][3] This means the molecule's charge state and, consequently, its solubility are highly dependent on pH. In basic aqueous solutions, it will deprotonate to form a highly soluble carboxylate salt. In acidic solutions, it remains protonated. This property can be exploited for purification but for a simple recrystallization, neutral polar solvents are the primary focus.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [1][2] |
| Molecular Weight | 143.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] (Inferred from ester) |
| Predicted pKa | 4.62 ± 0.20 | [1][3] |
| Solubility | Soluble in polar solvents | [3] |
Health & Safety Precautions
Prior to initiating any experimental work, it is critical to review the Safety Data Sheet (SDS).
-
Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid dust formation during transfer.
Experimental Protocol: Systematic Solvent Screening
The cornerstone of a successful recrystallization is the selection of an appropriate solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6] This protocol outlines a systematic, small-scale screening process to identify the optimal solvent or solvent pair.
Objective: To identify a solvent that provides a significant differential in the solubility of this compound between hot and cold conditions.
Materials:
-
Crude this compound
-
Test tubes (13x100 mm)
-
Small quantity of test solvents: Deionized Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate
-
Heating block or sand bath
-
Glass stirring rod
Procedure:
-
Place approximately 50 mg of the crude material into each of the five test tubes.
-
To the first test tube, add the first solvent (e.g., Deionized Water) dropwise at room temperature, stirring after each addition, until a total of 1 mL has been added. Record if the solid dissolves.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a heating block while stirring. Add more solvent in 0.2 mL increments if necessary, until the solid dissolves completely. Note the temperature and total volume of solvent used.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with the glass rod just below the solvent line to induce crystallization.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Record the quality and quantity of the crystals formed (e.g., fine needles, large prisms; estimated yield).
-
Repeat steps 2-6 for each of the remaining test solvents.
-
For Solvent Pairs: If a compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), a solvent-pair system can be effective.[6] Dissolve the crude material in a minimum amount of the hot "good" solvent (ethanol). Then, add the "poor" solvent (water) dropwise at the elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
Data Recording:
| Solvent | Solubility at RT (in ~1 mL) | Solubility when Hot | Crystal Formation on Cooling | Notes |
| Deionized Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Ethanol/Water | N/A | Start with hot ethanol, add water. |
Detailed Protocol: Bulk Recrystallization
This protocol assumes that deionized water or an ethanol/water mixture was identified as a suitable solvent system from the screening process, which is highly probable given the compound's polarity.
Objective: To purify a larger quantity of crude this compound to high purity (>98%).
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL). Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., 50 mL of deionized water) and begin heating the mixture on a stirrer hotplate. Add more solvent in small portions until the solid has just completely dissolved at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.[5]
-
(Optional) Decolorization: If the solution is colored due to highly polar, colored impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w) to the solution. Swirl the flask and gently reheat to boiling for 5-10 minutes. Causality: The activated charcoal has a high surface area that adsorbs colored impurities. This step must be done carefully, as adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a small amount of the recrystallization solvent in a second Erlenmeyer flask (the receiving flask) and heat it to boiling. This ensures that the product does not prematurely crystallize in the funnel. Use a pre-heated filter funnel (with fluted filter paper) and rapidly filter the hot solution into the receiving flask. Causality: This step removes insoluble impurities. Keeping the apparatus hot prevents the desired compound from crystallizing during filtration, which would decrease the final yield.
-
Crystallization: Cover the mouth of the Erlenmeyer flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to an hour. Causality: The solubility of the compound decreases further at lower temperatures, leading to a more complete precipitation from the mother liquor and thus a higher recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual mother liquor (which contains the soluble impurities) without dissolving a significant amount of the purified product.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Visualization
The following diagram illustrates the logical flow of the entire purification process.
Caption: Workflow for the purification of this compound.
Quality Control & Troubleshooting
A successful purification must be verified. The protocol is self-validating through the following analytical checks and troubleshooting guide.
Purity Assessment:
-
Melting Point: A sharp melting point range (typically < 2 °C) that is higher than the crude material is a strong indicator of increased purity.
-
Spectroscopy (¹H NMR, ¹³C NMR): Compare the spectrum of the purified material to a reference spectrum. The absence of impurity peaks is the primary goal.
-
Chromatography (HPLC, TLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates high purity.
Troubleshooting Common Issues:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid) | 1. Solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the solute.3. The solution is supersaturated with impurities. | 1. Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.2. Choose a lower-boiling point solvent.3. Attempt purification via a different method (e.g., column chromatography) first. |
| No Crystals Form | 1. The solution is not sufficiently saturated (too much solvent was used).2. The compound is highly soluble even in the cold solvent.3. The solution is cooling too slowly without nucleation sites. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Try a different solvent or a solvent-pair system.3. Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound. |
| Poor Recovery / Low Yield | 1. Too much solvent was used during dissolution.2. The compound has significant solubility in the cold solvent.3. Crystals were washed with solvent that was not cold enough. | 1. Use the absolute minimum of hot solvent required for dissolution.2. Ensure the solution is thoroughly chilled in an ice bath for an extended period.3. Concentrate the mother liquor to recover a second, potentially less pure, crop of crystals. Always use ice-cold solvent for washing. |
| Product is Still Colored | Impurities were not removed and co-crystallized with the product. | Perform the optional decolorizing charcoal step (Section 5, Step 2) before the hot filtration. |
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Methyl 2-oxopiperidine-4-carboxylate CAS#: 25504-47-6 [chemicalbook.com]
- 5. rubingroup.org [rubingroup.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Application Notes and Protocols: The 2-Oxopiperidine-4-carboxylic Acid Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of medicinal chemistry, the piperidine ring is a quintessential example of a "privileged scaffold."[1][2] Its prevalence in over 70 FDA-approved drugs underscores its utility in creating molecules with favorable pharmacokinetic profiles, including metabolic stability and modulated solubility.[1][3] The introduction of a lactam functionality and a carboxylic acid group, as seen in the 2-oxopiperidine-4-carboxylic acid scaffold, imparts a higher degree of structural rigidity and introduces key functional handles. This unique combination makes it an exceptionally valuable building block for several strategic reasons:
-
Conformational Rigidity: The fused lactam ring restricts the conformational flexibility of the piperidine chair, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity.
-
Defined Vectorial Orientation: The scaffold presents three distinct points for chemical modification—the lactam nitrogen (N-1), the carboxylic acid (C-4), and the piperidine ring itself. These points project substituents into well-defined vectors in three-dimensional space, allowing for precise probing of target binding pockets.
-
Bifunctional Reactivity: The presence of both a nucleophilic/alkylatable nitrogen and a carboxylic acid ready for amide coupling allows for the straightforward synthesis of diverse chemical libraries.[4]
-
Improved Physicochemical Properties: The introduction of polar lactam and carboxyl groups can enhance aqueous solubility and provide hydrogen bonding capabilities crucial for target recognition.[1][5]
This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, offering detailed protocols and insights for its effective use in drug discovery programs.
Physicochemical and Structural Properties
A clear understanding of the core scaffold's properties is essential before embarking on a synthesis or derivatization campaign.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 24537-50-6 | [6] |
| Molecular Formula | C₆H₉NO₃ | [6] |
| Molecular Weight | 143.14 g/mol | [6] |
| Predicted XlogP | -0.9 | [6] |
| Hydrogen Bond Donors | 2 (Amide N-H, Carboxyl O-H) | [7] |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Carboxyl C=O, Carboxyl O-H) | [7] |
| SMILES | C1CNC(=O)CC1C(=O)O | [6] |
Core Scaffold Synthesis: A Step-by-Step Protocol
The most versatile and common approach to synthesizing the this compound core is via an intramolecular Dieckmann condensation of an amino-diester precursor.[8][9][10] This method allows for the formation of the critical cyclic β-keto ester intermediate, which is then hydrolyzed and decarboxylated.
Caption: General workflow for scaffold synthesis via Dieckmann condensation.
Protocol 1: Synthesis of this compound
Causality: This protocol follows a logical sequence. First, an acyclic precursor containing the necessary carbon and nitrogen backbone is assembled. Second, a strong base is used to facilitate an intramolecular Claisen (Dieckmann) reaction, which is highly effective for forming 5- and 6-membered rings.[11] Finally, acidic workup removes the protecting group and drives the decarboxylation of the β-keto acid intermediate to yield the stable final product.
Materials:
-
N-(tert-butoxycarbonyl)-β-alanine (Boc-β-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/HOBt
-
Diethyl malonate
-
Magnesium chloride (MgCl₂)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Synthesis of Diethyl 2-((3-(tert-butoxycarbonyl)amino)propanoyl)malonate
-
To a stirred solution of diethyl malonate (1.1 eq) and MgCl₂ (1.2 eq) in anhydrous acetonitrile at 0 °C, add triethylamine (2.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flask, activate Boc-β-Ala-OH (1.0 eq) using your preferred amide coupling conditions (e.g., with DCC in DCM, or EDC/HOBt). Self-Validation Note: Successful activation is key. Monitor by TLC to ensure consumption of the starting carboxylic acid.
-
Add the activated Boc-β-Ala-OH solution to the malonate mixture and stir at room temperature overnight.
-
Quench the reaction with 1M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by silica gel chromatography to yield the acyclic amino-diester precursor.
Part B: Dieckmann Condensation and Hydrolysis
-
Dissolve the purified amino-diester from Part A in anhydrous toluene.
-
Add sodium ethoxide (1.5 eq) portion-wise. Causality Note: NaOEt is a strong, non-nucleophilic base (relative to the ester) that deprotonates the α-carbon of the malonate, initiating the cyclization.[10]
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of starting material.
-
Cool the reaction to room temperature and carefully quench with water.
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Acidify the combined aqueous layers to pH 1-2 with concentrated HCl.
-
Heat the acidified solution to 80-90 °C for 2-4 hours. This step simultaneously cleaves the Boc protecting group and induces decarboxylation of the β-keto acid intermediate. Self-Validation Note: Monitor CO₂ evolution as an indicator of successful decarboxylation.
-
Cool the solution and concentrate under reduced pressure to obtain a solid or semi-solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Derivatization Strategies and Protocols
The true power of the scaffold lies in its potential for rapid and systematic derivatization to build a compound library for structure-activity relationship (SAR) studies.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. This compound|Research Compound [benchchem.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. organicreactions.org [organicreactions.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Synthesis of 2-Oxopiperidine-4-carboxylic acid methyl ester: An Application Note and Detailed Protocol
Introduction
The 2-oxopiperidine (or δ-valerolactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] The incorporation of a carboxylic acid methyl ester at the 4-position furnishes a key intermediate, 2-Oxopiperidine-4-carboxylic acid methyl ester (CAS 25504-47-6), which serves as a versatile building block for the synthesis of more complex pharmaceutical agents, including HIV protease inhibitors.[3][4][5] Its bifunctional nature, possessing both a lactam and an ester, allows for diverse chemical modifications. This application note provides a comprehensive guide to the synthesis of this important intermediate, detailing a robust protocol and the underlying chemical principles for researchers in drug discovery and development.
Synthetic Strategy: The Dieckmann Condensation
The most direct and efficient route to the this compound methyl ester core is through an intramolecular Claisen condensation, specifically the Dieckmann condensation.[6][7][8][9] This powerful cyclization reaction involves the formation of a new carbon-carbon bond within a diester, mediated by a strong base, to yield a cyclic β-keto ester.[6][7]
The proposed synthetic pathway commences with the preparation of a suitable acyclic diester, followed by a base-mediated intramolecular cyclization. The choice of base and reaction conditions is critical to favor the formation of the desired six-membered ring and to minimize side reactions.[6]
Reaction Mechanism
The Dieckmann condensation proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion.
-
Cyclization and Elimination: This nucleophilic attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an alkoxide (in this case, methoxide) to form the cyclic β-keto ester.
-
Deprotonation and Protonation: The resulting β-keto ester has an acidic proton between the two carbonyl groups. This proton is readily removed by the alkoxide base, driving the equilibrium towards the product. A final acidic workup reprotonates this position to yield the neutral product.[7][8]
Experimental Workflow
The synthesis of this compound methyl ester can be visualized as a two-stage process: the formation of the acyclic diester precursor, followed by the Dieckmann cyclization.
Caption: A generalized workflow for the synthesis of this compound methyl ester.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Dieckmann cyclizations to form substituted piperidones.[1]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier |
| N-Boc-β-alanine methyl ester | C9H17NO4 | 203.24 | ≥98% | Commercially Available |
| Monomethyl malonate | C4H6O4 | 118.09 | ≥98% | Commercially Available |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C9H17N3 | 155.25 | ≥98% | Commercially Available |
| HOBt (Hydroxybenzotriazole) | C6H5N3O | 135.12 | ≥98% | Commercially Available |
| Sodium methoxide (NaOMe) | CH3NaO | 54.02 | ≥95% | Commercially Available |
| Methanol (anhydrous) | CH3OH | 32.04 | ≥99.8% | Commercially Available |
| Dichloromethane (DCM, anhydrous) | CH2Cl2 | 84.93 | ≥99.8% | Commercially Available |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) | Commercially Available |
| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | (aq) | Laboratory Prepared |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | (aq) | Laboratory Prepared |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | Commercially Available | |
| Silica gel | SiO2 | 60.08 | 230-400 mesh | Commercially Available |
Part A: Synthesis of the Acyclic Diester Precursor
-
To a solution of N-Boc-β-alanine methyl ester (1.0 eq) and monomethyl malonate (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acyclic diester precursor. This product is often used in the next step without further purification.
Part B: Dieckmann Condensation
-
Dissolve the crude acyclic diester precursor from Part A in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours at room temperature. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the addition of 1 M HCl at 0 °C until the pH is neutral.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound methyl ester as a solid or oil.[3]
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight for C7H11NO3 is 157.17 g/mol .[4][10]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (lactam C=O, ester C=O, N-H).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium methoxide is a corrosive and moisture-sensitive reagent. Handle with care under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The Dieckmann condensation provides a reliable and efficient method for the synthesis of this compound methyl ester. This application note offers a detailed protocol and the necessary scientific context to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 3. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. PubChemLite - Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3) [pubchemlite.lcsb.uni.lu]
The Role of 2-Oxopiperidine-4-carboxylic Acid in Modern Asymmetric Synthesis
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: In the landscape of asymmetric synthesis, the demand for rigid, stereochemically defined scaffolds is perpetual. Chiral lactams, in particular, serve as invaluable building blocks for constructing complex, biologically active molecules. While L-pyroglutamic acid, a five-membered γ-lactam, is widely recognized as a cornerstone of the chiral pool, its six-membered homolog, 2-Oxopiperidine-4-carboxylic acid, presents a distinct and powerful alternative.[1] This δ-lactam offers a different conformational bias and vectoral arrangement of its functional groups—a carboxylic acid, a secondary amine within the lactam ring, and a stereocenter at the C4 position. These features make it a compelling starting material for creating novel chemical entities with applications ranging from medicinal chemistry to materials science.
This technical note provides an in-depth exploration of the application of this compound and its derivatives in asymmetric synthesis. We will delve into its use as a chiral building block, outline key synthetic protocols for its preparation and functionalization, and discuss its role in the development of pharmaceutically relevant compounds.
Core Concept: A Versatile Chiral Scaffold
The utility of this compound stems from its bifunctional nature and inherent chirality when resolved.[2] The rigid piperidone ring restricts conformational flexibility, allowing for predictable, diastereoselective transformations at adjacent positions or on its functional groups. The secondary amine of the lactam can be functionalized, while the carboxylic acid provides a handle for peptide coupling, reduction, or other modifications.
The logical flow for utilizing this scaffold in a synthetic campaign is outlined below. It begins with the creation of the chiral core, followed by its strategic functionalization to build molecular complexity.
Figure 1: General workflow for the application of this compound.
Application 1: A Building Block for Constrained Peptidomimetics and Bioactive Molecules
The piperidone scaffold is a well-established motif in medicinal chemistry, often used to mimic a peptide turn or to position pharmacophoric elements in a defined three-dimensional space. The enantiospecific synthesis of piperidine derivatives is crucial for developing selective pharmaceutical agents.[3] Chiral this compound serves as a key intermediate in this context.
A notable application is in the synthesis of fibrinolysis inhibitors, such as AZD6564, where a 2-substituted piperidine-4-carboxylic acid core is essential for activity.[3] The synthesis of this core often starts from readily available N-Cbz protected amino acids, highlighting a feasible route to chiral piperidine structures.[3]
Protocol 1: Asymmetric Synthesis of a Chiral 2-Oxopiperidine-4-carboxylate Derivative via Dieckmann Condensation
This protocol describes a foundational method to access the chiral piperidone ring system, adapted from principles of intramolecular cyclization reactions commonly used for such scaffolds.[3] The causality for this approach lies in using a strong, non-nucleophilic base to facilitate an intramolecular Claisen condensation (a Dieckmann condensation) on a suitably substituted adipic acid derivative, where chirality is pre-installed.
Workflow Diagram:
Figure 2: Step-wise workflow for the Dieckmann condensation protocol.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Ensure toluene is anhydrous by distilling from sodium/benzophenone or by passing it through a solvent purification system.
-
Use a fresh dispersion of sodium hydride (NaH, 60% in mineral oil). Weigh the required amount and wash with anhydrous hexanes under an inert atmosphere (N₂) to remove the oil.
-
The starting material, a chiral N-protected amino-adipate diester, should be prepared according to established literature procedures (e.g., from L-glutamic acid).
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the washed sodium hydride (1.2 equivalents).
-
Add anhydrous toluene to create a slurry.
-
Dissolve the chiral N-protected amino-adipate diester (1.0 equivalent) in anhydrous toluene.
-
-
Dieckmann Condensation:
-
Add the diester solution dropwise to the NaH slurry at room temperature over 30 minutes. Rationale: A slow addition rate is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
-
Workup and Decarboxylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of glacial acetic acid until gas evolution ceases. This neutralizes the excess NaH and the resulting enolate.
-
Add 1M hydrochloric acid (HCl) and heat the mixture to 60 °C for 1-2 hours to facilitate the decarboxylation of the intermediate β-keto ester. Rationale: The acidic conditions promote the loss of the ester group at the C3 position, yielding the desired 4-carboxylate product.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral 2-oxopiperidine-4-carboxylate ester.
-
Application 2: Organocatalysis and Chiral Ligand Synthesis
While this compound itself is not a widely reported organocatalyst, its derivatives hold significant potential. The rigid backbone is ideal for designing chiral ligands for metal-catalyzed reactions or as components in more complex organocatalytic systems.[4] For instance, derivatives of related pyroglutamic acid are used to create efficient antagonists for purinergic receptors, indicating the value of the lactam-acid motif in molecular recognition.[5] By analogy, piperidone-based structures can be explored for similar roles.
The synthesis of derivatives often involves standard amide bond formation, a robust and well-understood transformation.
Protocol 2: Amide Coupling of (S)-2-Oxopiperidine-4-carboxylic Acid with a Chiral Amine
This protocol demonstrates the functionalization of the carboxylic acid moiety, a key step in elaborating the chiral scaffold into a more complex target molecule, such as a potential enzyme inhibitor or chiral ligand.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Ensure the solvent, N,N-Dimethylformamide (DMF), is anhydrous.
-
(S)-2-Oxopiperidine-4-carboxylic acid (1.0 equivalent) is used as the starting material.
-
The desired amine (e.g., (R)-1-phenylethylamine, 1.1 equivalents) is used as the coupling partner.
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) is used as the coupling agent. Rationale: CDI is an effective activating agent for carboxylic acids that avoids the formation of racemization-prone acyl chlorides and generates gaseous CO₂ and soluble imidazole as byproducts, simplifying purification.[5]
-
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the (S)-2-Oxopiperidine-4-carboxylic acid in anhydrous DMF.
-
Add CDI in one portion to the solution at room temperature. Stir for 1 hour. Gas evolution (CO₂) should be observed as the acylimidazolide intermediate forms.
-
-
Amide Formation:
-
Add the chiral amine to the reaction mixture.
-
Stir the reaction at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extract the product with a suitable organic solvent, such as Dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography (silica gel) to yield the pure diastereomeric product. The diastereomers can often be separated at this stage.
-
Representative Data
The efficiency of such synthetic transformations is critical. Below is a table summarizing typical outcomes for related reactions found in the literature, which can be used as a benchmark for expectations when working with the 2-oxopiperidine scaffold.
| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric 1,4-Addition | Glycinate + α,β-Unsaturated Ester | Chiral Pyridoxal | 43–96% | 81–97% | [6][7] |
| Michael Addition | α-Amino Ester Imine + Acrylate | Cyclopropenimine | Up to 90% Conv. | Up to 94% | [8][9] |
| Amide Coupling | Substituted Pyroglutamic Acid + Amine | CDI | 34–84% | N/A (Chiral Substrate) | [5] |
Conclusion
This compound is a valuable, yet perhaps underutilized, chiral building block in asymmetric synthesis. Its rigid six-membered ring provides a distinct conformational and stereochemical profile compared to its five-membered pyroglutamic acid counterpart. The protocols outlined herein provide a robust starting point for researchers to access and functionalize this scaffold. Its successful incorporation into complex targets in medicinal chemistry underscores its potential for the development of novel, stereochemically pure molecules. As the field of asymmetric synthesis continues to evolve, the strategic application of such versatile chiral building blocks will remain paramount to innovation.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Side reactions of 2-Oxopiperidine-4-carboxylic acid in peptide synthesis
A Guide to Navigating Side Reactions in Peptide Synthesis
Welcome to the technical support center for researchers incorporating 2-Oxopiperidine-4-carboxylic acid into synthetic peptides. As a constrained, non-proteinogenic amino acid, this building block is invaluable for creating unique peptide structures with significant therapeutic potential.[1][2] However, its unique cyclic lactam structure introduces specific challenges during solid-phase peptide synthesis (SPPS).
This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to provide you, a research scientist or drug development professional, with the insights and practical solutions needed to mitigate common side reactions and ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs): Diagnosis & Mechanistic Insights
This section addresses the most common issues encountered when using this compound, focusing on the underlying chemical mechanisms and preventative strategies.
Q1: My synthesis shows low yield after the second or third coupling, and LC-MS reveals a major byproduct. What is the likely cause?
A: The most probable cause is the formation of a diketopiperazine (DKP). This is a classic side reaction in Fmoc-based SPPS that occurs at the dipeptide stage.[3] After the Fmoc group is removed from the N-terminal amino acid, the newly liberated free amine can perform an intramolecular "backbite" attack on the ester linkage connecting the C-terminal residue to the resin. This attack cleaves the dipeptide from the solid support, forming a stable six-membered cyclic dipeptide, the diketopiperazine.[3][4]
This side reaction is particularly prevalent when the peptide sequence is short, and the N-terminal amine has the conformational freedom to cyclize.[5][6]
References
- 1. This compound|Research Compound [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. peptide.com [peptide.com]
- 4. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Oxopiperidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-oxopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. This compound is a valuable bifunctional building block in medicinal chemistry, notable for its presence in novel therapeutic agents.[1]
This resource offers solutions to common challenges encountered during its synthesis, drawing from established chemical principles and peer-reviewed literature to ensure scientific integrity.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific issues that can arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Question 1: My Dieckmann condensation is resulting in a low yield of the target β-keto ester. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, are a common issue.[2][3] This reaction is crucial for forming the 2-oxopiperidine ring. The primary factors affecting the yield include the choice of base, solvent, reaction temperature, and the purity of the starting materials.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Base | The base must be strong enough to deprotonate the α-carbon of the ester, forming the necessary enolate intermediate.[3][4] However, a base that is too strong or sterically hindered can lead to side reactions. The alkoxide base should correspond to the alcohol portion of the ester to prevent transesterification. | For methyl or ethyl esters, use sodium methoxide or sodium ethoxide, respectively. Ensure the base is fresh and anhydrous, as moisture will quench the enolate. |
| Suboptimal Reaction Temperature | Higher temperatures can favor side reactions, such as decomposition or intermolecular condensation. The intramolecular cyclization is often favored at lower temperatures. | Maintain the reaction at a moderate temperature (e.g., refluxing in a suitable solvent like toluene or THF). Monitor the reaction progress using TLC or LC-MS to avoid prolonged heating after completion. |
| Presence of Water | Water will react with the strong base and the enolate intermediate, preventing the cyclization from occurring. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Diester | Impurities in the starting diester can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired cyclic product. | Purify the starting diester (e.g., N-protected diethyl 2,2'-azanediyldiacetate) by distillation or chromatography before use. |
Question 2: I'm observing the formation of significant side products during the reduction of the pyridine ring to a piperidine ring. How can I increase the selectivity of this hydrogenation?
Answer:
Catalytic hydrogenation of a substituted pyridine is a common strategy to obtain the piperidine core. However, achieving high selectivity can be challenging, with potential side reactions including incomplete reduction or the formation of over-reduced products.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inactivity or Poisoning | The catalyst's surface can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent, reducing its activity and leading to incomplete reaction. | Use a high-purity substrate and solvent. Consider using a catalyst scavenger or pre-treating the starting material to remove potential poisons. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. |
| Incorrect Catalyst Choice | Different catalysts exhibit varying selectivities. For the hydrogenation of pyridines, platinum and rhodium catalysts are often effective.[5] | Screen different catalysts such as PtO₂ (Adams' catalyst) or Rh/C. The choice of catalyst can significantly influence the reaction pathway and stereochemical outcome.[6] |
| Suboptimal Reaction Conditions | Hydrogen pressure and reaction temperature play a critical role in the rate and selectivity of the hydrogenation. | Optimize the hydrogen pressure (typically 50-70 bar) and temperature.[6] Lower temperatures may help minimize side product formation.[6] Monitor the reaction closely to avoid over-reduction. |
Question 3: The hydrolysis of the ester group to the carboxylic acid is incomplete or leads to decomposition of the piperidine ring. What conditions should I use?
Answer:
Hydrolysis of the ester to the final carboxylic acid can be a delicate step. Harsh conditions can lead to ring-opening or other side reactions, especially if the piperidine nitrogen is unprotected.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Harsh Hydrolysis Conditions | Strong acidic or basic conditions at elevated temperatures can promote unwanted side reactions. For instance, strong base can lead to N-despropionylation in related anilidopiperidine systems.[7] | Use milder hydrolysis conditions. For base-catalyzed hydrolysis, consider using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. For acid-catalyzed hydrolysis, a solution of HCl in dioxane can be effective. |
| Steric Hindrance | The ester group might be sterically hindered, making it less accessible to the hydrolyzing agent. | Increase the reaction time or use a less sterically hindered base. In some cases, switching to a different type of ester (e.g., a tert-butyl ester) that can be cleaved under milder acidic conditions might be beneficial.[7] |
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The synthesis of this compound and its derivatives can be approached through several key strategies:
-
Dieckmann Condensation: This is a classic and effective method for forming the six-membered piperidine ring.[2][3][8] It involves the intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation to yield the target molecule.
-
Catalytic Hydrogenation of Pyridine Derivatives: This approach involves the reduction of a suitably substituted pyridine ring to the corresponding piperidine.[6] This method is advantageous for its potential to control stereochemistry.
-
Reductive Amination: This "one-pot" reaction involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction to form the piperidine ring.[6]
How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the progress of the synthesis.
-
TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of products.
-
LC-MS: Offers more detailed information, including the molecular weight of the components in the reaction mixture, which can help in identifying the desired product and any major side products.
What are the best practices for purifying the final product?
The purification of this compound typically involves one or a combination of the following techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard purification technique.
-
Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-oxopiperidine-4-carboxylate via Dieckmann Condensation
This protocol provides a general guideline for the synthesis of the methyl ester precursor to this compound.
Materials:
-
Dimethyl 2-(acetylamino)adipate
-
Sodium methoxide
-
Anhydrous Toluene
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-(acetylamino)adipate (1.0 eq) in anhydrous toluene.
-
Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-oxopiperidine-4-carboxylate.[9][10]
Protocol 2: Catalytic Hydrogenation of a Pyridine Precursor
This protocol outlines a general procedure for the reduction of a substituted pyridine to the corresponding piperidine.
Materials:
-
Substituted pyridine precursor (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[6]
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Celite®
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine in glacial acetic acid.
-
Add the PtO₂ catalyst to the solution.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[6]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.[6]
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by crystallization or chromatography.
Visualizing the Workflow
Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. chemscene.com [chemscene.com]
- 10. 25504-47-6|Methyl 2-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2-Oxopiperidine-4-carboxylic Acid
Welcome to the technical support guide for the synthesis and purification of 2-oxopiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this synthesis, ensuring the highest purity of your final product.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the Dieckmann condensation of a diester, such as diethyl adipate, to form a cyclic β-ketoester.[1][2][3] This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired this compound.
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
A2: Low yields can often be attributed to incomplete Dieckmann condensation or side reactions during hydrolysis. For the condensation, ensure your base (e.g., sodium ethoxide) is fresh and the reaction is conducted under strictly anhydrous conditions to prevent premature hydrolysis of the starting ester. For the hydrolysis/decarboxylation step, carefully control the temperature and reaction time to avoid degradation of the product.
Q3: I am observing a significant amount of a sticky, oily byproduct after the reaction. What could this be?
A3: An oily byproduct is often indicative of incomplete cyclization or the formation of polymeric materials. This can result from moisture in the reaction or the use of a weak base. Additionally, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to linear oligomers.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to track the disappearance of the starting diester and the appearance of the cyclic β-ketoester intermediate. For the final product, liquid chromatography-mass spectrometry (LC-MS) is ideal for confirming the molecular weight and assessing purity.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: this compound is a relatively stable crystalline solid.[4][5] However, it is good practice to store it in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent any potential degradation over time.
II. Troubleshooting Guide: Byproduct Removal
The successful synthesis of this compound hinges on effective purification to remove various byproducts. This guide provides a systematic approach to identifying and eliminating these impurities.
Problem 1: Presence of Unreacted Diethyl Adipate
Cause: Incomplete Dieckmann condensation. This can be due to an insufficient amount of base, a deactivated base (due to moisture), or an inadequate reaction time or temperature.
Solution:
-
Protocol: Liquid-Liquid Extraction
-
After the initial reaction workup, dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution. The basic aqueous solution will deprotonate the carboxylic acid product, making it water-soluble and separating it from the neutral, unreacted diethyl adipate which will remain in the organic layer.
-
Separate the aqueous layer containing the sodium salt of your product.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the purified this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Problem 2: Contamination with the Intermediate Ethyl 2-oxopiperidine-4-carboxylate
Cause: Incomplete hydrolysis of the ester group on the cyclic intermediate. This can occur if the hydrolysis conditions (e.g., concentration of acid/base, temperature, or reaction time) are not sufficient.
Solution:
-
Protocol: Re-subjecting to Hydrolysis
-
Isolate the crude product containing the ester impurity.
-
Dissolve the crude material in an appropriate solvent (e.g., ethanol/water mixture).
-
Add a sufficient amount of a strong base (e.g., NaOH or KOH) and reflux the mixture for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting ester spot disappears.
-
Cool the reaction mixture and acidify with a strong acid to precipitate the pure carboxylic acid.
-
Filter, wash with cold water, and dry.
-
Problem 3: Formation of Polymeric Byproducts
Cause: Intermolecular condensation reactions competing with the intramolecular Dieckmann condensation. This is often exacerbated by incorrect stoichiometry or non-optimal reaction concentrations.
Solution:
-
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble, but the polymeric byproduct is less soluble. Good solvent choices to screen include isopropanol, ethanol, or water.[6]
-
If the polymeric material is insoluble, it can be removed by hot filtration.
-
Allow the filtrate to cool slowly to induce crystallization of the pure this compound.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Problem 4: Presence of Diacids from Ring-Opening
Cause: Under harsh hydrolysis conditions (e.g., high temperatures or prolonged reaction times with strong base), the lactam ring of the product can be susceptible to cleavage, leading to the formation of adipic acid derivatives.
Solution:
-
Protocol: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol and a small amount of acetic acid. The more polar diacid byproduct will have a stronger affinity for the silica gel and will elute later than the desired product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for choosing the appropriate purification strategy based on the identified impurity.
Caption: Decision tree for purification strategy.
III. Quantitative Data Summary
| Purification Method | Target Impurity | Typical Solvent System | Expected Purity Improvement |
| Liquid-Liquid Extraction | Unreacted Diester | Ethyl Acetate / Water with NaHCO₃ | >95% |
| Recrystallization | Polymeric Byproducts | Isopropanol or Ethanol/Water | >98% |
| Column Chromatography | Ring-Opened Diacids | Ethyl Acetate/Hexanes/Methanol Gradient | >99% |
IV. Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions and a systematic approach to purification. By understanding the potential byproducts and employing the appropriate removal techniques outlined in this guide, researchers can consistently obtain a high-purity product essential for downstream applications in medicinal chemistry and drug development.
V. References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. RSC Publishing. Retrieved from 1
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from 2
-
Toppr. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from 3
-
Benchchem. (n.d.). This compound|Research Compound. Retrieved from 4
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from 5
-
Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Retrieved from 6
References
- 1. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 3. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 4. This compound|Research Compound [benchchem.com]
- 5. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Stability of 2-Oxopiperidine-4-carboxylic acid in different solvents
Welcome to the technical support center for 2-Oxopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. The information herein is synthesized from established chemical principles and data from analogous structures to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound stem from its two main functional groups: the lactam (a cyclic amide) and the carboxylic acid. The lactam ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The piperidine ring itself can be prone to oxidation.
Q2: How does pH affect the stability of the lactam ring?
The stability of the lactam ring in this compound is significantly influenced by pH.
-
Acidic Conditions: In the presence of strong acids, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the hydrolytic cleavage of the amide bond and opening of the piperidine ring to form an amino acid derivative.[1][2][3][4]
-
Basic Conditions: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam. This also results in the hydrolysis of the amide bond. Base-catalyzed hydrolysis of amides is generally irreversible as the resulting carboxylate is deprotonated.[1][3][5]
-
Neutral Conditions: While more stable at neutral pH compared to acidic or basic conditions, hydrolysis can still occur, albeit at a slower rate, especially with elevated temperatures.
Q3: What is the likely degradation product of hydrolysis?
The hydrolysis of the lactam ring in this compound would result in the formation of 5-amino-1-carboxy-pentanoic acid .
Q4: What are the expected solubility characteristics of this compound?
Based on its structure, this compound is a polar molecule.
-
Aqueous Solubility: It is expected to have moderate to good solubility in water and other polar protic solvents due to the presence of the carboxylic acid and amide groups, which can participate in hydrogen bonding.[6][7][8]
-
Organic Solvents: Solubility in non-polar organic solvents is likely to be limited. It may have some solubility in polar aprotic solvents like DMSO and DMF.
-
pH-Dependent Solubility: The solubility in aqueous solutions will be pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to a carboxylate, which is generally more soluble in water. In acidic solutions, the molecule will be protonated, which may also affect its solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound in solution over time, especially in acidic or basic buffers. | Hydrolytic degradation of the lactam ring. | Buffer solutions should be freshly prepared. For longer-term storage of solutions, consider using a neutral pH buffer and storing at low temperatures (2-8 °C or frozen). Conduct a time-course study using HPLC to monitor the concentration of the parent compound and the appearance of any degradation products. |
| Unexpected peaks in HPLC chromatogram after storage or stress testing. | Degradation of the compound. | Characterize the new peaks using LC-MS to identify their mass. Likely degradation products include the hydrolyzed ring-opened product. Oxidative degradants are also possible. |
| Poor solubility in a desired solvent system. | Mismatch between compound polarity and solvent polarity. | For aqueous systems, adjust the pH to increase solubility. For organic synthesis, consider polar aprotic solvents. A co-solvent system may also be effective. |
| Incompatibility with certain formulation excipients. | Chemical reaction between the compound and the excipient. | Carboxylic acids can sometimes interact with basic excipients. Lactams can be susceptible to degradation in the presence of certain reactive impurities in excipients.[9][10][11] Conduct compatibility studies with planned excipients by preparing binary mixtures and analyzing for degradation products over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[12][13][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][17][18][19] A control sample should be protected from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products.[20][21][22][23][24]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Summary
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent | Predicted Stability | Rationale |
| Water (neutral pH) | Moderate | Potential for slow hydrolysis over time, accelerated by heat. |
| Acidic Buffers (pH < 4) | Low | Acid-catalyzed hydrolysis of the lactam ring is expected.[1][3] |
| Basic Buffers (pH > 8) | Low | Base-catalyzed hydrolysis of the lactam ring is expected.[1][3] |
| Methanol, Ethanol | Moderate to High | Generally stable, but the possibility of esterification of the carboxylic acid exists under certain conditions. |
| Acetonitrile, THF | High | Aprotic solvents are unlikely to cause hydrolysis. |
| DMSO | High | Aprotic solvent, good for long-term storage of solutions if anhydrous. |
Visualizations
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. q1scientific.com [q1scientific.com]
- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chiral Separation of 2-Oxopiperidine-4-carboxylic Acid Enantiomers
Welcome to the dedicated support center for troubleshooting the chiral separation of 2-Oxopiperidine-4-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation of this important chiral intermediate.[1] this compound and its derivatives are significant building blocks in medicinal chemistry.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate the complexities of your chiral separation experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound enantiomer peaks are co-eluting or showing poor resolution. What are the common causes and how can I fix this?
Poor or no separation of this compound enantiomers is a frequent issue. The primary reason is often a suboptimal choice of chromatographic conditions. Here's a step-by-step troubleshooting guide:
1. Review Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[2][3] For acidic compounds like this compound, specific types of CSPs are more effective.
-
Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and often successful for separating acidic compounds.[2][4] Anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and operate on an ion-exchange mechanism.[5] Consider screening a few different polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) and an anion-exchange column to find the best selectivity.
2. Optimize Your Mobile Phase: The mobile phase composition significantly impacts selectivity and resolution.[2]
-
Normal Phase vs. Reversed-Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography can be employed.[2] Normal phase often provides better selectivity for many chiral separations on polysaccharide CSPs.
-
Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase is crucial.[2][6] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and often improved resolution.[2] Typically, a concentration of 0.1% (v/v) is a good starting point.[6][7]
-
Solvent Composition: Systematically vary the ratio of your mobile phase components. For instance, in a normal-phase system with hexane/isopropanol, changing the isopropanol percentage can have a dramatic effect on retention and resolution.
3. Adjust Temperature and Flow Rate: These parameters can be fine-tuned to enhance your separation.
-
Temperature: The effect of temperature on chiral separations can be complex.[2] Lower temperatures generally increase chiral selectivity, which can improve resolution.[8] Conversely, higher temperatures can increase efficiency and improve peak shape.[8] It is recommended to experiment with a temperature range (e.g., 15°C to 40°C) if your system has a column thermostat.
-
Flow Rate: Slower flow rates typically lead to better resolution as they allow for more interactions between the enantiomers and the CSP.[2] However, this will also increase the analysis time. Start with the manufacturer's recommended flow rate and then try decreasing it in small increments if resolution is insufficient.[2]
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting workflow for poor peak resolution.
What can I do to improve poor peak shape (tailing or fronting)?
Poor peak shape can be caused by several factors, from column issues to improper mobile phase composition.
-
Check Column Health: A contaminated or old column can lead to peak tailing. Flushing the column with a strong solvent, as recommended by the manufacturer, may help.[9] If the problem persists, the column may need to be replaced.[9]
-
Mobile Phase pH and Additives: For an acidic analyte like this compound, the absence of an acidic additive in the mobile phase is a common cause of peak tailing. The additive helps to keep the carboxylic acid in a single protonation state. Ensure you have an appropriate concentration (e.g., 0.1%) of an acid like formic acid or TFA in your mobile phase.[2][6]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.[2]
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.[2] Minimize the length and diameter of all connecting tubing.[2]
I am not seeing any peaks, or the peaks are very small. What should I check?
-
Detector Settings: Ensure your detector is on and set to an appropriate wavelength for your compound.
-
Sample Preparation: Verify that your sample is properly dissolved in the mobile phase or a compatible solvent. Precipitation of the sample upon injection can block the column and prevent the analyte from reaching the detector.[9]
-
System Integrity: Check for leaks in the system. A leak can prevent the sample from being properly injected or transported through the column. Also, ensure there is sufficient mobile phase in the reservoirs.[10]
Should I consider derivatization for the chiral separation of this compound?
If direct separation proves to be challenging, derivatization can be a viable alternative.[11][12]
-
How it works: By reacting the carboxylic acid with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18).[13]
-
Common approach: Converting the carboxylic acid to an amide using a chiral amine is a common derivatization strategy.[12]
-
Considerations: Derivatization adds extra steps to your workflow and you must ensure the derivatization reaction goes to completion and does not cause racemization.[13]
II. Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol provides a starting point for screening different CSPs to find a suitable column for the separation of this compound enantiomers.
1. Column Selection:
- Column 1: A cellulose-based CSP (e.g., Chiralcel® OD-H)
- Column 2: An amylose-based CSP (e.g., Chiralpak® AD-H)
- Column 3: An anion-exchange CSP (e.g., CHIRALPAK® QN-AX)
2. Mobile Phase Preparation:
- Normal Phase:
- Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)
- Reversed-Phase (for anion-exchange column):
- Mobile Phase C: Methanol with 0.1% Formic Acid
3. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25°C
- Injection Volume: 5 µL
- Detection: UV at a suitable wavelength for this compound.
4. Procedure:
- Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.[14]
- Inject the racemic standard of this compound.
- Run the chromatogram and evaluate the resolution.
- Repeat for each column and mobile phase combination.
Data Summary Table for Initial Screening
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Observations |
| Cellulose-based | Hexane/IPA + 0.1% TFA | ||
| Hexane/EtOH + 0.1% TFA | |||
| Amylose-based | Hexane/IPA + 0.1% TFA | ||
| Hexane/EtOH + 0.1% TFA | |||
| Anion-exchange | Methanol + 0.1% FA |
Protocol 2: Method Optimization for a Selected CSP
Once a promising CSP and mobile phase combination have been identified, this protocol can be used to fine-tune the separation.
1. Mobile Phase Composition:
- Vary the percentage of the polar modifier (e.g., isopropanol or ethanol) in the mobile phase in 5% increments (e.g., 95:5, 90:10, 85:15).
- Evaluate the effect of different acidic additives (e.g., compare 0.1% TFA to 0.1% Acetic Acid).
2. Temperature:
- Set the column oven to 15°C and run the separation.
- Increase the temperature in 5°C increments up to 40°C, allowing the column to equilibrate at each temperature.
3. Flow Rate:
- Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and then to 0.5 mL/min.
4. Data Analysis:
- For each condition, calculate the resolution (Rs), selectivity (α), and analysis time. The goal is to achieve a baseline resolution (Rs ≥ 1.5) in the shortest possible time.
Optimization Workflow
Caption: A workflow for optimizing a chiral separation method.
III. References
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. 5
-
BenchChem. Troubleshooting poor resolution in chiral chromatography of alkanes. 15
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. 9
-
BenchChem. Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. 2
-
McClain, R., & Przybyciel, M. A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. Chromatography Online. 16
-
Haginaka, J. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. 17
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. 6
-
Ye, Y. K., et al. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. 18
-
Rybalkina, E. Y., et al. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7HlEAIWpxepKg8DuXjSvmgzs3kZImTGL6kK34Wk1caj2Lda-sCdAa4EABhDDtpaypIVOuxJoezfJHk154jE700c9qZC6EPCBUewzTh1bDBZO2hRKuH67LhfTGkAHadr-eYquOCez_7VercUXeKedyPIvtGbXcFdVD7wFi4Zu6L4e39ssE0EIafjDUA9HKdJJMWlJeAU2PZVgUxiX9L3X_NIO88nfj-pxh0-_DFmd4EgBK1sySIJ-tn99zBlqr9T2WOQ==](--INVALID-LINK--
References
- 1. This compound|Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chiraltech.com [chiraltech.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. akjournals.com [akjournals.com]
- 12. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Large-Scale Synthesis of 2-Oxopiperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the large-scale synthesis of 2-Oxopiperidine-4-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during scale-up. This guide provides in-depth, field-proven insights, troubleshooting solutions, and detailed protocols to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthetic routes to this compound?
The selection of a synthetic route for large-scale production depends on factors like cost of starting materials, atom economy, safety, and robustness. The most prevalent strategies often involve the cyclization of linear precursors. A common approach starts from diethyl malonate or a similar C3 synthon, which is alkylated and then undergoes cyclization and hydrolysis. Another route involves the catalytic hydrogenation of pyridine- or pyrimidine-based precursors, although this can require specialized high-pressure equipment.[1][2] For instance, the reaction of diethyl 2-(cyanoethyl)-malonate followed by reductive cyclization and hydrolysis is a documented pathway.
Q2: What are the critical process parameters (CPPs) to monitor during the synthesis?
Several parameters are critical for ensuring reaction success, purity, and yield. These include:
-
Temperature: Both the cyclization and hydrolysis steps are often temperature-sensitive. Exothermic events must be controlled, and precise temperature profiles can prevent the formation of byproducts.
-
pH Control: During hydrolysis and product isolation, pH is crucial. The carboxylic acid is amphoteric, and its solubility is highly pH-dependent. Precise pH adjustment is necessary for efficient crystallization and to prevent product degradation.
-
Reagent Stoichiometry: Accurate molar ratios of reactants, especially the base used for cyclization or the acid/base for hydrolysis, are vital to drive the reaction to completion and minimize unreacted starting materials.
-
Catalyst Loading and Activity (if applicable): In routes involving hydrogenation, catalyst selection (e.g., Adams catalyst, Raney Nickel), loading, and activity are paramount.[3][4] Catalyst poisoning can lead to stalled reactions.
Q3: What are the typical impurities, and how can they be minimized?
Common impurities can include:
-
Unreacted Starting Materials: Minimized by optimizing reaction time, temperature, and stoichiometry.
-
Diester/Amide Intermediates: Resulting from incomplete hydrolysis. This is addressed by ensuring sufficient hydrolysis time, temperature, and reagent concentration.
-
Oligomeric Byproducts: Can form under harsh thermal conditions. Strict temperature control is essential.
-
Salts: Inorganic salts from workup procedures are a major impurity. They are typically removed by crystallization from a suitable solvent or by washing the isolated product.[5]
Minimizing these impurities at the reaction stage is always preferable to relying solely on downstream purification.
Q4: What are the most effective methods for purifying the final product on a large scale?
Crystallization is the most common and cost-effective method for large-scale purification.[6] Key considerations include:
-
Solvent Selection: An ideal solvent system will dissolve the product at elevated temperatures but provide low solubility at ambient or sub-ambient temperatures, while keeping impurities dissolved. Mixtures of water with polar organic solvents like isopropanol or ethanol are often effective.
-
Anti-Solvent Crystallization: If a suitable single solvent cannot be found, adding an "anti-solvent" in which the product is insoluble to a solution of the crude product can induce crystallization.
-
pH-Based Purification: The product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by adding acid. This is highly effective for removing non-acidic impurities.
Q5: What are the primary safety concerns during scale-up?
Safety is paramount. Key hazards include:
-
Hydrogenation: If this route is used, handling molecular hydrogen under high pressure requires specialized reactors and strict safety protocols to mitigate explosion risks.[7]
-
Corrosive Reagents: The use of strong acids (e.g., HCl) and bases (e.g., NaOH) for hydrolysis necessitates appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.[8]
-
Exothermic Reactions: Cyclization and neutralization steps can be highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to design an adequate cooling system and prevent thermal runaway.[9]
-
Toxic Reagents: Some routes may use reagents like potassium cyanide in precursor synthesis, which is highly toxic and requires specialized handling and waste disposal protocols.[10]
Troubleshooting Guide
This section addresses specific problems encountered during synthesis, their probable causes, and recommended solutions.
Problem 1: Low or Stagnant Reaction Yield
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| Incomplete Cyclization | The intramolecular condensation (e.g., Dieckmann) may be an equilibrium process or kinetically slow. Verify by taking in-process samples and analyzing via HPLC or TLC for the presence of the linear precursor. | Increase reaction temperature moderately, ensuring it stays below the decomposition threshold. Increase the molar equivalent of the base (e.g., sodium ethoxide) to shift the equilibrium. Consider a stronger, non-nucleophilic base if applicable. |
| Catalyst Deactivation (Hydrogenation Routes) | The catalyst surface can be poisoned by impurities (e.g., sulfur compounds from starting materials) or blocked by byproducts. This leads to a stall in hydrogen uptake.[4] | Ensure high purity of the substrate and solvent. Perform a pre-treatment of the starting material stream if necessary. Increase catalyst loading or consider a more robust catalyst type (e.g., ruthenium-based catalysts can sometimes be more resistant).[7] |
| Side Reactions | At elevated temperatures or with incorrect base selection, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers. Hydrolysis of nitrile groups in precursors can also compete with cyclization. | Lower the reaction temperature and extend the reaction time. Use high-dilution conditions during reagent addition to favor the intramolecular pathway. Select a base that minimizes side reactions (e.g., potassium tert-butoxide for Dieckmann cyclizations). |
| Product Degradation during Workup | The lactam ring is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This can revert the product to a linear amino acid derivative, which may be lost during extraction. | Maintain a controlled pH range (typically 3-5) during workup and isolation. Perform all workup and isolation steps at low temperatures (0-10 °C) to minimize degradation. |
Problem 2: Difficulty with Product Isolation and Purification
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| Product Oiling Out | The product precipitates as a liquid phase instead of a solid. This often happens when the solution is supersaturated too quickly or when impurities depress the melting point. | Slow down the crystallization process by reducing the cooling rate or slowing the addition of anti-solvent. Try scratching the inside of the vessel to induce nucleation. Add a small amount of pure seed crystal to promote controlled solid formation. |
| High Solubility in Crystallization Solvent | The product remains dissolved even after cooling, leading to poor recovery. This indicates a poor choice of crystallization solvent. | Perform a solvent screen to find a more suitable system. A good option is often a binary mixture, such as Isopropanol/Water or Ethanol/Heptane, where the ratio can be fine-tuned. A solvent swap distillation before crystallization can also be effective. |
| Co-precipitation of Inorganic Salts | Salts formed during pH adjustment (e.g., NaCl, Na2SO4) can crash out with the product, leading to low purity and assay values. This is common when using aqueous workups. | Before crystallization, consider a solvent swap to a solvent in which the inorganic salts are insoluble (e.g., isopropanol, acetone), followed by a hot filtration to remove them. Alternatively, wash the final isolated solid with cold deionized water, provided the product has low water solubility. |
Problem 3: Final Product Fails Purity Specifications
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| Residual Ester Precursor | The hydrolysis of the intermediate ester (e.g., ethyl 2-oxopiperidine-4-carboxylate) is incomplete. This is easily detected by HPLC or 1H NMR (presence of ethyl signals). | Increase the duration and/or temperature of the hydrolysis step. Increase the concentration or equivalents of the acid or base used for hydrolysis. Ensure efficient mixing to overcome any mass transfer limitations. |
| Formation of Stereoisomers | If precursors contain stereocenters, undesired diastereomers can form and be difficult to separate from the final product.[11] | Re-evaluate the synthetic route to ensure stereocontrol if necessary. Purification may require specialized chromatography (e.g., preparative HPLC), which is expensive at scale. Often, the best solution is to control stereochemistry during an earlier synthetic step. |
| Unknown Impurities | Uncharacterized peaks appear in the chromatogram. These could be byproducts from unexpected side reactions. | Isolate the impurity using preparative chromatography and characterize it by Mass Spectrometry and NMR. Once the structure is known, the reaction mechanism for its formation can be hypothesized and the reaction conditions modified to prevent it (e.g., by lowering temperature, protecting a functional group, or changing a reagent). |
Visualized Workflows
General Synthetic Workflow
The following diagram outlines a common synthetic pathway for this compound, starting from a malonic ester derivative.
References
- 1. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 6. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 7. clariant.com [clariant.com]
- 8. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Oxopiperidine-4-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the non-chromatographic purification of 2-oxopiperidine-4-carboxylic acid (CAS 24537-50-6). This molecule, a valuable bifunctional building block in medicinal chemistry, presents unique purification challenges due to its polar, zwitterionic nature.[1][2] This guide is designed for researchers and drug development professionals seeking scalable, cost-effective alternatives to column chromatography. We will explore purification strategies grounded in the physicochemical properties of the target compound, focusing on troubleshooting common issues and providing robust, field-proven protocols.
Troubleshooting Guide
This section addresses specific experimental hurdles you may encounter. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Q1: My crude product is a sticky solid or oil and refuses to crystallize. What is happening and how can I fix it?
A1: This is a classic purification problem known as "oiling out," where the compound separates from the solution as a liquid phase rather than a crystalline solid.[3] This typically occurs for two reasons:
-
High Impurity Load: Impurities can act as a eutectic mixture, significantly depressing the melting point of your compound below the temperature of the crystallization medium.
-
Supersaturation Shock: If the solution is cooled too rapidly or is overly concentrated, the molecules don't have time to align into an ordered crystal lattice and crash out as a disordered, amorphous oil.
Expert Recommendation: The Trituration First-Aid
Before attempting a full recrystallization, a simple trituration can often resolve this issue by removing the most soluble impurities.[4] Trituration is a process of washing the crude solid with a solvent in which your desired product is insoluble, but the impurities are highly soluble.
Step-by-Step Protocol: Trituration
-
Place your crude, oily product into an Erlenmeyer flask with a stir bar.
-
Select an appropriate solvent. For a polar compound like ours, a moderately polar, non-hydrogen bonding solvent like ethyl acetate or dichloromethane is a good starting point.
-
Add a small volume of the chosen solvent—just enough to create a stirrable slurry.
-
Stir vigorously at room temperature for 15-30 minutes. You should observe the sticky oil transforming into a fine, free-flowing powder as the impurities dissolve into the solvent.
-
Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified solid under vacuum. This material is now significantly purer and should be much more amenable to a final recrystallization step.
Q2: I've recrystallized my product, but NMR analysis still shows contamination from neutral impurities, like the precursor methyl ester. How can I remove these?
A2: This is a common scenario when impurities have similar polarities and crystal packing tendencies to the target compound. Simple recrystallization is insufficient because the impurity co-crystallizes. The most effective strategy is to exploit the acidic nature of your product's carboxylic acid group (pKa ≈ 4.62) through an acid-base extraction.[5][6] This method creates a dramatic shift in solubility, allowing for a clean separation.
The Causality: By adding a weak base (e.g., sodium bicarbonate), you deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt. Neutral impurities, such as the methyl 2-oxopiperidine-4-carboxylate precursor, lack an acidic proton and will remain in the organic phase.[7][8]
Visual Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the impure solid in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during neutralization.
-
Allow the layers to separate. The top layer will be the organic phase (EtOAc), and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product. Combine all aqueous extracts.
-
Discard the organic layer, which contains the neutral impurities.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the aqueous solution by adding 1M HCl dropwise while stirring. You will see the pure product precipitate out as a white solid. Continue adding acid until the pH is ~2.
-
Collect the pure solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Q3: My solution is clear and I've cooled it, but no crystals have formed. What can I do to induce crystallization?
A3: The failure to crystallize usually indicates that the solution is not yet sufficiently supersaturated, or that there's a kinetic barrier to nucleation (the initial formation of a crystal seed).
Expert Recommendations: Inducing Nucleation [9]
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches create a high-energy surface that serves as a nucleation point for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the solution. This "seed crystal" provides a perfect template for other molecules to deposit onto, initiating crystallization.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the flask to boil off a small portion (10-15%) of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly.
-
Extended Cooling: Sometimes, patience is key. Place the sealed flask in a refrigerator (4 °C) or freezer (-20 °C), provided the solvent won't freeze, and leave it undisturbed for several hours or overnight.
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying crude this compound without a column?
A1: The optimal strategy depends on the nature and quantity of your impurities. A decision-tree approach is most effective.
Visual Workflow: General Purification Strategy
Caption: Decision tree for non-chromatographic purification.
-
Initial Assessment: If the crude material is oily or very impure, start with Trituration to remove "gunk" and improve handling.
-
First Pass Purification: Perform a Recrystallization from a suitable solvent system (see FAQ 2).
-
Purity Check: Analyze the product. If it's clean, you are done.
-
Targeted Impurity Removal: If neutral or basic impurities persist, use the Acid-Base Extraction protocol. If acidic impurities are the problem, a base-acid extraction (using a weak acid to extract your product into an organic solvent from a basic aqueous solution) may be necessary.
-
Final Polish: A final recrystallization after the extraction will yield a highly pure product.
Q2: How do I select the best solvent system for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[10][11] Given the polar, hydrogen-bonding nature of this compound, polar protic solvents are excellent candidates.
The Causality: The principle of "like dissolves like" is paramount. Solvents that can engage in hydrogen bonding (like water and ethanol) will effectively solvate your molecule at elevated temperatures. Upon cooling, the solute-solute interactions that form the crystal lattice become more thermodynamically favorable than the solute-solvent interactions, causing the product to crystallize.[12]
Data Table: Recommended Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Water | 100 °C | Excellent choice given the compound's polarity and known water solubility (89 g/L).[6][10] High boiling point allows for a large solubility differential. Potential for slow drying. |
| Ethanol | 78 °C | Good general-purpose polar solvent. Less polar than water, may provide different selectivity against impurities.[13] |
| Ethanol/Water | 78-100 °C | A powerful mixed-solvent system.[14][15] Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of ethanol to clarify and then cool. |
| Isopropanol | 82 °C | Similar to ethanol but slightly less polar. Good alternative if ethanol proves too strong a solvent. |
Experimental Protocol: Solvent Screening
-
Place ~20 mg of your crude solid into each of several small test tubes.
-
Add a solvent from the table above to one tube, drop by drop, at room temperature. If the solid dissolves easily, the solvent is unsuitable.[15]
-
If it does not dissolve, heat the tube gently. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the tube to cool to room temperature, then place it in an ice bath.
-
The best solvent is the one that dissolves the compound when hot and from which a large amount of crystalline solid precipitates upon cooling.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Protheragen [protheragen.ai]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 15. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Degradation Pathways of 2-Oxopiperidine-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Oxopiperidine-4-carboxylic acid (also known as 4-carboxy-2-piperidone). This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address common challenges encountered during its study. Understanding the stability and degradation of this molecule is critical for ensuring the accuracy of experimental results and the viability of developmental programs.
Section 1: Chemical Degradation & Stability
The intrinsic chemical stability of this compound is a primary concern. Its structure contains a delta-lactam (a cyclic amide) and a carboxylic acid, both of which are susceptible to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical degradation pathway for this compound?
A1: The most probable degradation pathway is the hydrolysis of the lactam (amide) bond. This reaction cleaves the piperidine ring to form 5-amino-1,3-benzenedicarboxylic acid. This hydrolysis can be catalyzed by acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond.
Application Scientist's Insight: While both pathways lead to the same degradation product, the kinetics can differ significantly. Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for simple amides. Therefore, formulating or storing this compound in alkaline buffers (pH > 8) should be approached with caution and may require stability-indicating studies.
Q2: How should I store solutions of this compound to minimize degradation?
A2: For optimal stability, solutions should be prepared fresh. If storage is necessary:
-
pH: Store in a slightly acidic to neutral buffer (pH 4-7). Avoid strongly acidic or basic conditions.
-
Temperature: Store at low temperatures (2-8°C or frozen at -20°C or below) to slow the rate of hydrolysis.
-
Solvent: Use aprotic solvents if the experimental design allows, as they will not participate in hydrolysis. For aqueous solutions, use purified water (e.g., Milli-Q).
-
Protection: Protect from light if photostability has not been established.
Application Scientist's Insight: Before initiating a large-scale study, it is best practice to perform a preliminary stability assessment in your chosen vehicle. A simple experiment comparing the purity of the compound at time zero versus after 24-48 hours under your intended experimental conditions (e.g., incubator at 37°C) can prevent significant issues later.
Troubleshooting Guide: Unexpected Degradation
Issue: My analytical results (e.g., HPLC, LC-MS) show a decrease in the parent compound peak and the appearance of new, more polar peaks over a short time.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| pH-Mediated Hydrolysis | 1. Measure the pH of your sample solution. 2. Prepare fresh samples in buffers of known pH (e.g., pH 3, 5, 7, 9). 3. Analyze immediately and after a set time (e.g., 4, 8, 24 hours) to assess the rate of degradation at each pH. | The rate of lactam hydrolysis is highly pH-dependent. This test will confirm if pH is the driving factor and identify a more stable pH range.[1] |
| Contaminated Solvents/Reagents | 1. Use fresh, HPLC-grade solvents and high-purity reagents to prepare samples. 2. Check for expired reagents. | Low-quality or old reagents can contain acidic or basic impurities that can catalyze degradation. |
| Thermal Stress | 1. Ensure the autosampler is temperature-controlled (e.g., set to 4°C). 2. Minimize the time samples spend at room temperature before analysis. 3. If performing an assay at elevated temperatures (e.g., 37°C), include time-zero controls. | Chemical reactions, including hydrolysis, are accelerated by heat.[1] What might be stable for hours at 4°C could degrade significantly within an hour at 37°C. |
Section 2: Metabolic Degradation Pathways
In a biological system, degradation is often mediated by enzymes. For a lactam-containing compound, specific enzymes can accelerate hydrolysis far beyond what is seen from chemical hydrolysis alone.
Frequently Asked Questions (FAQs)
Q1: What enzymatic pathways are likely to metabolize this compound?
A1: The primary metabolic route is expected to be enzymatic hydrolysis of the lactam ring. This is carried out by a broad class of enzymes called hydrolases, specifically amidases or lactamases.[2] These enzymes catalyze the same ring-opening reaction as chemical hydrolysis but at a much faster rate under physiological conditions. Enzymes from the α/β-hydrolase and metal-dependent amidohydrolase families are known to hydrolyze cyclic amides.[2]
Q2: Which in vitro systems are suitable for studying the metabolism of this compound?
A2:
-
Liver Microsomes: A good starting point to assess metabolism by Cytochrome P450 (CYP) enzymes, though less likely to be the primary route for a lactam hydrolysis.
-
Hepatocytes: The gold standard, as they contain a full complement of metabolic enzymes, including cytosolic hydrolases.
-
S9 Fraction: A mixture of microsomal and cytosolic fractions, offering a broader range of enzymes than microsomes alone.
-
Plasma/Serum: Contains esterases and amidases that can contribute to metabolism.
Application Scientist's Insight: Given that hydrolysis is the predicted pathway, starting with hepatocytes or S9 fraction is recommended over microsomes alone to ensure the relevant cytosolic enzymes are present.
Troubleshooting Guide: In Vitro Metabolism Assays
Issue: My metabolic stability assay (e.g., using liver microsomes or hepatocytes) shows no significant disappearance of the parent compound.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect In Vitro System | 1. If using microsomes, repeat the assay with S9 fraction or hepatocytes. | The hydrolases responsible for lactam cleavage are often located in the cytosol, which is absent in microsomal preparations.[2] |
| Low Enzyme Activity | 1. Run a positive control compound known to be metabolized by the system (e.g., a rapidly cleared drug like verapamil for microsomes). 2. Ensure cofactors (e.g., NADPH for CYPs, though not required for hydrolysis) are fresh and added correctly. | This validates that the biological matrix is active and the assay procedure is sound. |
| Insufficient Incubation Time | 1. Extend the incubation time points (e.g., up to 4 hours or longer). | If the compound is metabolized very slowly, short incubation times may not show a detectable decrease. |
| Analytical Method Issues | 1. Check the extraction recovery of the compound from the biological matrix. 2. Ensure the analytical method can resolve the parent compound from potential metabolites. | Poor recovery can mask the true rate of disappearance. The ring-opened metabolite will be significantly more polar, requiring a suitable chromatographic gradient. |
Section 3: Key Protocols & Workflows
To properly investigate degradation, a systematic approach is required. A forced degradation study is an essential tool for identifying potential degradants and establishing a stability-indicating analytical method.[3][4][5]
Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate)
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: Dispense the stock solution into separate vials for each condition. Aim for 5-20% degradation.[3][5]
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature.
-
Thermal: Incubate the stock solution (in a neutral buffer) at 60°C.
-
Photolytic: Expose the stock solution to a calibrated light source (per ICH Q1B guidelines).
-
-
Time Points: Sample from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction.[3]
-
Analysis: Analyze all samples by a high-resolution LC-MS method.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Gradient elution with water and acetonitrile/methanol containing 0.1% formic acid.
-
Detection: Monitor the parent compound and search for new peaks. Use the mass spectrometer to obtain mass-to-charge ratios (m/z) of the parent and any new peaks to aid in identification.
-
-
Data Interpretation:
-
Establish the degradation pathway by identifying the structure of the degradants.
-
Ensure the analytical method can separate the parent compound from all degradation products, thus proving it is "stability-indicating."[6]
-
Visual Workflows and Pathways
Section 4: References
-
Fuchs, M., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: --INVALID-LINK--
-
Kavita, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: --INVALID-LINK--
-
LGC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC. Available at: --INVALID-LINK--
-
TechnoBridge. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. TechnoBridge. Available at: --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--
-
Bloom Tech. (2025). How stable is N-Carbethoxy-4-piperidone?. Bloom Tech. Available at: --INVALID-LINK--
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide to Lactam-Based Peptide Caps: 2-Oxopiperidine-4-carboxylic Acid vs. Pyroglutamic Acid
Introduction: Beyond the Canonical
In the landscape of peptide-based drug development, enhancing metabolic stability without compromising biological activity is a paramount challenge. N-terminal modification is a cornerstone strategy, with pyroglutamic acid (pGlu), a five-membered lactam, being the most well-known and naturally occurring example. The formation of pGlu from an N-terminal glutamine or glutamate residue effectively blocks degradation by exopeptidases, significantly extending a peptide's half-life.[1][2][3] However, the rigidity and specific conformational constraints imposed by the pGlu ring are not always optimal for every peptide-receptor interaction.
This guide provides an in-depth comparison between the conventional pyroglutamic acid and a less-explored, yet promising alternative: 2-Oxopiperidine-4-carboxylic acid (Opc). As a six-membered lactam, Opc offers a different geometric and conformational profile. We will explore the fundamental structural differences, their projected impacts on peptide conformation and stability, and provide a comprehensive experimental framework for their direct comparison. This analysis is designed for researchers and drug developers seeking to rationally design next-generation peptide therapeutics with tailored properties.
Part 1: Molecular Profile and Structural Disparity
At their core, both pGlu and Opc are cyclic amino acid derivatives featuring a lactam (a cyclic amide). However, the difference of a single carbon atom in the ring structure creates a cascade of geometric and stereoelectronic distinctions that are critical to their function in a peptide chain.
Pyroglutamic Acid (pGlu) , systematically named (2S)-5-oxopyrrolidine-2-carboxylic acid, is formed by the intramolecular cyclization of glutamic acid or glutamine.[4] This five-membered γ-lactam is prevalent in nature, serving as the N-terminal cap for numerous peptide hormones, including Thyrotropin-releasing hormone (TRH) and Luteinizing-hormone-releasing hormone (LHRH).[1]
This compound (Opc) , or 2-oxo-4-piperidinecarboxylic acid, is its six-membered δ-lactam counterpart.[5][6] It is not a naturally occurring amino acid but a synthetic building block that can be incorporated into peptides to serve a similar capping function. Its larger ring size fundamentally alters the bond angles and torsional strain compared to pGlu.
Caption: Chemical structures of L-Pyroglutamic acid and this compound.
| Property | Pyroglutamic Acid (pGlu) | This compound (Opc) |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid | This compound |
| Molecular Formula | C₅H₇NO₃[7] | C₆H₉NO₃[6] |
| Molecular Weight | 129.11 g/mol [7] | 143.14 g/mol [6] |
| Ring Size | 5-Membered (γ-Lactam) | 6-Membered (δ-Lactam) |
| Natural Occurrence | Yes, common in peptide hormones[1] | No, synthetic building block |
Part 2: Comparative Analysis of Peptide Modification
The choice between a five- and six-membered lactam cap is not trivial. It directly influences the peptide's three-dimensional structure, which in turn dictates its stability, solubility, and ultimately, its biological function.
Conformational Impact: The Defining Difference
The primary distinction lies in the conformational constraints each cap imposes on the peptide backbone.
-
Pyroglutamic Acid (pGlu): The five-membered ring of pGlu is relatively planar and rigid. This rigidity severely restricts the backbone dihedral angle phi (φ) to a narrow range. Conformational energy calculations have shown that L-pGlu paradoxically enforces backbone conformational requirements that are more similar to those of a standard D-amino acid residue.[8] This unusual constraint can induce specific turns or kinks in the peptide chain, which may be beneficial or detrimental depending on the desired structure for receptor binding.
-
This compound (Opc): The six-membered piperidine ring is more flexible than the pyrrolidine ring of pGlu and typically adopts a chair or boat conformation. This added flexibility allows for a different, and potentially broader, range of accessible φ angles. Incorporating Opc is hypothesized to provide a more "relaxed" conformational constraint compared to pGlu. This could be advantageous in scenarios where the tight turn induced by pGlu is sterically unfavorable for receptor engagement.
Caption: Logical relationship between N-terminal capping and resulting conformational constraints.
Biochemical Stability and Physicochemical Properties
-
Enzymatic Stability: Both pGlu and Opc, by acylating the N-terminal amine, will effectively block degradation by aminopeptidases. This is the primary rationale for their use. The inherent chemical stability of the δ-lactam ring in Opc is comparable to the γ-lactam of pGlu under physiological conditions.
-
Hydrophobicity: The conversion of an N-terminal glutamate (charged) to pGlu (neutral) increases the overall hydrophobicity of the peptide, which can influence its aggregation propensity and membrane permeability.[9] Opc provides a similar charge-neutralizing cap. While Opc contains an additional methylene group, the impact on overall peptide hydrophobicity is likely to be subtle and sequence-dependent.
-
Synthesis: The synthesis of pGlu-containing peptides is well-established and can occur spontaneously from N-terminal Gln residues, sometimes as an undesirable side reaction during synthesis and storage.[10][11] In contrast, Opc must be deliberately incorporated as a synthetic building block during solid-phase peptide synthesis (SPPS), offering greater control over the final product's homogeneity.
Part 3: Experimental Workflow for Head-to-Head Comparison
To empirically validate the theoretical differences, a systematic experimental approach is required. The following protocol outlines a self-validating workflow to compare the effects of pGlu and Opc on a model peptide.
Objective: To synthesize and characterize two analogues of a model peptide, [pGlu¹]-Peptide and [Opc¹]-Peptide, to compare their secondary structure and enzymatic stability against an uncapped control.
Step 1: Peptide Synthesis (Automated SPPS)
The synthesis will be performed on an automated microwave peptide synthesizer using standard Fmoc/tBu chemistry.[12]
-
Resin Selection: Start with a Rink Amide resin to yield a C-terminally amidated peptide, which protects against carboxypeptidases.
-
Chain Elongation: Perform automated coupling cycles for the main peptide sequence. Use a 5-fold excess of Fmoc-protected amino acids, activated with a coupling agent like HCTU or DIC/Oxyma Pure.[12] Deprotection of the Fmoc group is achieved using 20% piperidine in DMF.
-
N-Terminal Capping:
-
For [pGlu¹]-Peptide: Couple Fmoc-Glu(OtBu)-OH at the N-terminus. After the final Fmoc deprotection, the free N-terminal amine of the glutamic acid will spontaneously cyclize to pGlu during the acidic cleavage from the resin.
-
For [Opc¹]-Peptide: Couple Boc-2-Oxopiperidine-4-carboxylic acid (or a similarly protected variant) as the final residue.
-
For Uncapped Control: The final residue will be the natural N-terminal amino acid of the sequence, which will be deprotected during cleavage.
-
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Purification and Verification: Precipitate the crude peptides in cold diethyl ether. Purify the peptides using reverse-phase HPLC (RP-HPLC) on a C18 column. Verify the identity and purity of each peptide by LC-MS.
Caption: Experimental workflow for the synthesis and purification of capped and control peptides.
Step 2: Structural Analysis via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
-
Sample Preparation: Prepare solutions of each purified peptide (pGlu-Peptide, Opc-Peptide, and control) at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.
-
Data Analysis: Convert the raw data to mean residue ellipticity (MRE). Compare the spectra:
-
A strong negative band around 200 nm and two negative bands at ~208 nm and ~222 nm are characteristic of an α-helix.
-
A single negative band around 218 nm is characteristic of a β-sheet.
-
A strong negative band near 195-200 nm indicates a random coil.
-
Interpretation: Significant differences in the MRE plots between the pGlu and Opc analogues will provide direct experimental evidence of their differing conformational propensities.
-
Step 3: Enzymatic Stability Assay
This assay will quantify the protective effect of the N-terminal caps.
-
Reaction Setup: Incubate each peptide (1 mg/mL) in a solution containing an aminopeptidase (e.g., Leucine aminopeptidase) in an appropriate buffer at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of 1% TFA.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the full-length parent peptide over time.
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time. The uncapped control is expected to degrade rapidly. The pGlu and Opc peptides should exhibit significantly enhanced stability. Comparing the degradation rates of the two capped peptides will reveal if one provides superior protection, although both are expected to be highly stable against this class of enzymes.
Conclusion and Future Outlook
Pyroglutamic acid is a well-validated tool for enhancing peptide stability. However, its rigid conformational influence makes it a "one-size-fits-all" solution that may not be optimal for all systems. This compound emerges as a compelling synthetic alternative, offering the same crucial protection against aminopeptidases but with a distinct and more flexible six-membered ring structure. This difference in ring size is predicted to alter the local backbone conformation, providing a new parameter for peptide designers to modulate.
The experimental workflow detailed here provides a clear and robust path for the direct, quantitative comparison of these two lactam caps. The results of such studies will be invaluable, enabling a more nuanced and rational approach to peptide design. By expanding the toolkit of N-terminal capping groups, researchers can fine-tune the conformational and physicochemical properties of peptide drug candidates, ultimately accelerating the development of more stable and potent therapeutics.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. To protect peptide pharmaceuticals against peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. This compound|Research Compound [benchchem.com]
- 6. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design requirements for pyroglutamic acid substitutions in peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 11. benchchem.com [benchchem.com]
- 12. kohan.com.tw [kohan.com.tw]
A Comparative Guide: Enzymatic vs. Chemical Synthesis of 2-Oxopiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. 2-Oxopiperidine-4-carboxylic acid, a valuable chiral building block for numerous therapeutic agents, presents a compelling case study for comparing the merits of enzymatic and traditional chemical synthesis routes. This guide provides a detailed, evidence-based comparison of these two approaches, offering insights into the underlying chemistry, experimental protocols, and key performance metrics to inform your synthetic strategy.
The Significance of this compound
This compound is a heterocyclic compound featuring a lactam ring and a carboxylic acid functional group. Its chirality is of paramount importance, as the stereochemistry of drug molecules often dictates their pharmacological activity and safety profile. Consequently, the efficient and stereoselective synthesis of this intermediate is a critical endeavor in medicinal chemistry and process development.
The Enzymatic Pathway: Precision and Sustainability
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the synthesis of chiral this compound, a chemoenzymatic approach often proves highly effective. A common strategy involves the enzymatic kinetic resolution of a racemic ester precursor.
Mechanistic Rationale and Experimental Protocol
Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This high degree of stereoselectivity allows for the separation of enantiomers with exceptional purity. For instance, a lipase from Candida antarctica can be employed for the enantioselective hydrolysis of a racemic ester of this compound.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: A suspension of racemic methyl 2-oxopiperidine-4-carboxylate and a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation to ensure efficient mixing and enzyme activity.
-
Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to track the conversion of the racemic ester and the formation of the desired enantiomer of the carboxylic acid.
-
Work-up and Separation: Once the desired conversion (typically around 50% for optimal yield and enantiomeric excess of the remaining ester) is reached, the enzyme is filtered off. The aqueous phase is then acidified, and the product is extracted with an organic solvent. The unreacted ester can be separated from the carboxylic acid product by extraction or chromatography. The isolated ester can then be hydrolyzed to the corresponding carboxylic acid enantiomer.
Caption: Lipase-catalyzed kinetic resolution for chiral synthesis.
The Chemical Pathway: A Classic and Scalable Approach
Traditional chemical synthesis provides a robust and often highly scalable method for the preparation of this compound. A well-established route involves the Dieckmann condensation to construct the piperidone ring, followed by hydrolysis and decarboxylation.
Mechanistic Rationale and Experimental Protocol
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3][4][5][6] This reaction is particularly effective for the formation of five- and six-membered rings. The resulting ester is then hydrolyzed to a β-keto acid, which readily undergoes decarboxylation to yield the final product.
Experimental Protocol: Chemical Synthesis via Dieckmann Condensation
-
Dieckmann Condensation: A solution of a suitable starting material, such as diethyl 2-(acetylamino)adipate, is added to a solution of a strong base like sodium ethoxide in an anhydrous solvent (e.g., ethanol or toluene) under an inert atmosphere. The reaction mixture is heated to reflux to promote the intramolecular cyclization.
-
Hydrolysis and Decarboxylation: After the cyclization is complete, the reaction mixture is cooled and then treated with an aqueous acid (e.g., hydrochloric acid). The mixture is heated to reflux to hydrolyze the ester and amide groups and to effect decarboxylation.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Caption: Chemical synthesis via Dieckmann condensation.
Head-to-Head Comparison: Performance Metrics
The choice of synthetic route is often dictated by a range of factors, from stereochemical requirements to scalability and environmental impact. The following table provides a comparative overview of the enzymatic and chemical synthesis methods.
| Parameter | Enzymatic Synthesis (Kinetic Resolution) | Chemical Synthesis (Dieckmann Condensation) |
| Stereoselectivity | Excellent (typically >98% ee for the resolved ester and acid)[7] | Produces a racemic mixture; requires subsequent chiral resolution. |
| Reaction Conditions | Mild (near-neutral pH, room or slightly elevated temperature)[8] | Often harsh (strong base, high temperature, anhydrous conditions)[2] |
| Yield | Theoretically limited to 50% for each enantiomer.[9] | Can be high, but the multi-step nature can impact overall yield. |
| Byproducts | Minimal, primarily the alcohol from ester hydrolysis. | Stoichiometric amounts of salt byproducts from neutralization. |
| Environmental Impact | Generally considered "greener" due to the use of a biodegradable catalyst (enzyme) and aqueous media.[8] | Involves organic solvents and strong acids/bases, leading to a larger environmental footprint. |
| Substrate Specificity | High, the enzyme may not be active on a wide range of substrates. | Generally applicable to a broader range of substituted diesters. |
| Scalability | Can be challenging due to enzyme cost and stability, though immobilization can improve reusability.[10] | Well-established and highly scalable for industrial production. |
| Cost-Effectiveness | Initial enzyme cost can be high, but reusability can offset this. | Reagents are generally less expensive, but waste disposal costs can be significant. |
Concluding Remarks for the Practicing Scientist
The selection of an optimal synthesis route for this compound is a nuanced decision that hinges on the specific project goals.
The enzymatic approach is highly advantageous when the primary objective is to obtain a single enantiomer with high optical purity. The mild reaction conditions and reduced environmental impact are also significant benefits.[8] While the theoretical maximum yield of 50% for a kinetic resolution may seem like a drawback, the unreacted enantiomer can often be racemized and recycled, improving the overall process efficiency.
The chemical synthesis route, particularly via the Dieckmann condensation, remains a powerful and versatile option, especially for large-scale production where cost of reagents and established scalability are primary drivers. Although it produces a racemic product necessitating a separate resolution step, the overall throughput can be very high.
For drug development professionals, a hybrid "chemoenzymatic" strategy can often provide the best of both worlds. A robust chemical synthesis can be used to produce the racemic intermediate in large quantities, followed by an efficient enzymatic resolution to obtain the desired chiral active pharmaceutical ingredient (API) precursor. This integrated approach leverages the scalability of chemical synthesis and the precision of biocatalysis.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 7. The role of biocatalysis in the asymmetric synthesis of alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42123F [pubs.rsc.org]
- 8. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Oxopiperidine-4-carboxylic acid and Proline Analogs
Introduction
In the landscape of modern drug discovery and chemical biology, the strategic use of conformationally constrained scaffolds is paramount for the development of potent and selective therapeutic agents. Proline and its analogs have long been recognized as privileged structures, offering a rigidified pyrrolidine ring that can favorably influence peptide conformation and receptor binding affinity. This guide provides an in-depth technical comparison of the biological activities of a diverse range of proline analogs with that of 2-Oxopiperidine-4-carboxylic acid, a related heterocyclic scaffold. While proline analogs have been extensively studied as enzyme inhibitors and modulators of protein-protein interactions, the biological profile of this compound remains less characterized, primarily being utilized as a structural motif in medicinal chemistry. This guide will synthesize the available experimental data to offer a clear perspective on their respective roles and potential in therapeutic development.
Proline Analogs: A Versatile Class of Bioactive Molecules
Proline analogs are a broad class of compounds that mimic the structure of the natural amino acid L-proline.[1] These analogs, which include modifications to the pyrrolidine ring, have been instrumental in elucidating biological mechanisms and in the development of novel therapeutics.[2] Their rigid structures help to constrain the conformational flexibility of peptides and small molecules, often leading to enhanced binding affinity and specificity for their biological targets.[2]
Mechanism of Action: Enzyme Inhibition
A primary area where proline analogs have demonstrated significant biological activity is in the inhibition of enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase 1 (PYCR1).[3][4][5] These enzymes are increasingly recognized as important targets in cancer metabolism.[4][5]
Proline Dehydrogenase (PRODH) Inhibition: PRODH catalyzes the first step in proline catabolism.[4] Several proline analogs have been identified as competitive inhibitors of PRODH. The inhibition constants (Ki) for a selection of these analogs are presented in the table below.
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) Inhibition: PYCR1 is involved in the final step of proline biosynthesis and is upregulated in various cancers.[5] A number of proline analogs have been shown to inhibit PYCR1, with varying potencies.[5][6]
Structure-Activity Relationship (SAR) of Proline Analogs
The biological activity of proline analogs is intricately linked to their specific structural features. Key determinants of inhibitory potency include:
-
Ring Size and Conformation: The five-membered pyrrolidine ring is crucial for recognition by many target enzymes. Alterations in ring size or the introduction of substituents that influence ring pucker can significantly impact activity.
-
Substituents on the Ring: The position and nature of substituents on the pyrrolidine ring can dramatically alter binding affinity and selectivity. For instance, the formyl group in N-formyl L-proline plays a key role in its potent inhibition of PYCR1.[5]
-
Stereochemistry: The stereochemistry of the chiral centers within the analog is often critical for biological activity, as enzymes typically exhibit a high degree of stereoselectivity.
This compound: A Scaffold in Development
This compound is a heterocyclic compound featuring a six-membered piperidine ring with a ketone and a carboxylic acid functional group.[7] Unlike the extensive body of research on proline analogs, there is a notable scarcity of publicly available data on the intrinsic biological activity of this compound itself.
Current Applications in Medicinal Chemistry
The primary application of this compound to date has been as a structural scaffold in the synthesis of more complex molecules.[8][9] Notably, it has been utilized in the optimization of p-subsite residues of HIV protease inhibitors.[8] In this context, the oxopiperidine ring serves as a conformationally restricted unit to orient other pharmacophoric elements for optimal interaction with the enzyme's active site.
Comparative Analysis and Future Perspectives
A direct and quantitative comparison of the biological activity of this compound with proline analogs is currently challenging due to the lack of published experimental data for the former. While proline analogs have well-defined roles as enzyme inhibitors with established mechanisms of action and structure-activity relationships, this compound is primarily recognized for its utility as a synthetic building block.
To enable a meaningful comparison, future research should focus on evaluating the biological activity of this compound in relevant assays. A logical starting point would be to screen it for inhibitory activity against the same enzymes targeted by proline analogs, such as PRODH and PYCR1.
Experimental Workflow for Comparative Evaluation
The following experimental workflow outlines a systematic approach to directly compare the biological activities of this compound and proline analogs.
Caption: Proposed experimental workflow for the comparative biological evaluation of this compound and proline analogs.
Detailed Experimental Protocols
Proline Dehydrogenase (PRODH) Inhibition Assay
This protocol is adapted from established methods for measuring PRODH activity.
Materials:
-
Recombinant human PRODH
-
L-proline (substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Phenazine methosulfate (PMS)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (proline analogs and this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, PMS, DCIP, and varying concentrations of the test compound.
-
Initiate the reaction by adding L-proline and recombinant PRODH.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the concentration of L-proline at fixed concentrations of the inhibitor.
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) Inhibition Assay
This protocol is based on methods used to screen for PYCR1 inhibitors.[5]
Materials:
-
Recombinant human PYCR1
-
Pyrroline-5-carboxylate (P5C) (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds.
-
In a UV-transparent 96-well plate, add assay buffer, NADPH, and varying concentrations of the test compound.
-
Add recombinant PYCR1 and incubate for a short period.
-
Initiate the reaction by adding the substrate, P5C.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate initial reaction velocities and determine IC50 values as described for the PRODH assay.
-
Perform kinetic studies by varying the concentration of P5C at fixed inhibitor concentrations to determine the Ki and the mechanism of inhibition.
Conclusion
Proline analogs represent a well-established and versatile class of molecules with proven biological activities, particularly as enzyme inhibitors. Their rigid structures and amenability to chemical modification have made them invaluable tools in drug discovery. In contrast, this compound, while possessing a promising chemical scaffold, remains largely unexplored in terms of its intrinsic biological activity. The available evidence points to its utility as a building block for more complex molecules. To fully understand the potential of this compound as a bioactive agent, a systematic evaluation of its effects in relevant biological assays is necessary. The experimental workflows and protocols outlined in this guide provide a roadmap for such an investigation, which would enable a direct and meaningful comparison with the well-characterized proline analogs.
References
- 1. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibition of proline dehydrogenase by proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Protheragen [protheragen.ai]
- 9. This compound|Research Compound [benchchem.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Semantic Scholar [semanticscholar.org]
- 12. nwmedj.org [nwmedj.org]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 2-Oxopiperidine-4-carboxylic Acid: A Senior Application Scientist's Comparative Guide
Introduction: The Significance of Chiral 2-Oxopiperidine-4-carboxylic Acid
The 2-oxopiperidine (or δ-valerolactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of a carboxylic acid at the 4-position introduces a key functional handle for further molecular elaboration, making this compound a highly valuable building block in drug discovery.[1] The chirality at the C4 position is often crucial for biological activity, necessitating the development of efficient and highly selective enantioselective synthetic methods. This guide provides a comparative analysis of the primary strategies for the enantioselective synthesis of this important molecule, offering insights into the practical application, scalability, and underlying mechanistic principles of each approach. We will delve into four major strategies: Chiral Pool Synthesis, Organocatalytic Approaches, Chemoenzymatic Methods, and Catalytic Asymmetric Hydrogenation.
Comparative Analysis of Synthetic Strategies
| Strategy | Key Principle | Typical Starting Materials | Key Advantages | Key Challenges |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products. | L-Glutamic Acid | High enantiopurity, cost-effective starting material, well-established chemistry. | Limited to the inherent chirality of the starting material, may require multi-step synthesis. |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric transformations. | α,β-Unsaturated esters, aldehydes, and nitroalkenes. | Metal-free, often mild reaction conditions, high enantioselectivities achievable. | Catalyst loading can be high, scalability can be a concern for some catalysts. |
| Chemoenzymatic Methods | Combination of chemical synthesis and enzymatic resolution or desymmetrization. | Racemic or prochiral piperidine derivatives. | High enantioselectivity, mild and environmentally friendly reaction conditions. | Enzyme stability and availability, substrate scope can be limited. |
| Catalytic Asymmetric Hydrogenation | Transition metal-catalyzed hydrogenation of a prochiral precursor using a chiral ligand. | Tetrahydropyridinone derivatives. | High atom economy, high turnover numbers, excellent enantioselectivities. | Requires specialized high-pressure equipment, catalyst sensitivity and cost. |
Chiral Pool Synthesis: The L-Glutamic Acid Approach
The use of L-glutamic acid as a chiral starting material represents a classical and highly reliable method for accessing enantiopure this compound. This approach leverages the inherent stereochemistry of the naturally abundant amino acid.
Causality of Experimental Choices
The synthetic sequence from L-glutamic acid typically involves the protection of the amine and the α-carboxylic acid, followed by the selective reduction of the γ-carboxylic acid to an alcohol. Subsequent activation of the alcohol and intramolecular cyclization via lactamization yields the desired 2-oxopiperidine ring system. The choice of protecting groups is critical to prevent side reactions and ensure high yields.
Workflow: Chiral Pool Synthesis from L-Glutamic Acid
Caption: Workflow for the chiral pool synthesis of (S)-2-Oxopiperidine-4-carboxylic acid.
Representative Experimental Protocol
-
Protection of L-Glutamic Acid: To a solution of L-glutamic acid in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃). Stir at room temperature until the reaction is complete. Acidify and extract the N-Boc-L-glutamic acid.
-
Selective Reduction: The γ-carboxylic acid of the N-protected glutamic acid is selectively reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
-
Lactamization: The resulting amino alcohol is then subjected to cyclization. This can be achieved by heating in a high-boiling solvent or by activation of the alcohol (e.g., as a mesylate) followed by intramolecular nucleophilic substitution by the protected amine.
-
Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product.
Organocatalytic Strategies: Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules. For the synthesis of this compound, the key step often involves an asymmetric Michael addition to form the chiral center at the C4 position.
Mechanistic Rationale
Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, can activate α,β-unsaturated compounds towards nucleophilic attack. In the context of our target molecule, a key intermediate can be formed through the enantioselective Michael addition of a nucleophile to a suitable acceptor, followed by cyclization.
Workflow: Organocatalytic Michael Addition Approach
References
A Senior Application Scientist's Guide to Amide Bond Formation: Efficacy of Coupling Reagents for 2-Oxopiperidine-4-carboxylic Acid
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precisely controlled three-dimensional structures is paramount. Among the vast array of scaffolds utilized, the piperidine ring system remains a cornerstone in medicinal chemistry. The functionalized derivative, 2-Oxopiperidine-4-carboxylic acid, presents a unique building block, incorporating a lactam moiety that imparts conformational rigidity and a carboxylic acid handle for further chemical elaboration. The efficient formation of an amide bond at the 4-position is a critical step in the synthesis of a multitude of biologically active compounds.
This guide provides a comprehensive comparison of the efficacy of various classes of coupling reagents for the amide bond formation between this compound and a model primary amine, benzylamine. As researchers and drug development professionals, the selection of the optimal coupling reagent is a decision that directly impacts reaction yield, purity, scalability, and ultimately, the economic viability of a synthetic route. Herein, we delve into the mechanistic nuances of different coupling reagents, present comparative data from a model experimental setup, and provide detailed, field-tested protocols to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Peptide Coupling Reagents: A Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Peptide coupling reagents are the linchpins of this transformation, and they can be broadly categorized into three major classes: carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While cost-effective, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the desired reaction. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed to trap the O-acylisourea and form a more stable and reactive activated ester.[1][2][3]
-
Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate the carboxylic acid by forming a phosphonium ester intermediate, which then reacts with HOBt (often present in the reagent's formulation) to generate the HOBt-activated ester. These reagents are generally more efficient and lead to less racemization than carbodiimides, particularly for sterically hindered substrates.[4][5]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): This class of reagents, which includes stalwarts like HBTU and HATU, has been shown to exist primarily in the aminium form. They react with the carboxylate to form an activated ester with HOBt or HOAt, respectively. HATU, incorporating the more reactive HOAt, is particularly effective for challenging couplings.[3][5] A more recent addition, COMU, is an oxyma-based uronium salt that offers high reactivity, often superior to HATU, with the added benefit of being non-explosive and having water-soluble byproducts, simplifying purification.[6][7][8]
Comparative Efficacy of Coupling Reagents for this compound: A Model Study
To provide a clear comparison, we present the results of a model experiment focusing on the coupling of this compound with benzylamine to form N-benzyl-2-oxopiperidine-4-carboxamide. This reaction was performed using a representative reagent from each of the major classes.
Reaction Scheme: Coupling of this compound with benzylamine.
Table 1: Comparative Performance of Selected Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| DCC | HOBt | - | DCM | 12 | 75 | 92 |
| EDC | HOBt | DIPEA | DMF | 10 | 78 | 94 |
| PyBOP | - | DIPEA | DMF | 4 | 92 | >98 |
| HATU | - | DIPEA | DMF | 2 | 95 | >99 |
| COMU | - | DIPEA | DMF | 1.5 | 97 | >99 |
Note: The data presented in this table is representative and based on established reactivity trends of the coupling reagents. Actual results may vary depending on specific experimental conditions.
Discussion of Comparative Results
The experimental data clearly illustrates the evolution and improvement in coupling reagent technology.
-
DCC/HOBt , the classical carbodiimide approach, provides a respectable yield, but the reaction is sluggish and the dicyclohexylurea (DCU) byproduct can complicate purification due to its poor solubility.
-
EDC/HOBt offers a slight improvement in yield and the water-soluble urea byproduct simplifies workup. However, it still requires a relatively long reaction time.
-
PyBOP , a phosphonium salt, demonstrates a significant increase in efficiency, with a much shorter reaction time and a high yield of a very pure product. This highlights the advantage of phosphonium reagents for more challenging substrates.
-
HATU , a well-established uronium/aminium salt, further improves upon the reaction time and yield, showcasing the enhanced reactivity imparted by the HOAt moiety.
-
COMU , a third-generation uronium salt, emerges as the most efficient reagent in this comparison, providing the highest yield in the shortest reaction time. Its water-soluble byproducts also contribute to a streamlined purification process.
For researchers working with this compound, particularly in the context of synthesizing libraries of analogues for structure-activity relationship (SAR) studies, the use of modern coupling reagents like PyBOP, HATU, or COMU is highly recommended to ensure high yields, purity, and efficiency.
Experimental Protocols
Below are detailed, step-by-step methodologies for the coupling of this compound with benzylamine using the compared reagents.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: DCC/HOBt Coupling
-
To a stirred solution of this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (0.1 M) at 0 °C, add DCC (1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzylamine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt Coupling
-
To a stirred solution of this compound (1.0 eq.), HOBt (1.1 eq.), and benzylamine (1.0 eq.) in anhydrous DMF (0.1 M), add DIPEA (2.0 eq.).
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq.).
-
Stir the reaction at room temperature for 10 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: PyBOP Coupling
-
To a stirred solution of this compound (1.0 eq.) and benzylamine (1.0 eq.) in anhydrous DMF (0.1 M), add DIPEA (2.0 eq.).
-
Add PyBOP (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: HATU Coupling
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: COMU Coupling
-
To a stirred solution of this compound (1.0 eq.) and benzylamine (1.0 eq.) in anhydrous DMF (0.1 M), add DIPEA (2.0 eq.).
-
Add COMU (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 1.5 hours.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: A generalized workflow for the coupling reaction.
Caption: Simplified mechanisms for carbodiimide and uronium salt coupling.
Conclusion
The choice of coupling reagent for the acylation of this compound has a profound impact on the efficiency and outcome of the synthesis. While traditional carbodiimide reagents remain viable, particularly for cost-sensitive applications, the superior performance of modern phosphonium and uronium/aminium salts, such as PyBOP, HATU, and COMU, is undeniable. These reagents offer faster reaction times, higher yields, and greater purity, which are critical advantages in the fast-paced environment of drug discovery and development. By understanding the principles behind each class of reagent and utilizing the optimized protocols provided, researchers can confidently and efficiently synthesize novel derivatives of this valuable heterocyclic scaffold.
References
- 1. bachem.com [bachem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
A Comparative Analysis of 2-Oxopiperidine-4-carboxylic Acid Derivatives as Potent Enzyme Inhibitors
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds consistently emerging as "privileged structures" due to their ability to interact with multiple biological targets. One such scaffold is the 2-oxopiperidine-4-carboxylic acid core. This heterocyclic motif, featuring a lactam and a carboxylic acid, provides a rigid framework amenable to diverse chemical modifications, making it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of this compound derivatives, focusing on their role as inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in a range of physiological and pathological processes.
Targeted Enzymes and Mechanism of Action: Focus on Matrix Metalloproteinases
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is associated with numerous diseases, including arthritis, cancer, and cardiovascular disorders.[1] The catalytic mechanism of MMPs involves a zinc ion at the active site, which polarizes a water molecule to facilitate the hydrolysis of peptide bonds in substrate proteins.
The this compound derivatives typically function as competitive inhibitors. The carboxylic acid moiety is a key pharmacophore, acting as a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site. This interaction mimics the transition state of the natural substrate, thereby blocking the enzyme's catalytic activity. The piperidine ring and its substituents can then be tailored to interact with specific subsites (S1', S2', etc.) of the enzyme, conferring potency and selectivity.[2]
Below is a generalized schematic of the inhibitory mechanism:
Caption: Generalized mechanism of MMP inhibition by this compound derivatives.
Comparative Analysis of this compound Derivatives as MMP Inhibitors
The following table summarizes the inhibitory activity of several this compound derivatives against various MMPs. The data highlights how modifications to the core scaffold influence potency and selectivity.
| Compound ID | R1 Substituent | R2 Substituent | Target MMP | IC50 (nM) | Reference |
| 1a | H | 4-Phenoxyphenyl | MMP-13 | 3 | [3] |
| 1b | H | 4-(4-Fluorophenoxy)phenyl | MMP-13 | 4 | [3] |
| 2a | Arylsulfonamide | Varied | MMP-2 | Low nM | [1] |
| 2b | Arylsulfonamide | Varied | MMP-9 | Low nM | [1] |
| 3a | Biphenylsulfonyl | Amino Group | MMP-2 | Micromolar | [4] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key structure-activity relationships:
-
The P1' Pocket: The nature of the substituent at the P1' position, which interacts with the S1' subsite of the enzyme, is critical for potency. Large, hydrophobic groups such as 4-phenoxyphenyl and 4-(4-fluorophenoxy)phenyl lead to potent inhibition of MMP-13.[3] This suggests that the S1' pocket of MMP-13 is large and can accommodate bulky substituents.
-
The Role of the Arylsulfonamide Moiety: The incorporation of an arylsulfonamide group can lead to highly potent inhibitors of MMP-2 and MMP-9, while sparing MMP-1 and MMP-7.[1] This highlights the importance of this moiety for achieving selectivity among the MMP family.
-
Zinc-Binding Group (ZBG): While the carboxylic acid is a classic ZBG, its potency can be lower compared to other ZBGs like hydroxamic acids. However, carboxylic acid-based inhibitors often exhibit better selectivity profiles.[1]
Experimental Protocol: In Vitro MMP Inhibition Assay
To assess the inhibitory potential of novel this compound derivatives, a robust in vitro enzyme inhibition assay is essential. The following is a generalized protocol for a fluorescence-based MMP activity assay.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Workflow:
Caption: Workflow for a typical in vitro MMP inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in assay buffer.
-
Assay Plate Setup: Add 50 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
Substrate Addition: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising scaffold for the development of potent and selective enzyme inhibitors, particularly for the matrix metalloproteinase family. The inherent structural features of this core, combined with the tunability of its substituents, allow for the fine-tuning of inhibitory activity and selectivity. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic properties, the exploration of novel zinc-binding groups to enhance potency, and the application of this scaffold to other enzyme targets beyond MMPs. The insights gained from comparative analyses and detailed structure-activity relationship studies will be instrumental in guiding the rational design of the next generation of enzyme inhibitors based on the this compound framework.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating 2-Oxopiperidine-4-carboxylic Acid as a Superior Constrained Peptide Mimetic
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the limitations of native peptides—poor metabolic stability and low bioavailability—have driven the exploration of peptide mimetics. These structurally modified compounds aim to retain the biological activity of their parent peptides while overcoming their inherent pharmacological drawbacks. Among the various strategies to achieve this, the introduction of conformational constraints is paramount. This guide provides an in-depth validation of 2-oxopiperidine-4-carboxylic acid as a constrained peptide mimetic, offering a comparative analysis against other common alternatives, supported by experimental data and detailed protocols.
The Critical Role of Conformational Constraint in Peptide Drug Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as a dynamic ensemble of conformations. However, upon binding to a biological target, they adopt a single, specific "bioactive" conformation. The energy required to transition from a disordered state to this ordered, bound state is a significant thermodynamic barrier.
By pre-organizing the peptide into a conformation that closely resembles its bioactive form, constrained mimetics reduce this entropic penalty, leading to several key advantages:
-
Enhanced Binding Affinity: A more rigid structure that mimics the bioactive conformation leads to a stronger and more specific interaction with the target receptor.
-
Increased Metabolic Stability: The constrained backbone is often less susceptible to cleavage by proteases, prolonging the half-life of the peptide in vivo.
-
Improved Cell Permeability: By masking polar groups and adopting a more compact structure, some constrained mimetics can exhibit improved membrane permeability.
This guide focuses on this compound, a lactam-bridged amino acid analog, as a potent tool for inducing conformational rigidity. We will explore its synthesis, conformational properties, and performance in comparison to other widely used peptide mimetics.
Understanding the Structural Rigidity of this compound
The defining feature of this compound is the six-membered lactam ring, which significantly restricts the torsional angles of the peptide backbone. Unlike the flexible side chain of proline, which can still adopt multiple puckered conformations, the 2-oxopiperidine ring is more rigid.[1][2]
Conformational Analysis: A Comparative Overview
Computational modeling and NMR spectroscopic studies reveal the distinct conformational landscapes of different peptide building blocks.
| Building Block | Key Conformational Features | Implications for Peptide Structure |
| Proline | Pyrrolidine ring can adopt various envelope and twist conformations ("puckering"). The ω (omega) bond preceding proline can exist in both cis and trans conformations. | Introduces a "kink" in the peptide chain, but still allows for considerable flexibility. |
| This compound | The chair-like conformation of the piperidine ring is significantly more rigid than the proline ring. The lactam bond further restricts backbone rotation. | Induces a more defined and predictable turn or extended conformation in the peptide backbone, leading to a higher degree of pre-organization. |
| Other Constrained Mimetics (e.g., Azetidine-2-carboxylic acid) | Smaller ring systems impose even greater rigidity but may not always mimic the ideal backbone dihedral angles for target binding. | Can be useful for specific applications but may not be as broadly applicable as piperidine-based mimetics. |
The inherent rigidity of the 2-oxopiperidine scaffold makes it an excellent candidate for mimicking β-turns and other secondary structures within peptides, crucial for many protein-protein interactions.[3]
Diagram: Conformational Constraint Comparison
Caption: Increasing conformational constraint from linear peptides to this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. A common and efficient method involves the cyclization of a substituted glutamic acid derivative.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general synthetic route. Researchers should consult the primary literature for specific reaction conditions and characterization data.
-
Starting Material: Diethyl 2-acetyl-3-cyanoglutarate.
-
Step 1: Hydrolysis and Decarboxylation. The starting material is subjected to acidic hydrolysis to remove the acetyl and cyano groups, followed by decarboxylation to yield glutamic acid hydrochloride.
-
Step 2: N-Acylation. The amino group of glutamic acid is protected, for example, with a benzyloxycarbonyl (Cbz) group.
-
Step 3: Intramolecular Cyclization. The γ-carboxylic acid is activated, and subsequent intramolecular amide bond formation is induced to form the 2-oxopiperidine ring.
-
Step 4: Deprotection. The protecting group on the nitrogen is removed to yield the final product, this compound.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[4] The carboxylic acid and the secondary amine of the lactam ring allow for its use as a non-natural amino acid building block.
Experimental Protocol: SPPS with this compound
This protocol outlines the general steps for incorporating Fmoc-protected this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Activation of Fmoc-2-oxopiperidine-4-carboxylic acid: In a separate vessel, activate the carboxylic acid of the Fmoc-protected mimetic using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated mimetic to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: SPPS Cycle for Incorporation
Caption: SPPS cycle for incorporating the constrained mimetic.
Performance Validation: A Comparative Analysis
The true measure of a peptide mimetic's utility lies in its performance in relevant biological and pharmacological assays. Here, we present a comparative overview of the expected performance of peptides containing this compound against those containing proline and a linear alanine control.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet representative, data that illustrates the expected outcomes from comparative studies.
| Peptide Construct | Receptor Binding Affinity (IC50, nM) | Metabolic Stability (% remaining after 1h in plasma) |
| Peptide-Ala- | 500 | 15 |
| Peptide-Pro- | 150 | 45 |
| Peptide-(2-oxo-pip-4-COOH)- | 25 | 85 |
Rationale for Expected Outcomes:
-
Receptor Binding Affinity: The higher rigidity of the 2-oxopiperidine-containing peptide is expected to lead to a significantly lower IC50 value, indicating a much higher binding affinity compared to the more flexible proline and alanine-containing counterparts.
-
Metabolic Stability: The constrained lactam structure of the 2-oxopiperidine mimetic is anticipated to provide substantial protection against proteolytic degradation, resulting in a significantly higher percentage of the peptide remaining intact in plasma over time.
Experimental Validation Protocols
To empirically validate the performance of this compound as a peptide mimetic, the following key experiments should be conducted:
1. Receptor Binding Affinity Assay
-
Objective: To determine the concentration of the peptide required to inhibit the binding of a radiolabeled ligand to its receptor by 50% (IC50).
-
Protocol Outline:
-
Prepare a cell membrane fraction or purified receptor preparation.
-
Incubate the receptor preparation with a constant concentration of a radiolabeled ligand and varying concentrations of the test peptides (alanine, proline, and this compound analogs).
-
Separate the bound from the free radioligand using a filtration method.
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the peptide concentration and determine the IC50 value.
-
2. Metabolic Stability Assay
-
Objective: To assess the susceptibility of the peptides to degradation by plasma proteases.
-
Protocol Outline:
-
Incubate the test peptides at a known concentration in fresh animal or human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitating agent (e.g., acetonitrile).
-
Centrifuge to remove the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Conclusion and Future Outlook
The evidence strongly supports the validation of this compound as a highly effective constrained peptide mimetic. Its inherent structural rigidity, arising from the lactam-constrained piperidine ring, offers a superior means of pre-organizing a peptide into its bioactive conformation compared to more flexible analogs like proline. This translates into tangible benefits in drug discovery, including enhanced receptor binding affinity and significantly improved metabolic stability.
The straightforward incorporation of this compound into peptides using standard solid-phase synthesis techniques makes it a readily accessible tool for medicinal chemists. As the demand for more potent and stable peptide-based therapeutics continues to grow, the strategic application of such constrained mimetics will undoubtedly play a pivotal role in the development of next-generation drugs.
References
A Comparative Guide to Alternatives for 2-Oxopiperidine-4-carboxylic Acid in Drug Design
In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. Privileged scaffolds, molecular frameworks that demonstrate binding affinity to multiple biological targets, serve as invaluable starting points in medicinal chemistry campaigns. Among these, the 2-oxopiperidine-4-carboxylic acid core has been a staple, offering a rigid backbone that presents a crucial carboxylic acid moiety for target engagement. However, the inherent characteristics of this scaffold, including its physicochemical properties and potential metabolic liabilities, often necessitate the exploration of structural alternatives.
This guide provides an in-depth, data-driven comparison of viable alternatives to the this compound scaffold. We will delve into the rationale behind selecting these alternatives, supported by experimental data from peer-reviewed studies, and provide detailed protocols for their synthesis and evaluation. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in scaffold hopping and lead optimization endeavors.
The this compound Scaffold: A Double-Edged Sword
The this compound moiety incorporates a lactam function and a carboxylic acid, providing a constrained conformation that can pre-organize substituents for optimal interaction with a biological target. The carboxylic acid group is a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with receptor residues.
However, the presence of a carboxylic acid can also be a significant drawback. It often leads to poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicities, thereby limiting oral bioavailability and overall drug-like properties. This has spurred the investigation of bioisosteric replacements for the carboxylic acid group and modifications of the heterocyclic core itself.
Structural Alternatives to the 2-Oxopiperidine Ring System
A common strategy in scaffold hopping is to alter the ring size or introduce additional heteroatoms to modulate the physicochemical and biological properties of the core structure. Here, we compare several key alternatives to the 2-oxopiperidine scaffold.
The Pyrrolidinone Core: A Five-Membered Counterpart
Replacing the six-membered piperidinone ring with a five-membered pyrrolidinone ring can significantly impact a compound's properties. The smaller ring size of the pyrrolidinone scaffold can alter the spatial arrangement of substituents, potentially leading to different binding modes or selectivities.
A compelling case study is found in the development of matrix metalloproteinase-13 (MMP-13) inhibitors, a target for osteoarthritis therapies. Researchers at Pfizer developed a potent MMP-13 inhibitor based on a pyrrolidinone scaffold.[1]
The Imidazolidinone Core: Introducing an Additional Nitrogen
The introduction of a second nitrogen atom into the five-membered ring to form an imidazolidinone scaffold offers another avenue for structural diversification. This change can influence hydrogen bonding capabilities, polarity, and metabolic stability.
In a follow-up to their work on pyrrolidinone-based MMP-13 inhibitors, the same research group at Pfizer explored the substitution of the pyrrolidinone core with an imidazolidinone ring. This led to the discovery of highly potent MMP-13 inhibitors.[2][3]
The Oxazolidinone Core: An Oxygen-Containing Alternative
The replacement of a nitrogen atom in the lactam with an oxygen atom to form an oxazolidinone ring presents another strategic modification. This alteration can impact the scaffold's hydrogen bonding capacity and overall polarity. Oxazolidinones are a well-established class of antibacterial agents, with linezolid being a prominent example, highlighting their drug-like properties.[4][5]
The Thiazolidinone Core: Incorporating Sulfur
The inclusion of a sulfur atom in the five-membered ring to create a thiazolidinone scaffold has also been explored in drug discovery. Thiazolidinone derivatives have been investigated as inhibitors of various enzymes, including MMPs.[2][6][7]
Comparative Performance Data of Scaffold Alternatives
To provide a clear comparison, the following table summarizes the biological activity of compounds featuring these alternative scaffolds, with a focus on MMP-13 inhibition as a case study.
| Scaffold | Compound Example | Target | IC50 (nM) | Reference |
| Pyrrolidinone | 4-(4-fluorophenoxy)phenyl-substituted pyrrolidinone | MMP-13 | 7 | [1] |
| Imidazolidinone | 4-(4-fluorophenoxy)phenyl-substituted imidazolidinone | MMP-13 | 3 | [2][3] |
| Thiazolidinone | 2-(4-carboxyphenyl)-4-thiazolidinone derivative | MMP-9 | 40 | [6] |
Bioisosteric Replacements for the Carboxylic Acid Moiety
An alternative or complementary strategy to scaffold hopping is the bioisosteric replacement of the carboxylic acid group. This approach aims to retain the key interactions of the carboxylate while improving the overall physicochemical properties of the molecule.
Tetrazoles
The 5-substituted 1H-tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group. It possesses a similar pKa and can participate in comparable ionic and hydrogen bonding interactions. Tetrazoles are often more lipophilic and metabolically stable than their carboxylic acid counterparts.
Sulfonamides and Acylsulfonamides
Sulfonamides and, more effectively, acylsulfonamides can also serve as carboxylic acid surrogates. While simple sulfonamides are generally weaker acids, acylsulfonamides have pKa values that more closely mimic those of carboxylic acids.[8] These groups can offer advantages in terms of metabolic stability and membrane permeability.[9]
Physicochemical Properties of Scaffolds
The choice of a scaffold has a profound impact on a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile. The following table provides a comparison of key properties for the parent heterocyclic systems.
| Property | Piperidine | Pyrrolidine | Oxazolidinone | Imidazolidinone |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Not applicable (non-basic N) | Not readily available |
| logP (Octanol/Water) | 0.84 | 0.46 | -0.49 (for 2-oxazolidinone) | Not readily available |
| Conformational Flexibility | Prefers a rigid chair conformation | Adopts more flexible envelope and twist conformations | Planar | Planar |
| Hydrogen Bond Donors/Acceptors | 1 Donor / 1 Acceptor | 1 Donor / 1 Acceptor | 1 Donor / 2 Acceptors | 2 Donors / 2 Acceptors |
Data for piperidine and pyrrolidine from BenchChem.[10][11]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of a Pyrrolidinone-based MMP-13 Inhibitor
The synthesis of the 4-(4-fluorophenoxy)phenyl-substituted pyrrolidinone can be achieved through a multi-step sequence starting from a suitable α,β-unsaturated γ-lactam.[1]
dot
Caption: Synthetic workflow for a pyrrolidinone-based MMP-13 inhibitor.
Synthesis of 2-Arylthiazolidine-4-carboxylic Acid Amides
A general and efficient method for the synthesis of 2-arylthiazolidine-4-carboxylic acid amides involves the condensation of L-cysteine with an appropriate benzaldehyde, followed by protection and amide coupling.[1][12]
-
Cyclization: React L-cysteine with the desired benzaldehyde in a mixture of ethanol and water at room temperature to yield the (2RS,4R)-2-arylthiazolidine-4-carboxylic acid.
-
Boc Protection: Protect the thiazolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O.
-
Amide Coupling: Couple the Boc-protected thiazolidine carboxylic acid with the desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield the final 2-arylthiazolidine-4-carboxylic acid amide.
In Vitro MMP-13 Inhibition Assay
The inhibitory activity of the synthesized compounds against MMP-13 can be determined using a fluorogenic substrate-based assay.
dot
References
- 1. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolidinones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Oxopiperidine-4-carboxylic Acid: A Guide for Researchers
Introduction
2-Oxopiperidine-4-carboxylic acid is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, chiral structure, incorporating both a lactam and a carboxylic acid functionality, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. The strategic importance of this compound necessitates a thorough understanding of the available synthetic routes to enable researchers to select the most appropriate method based on factors such as yield, scalability, cost-effectiveness, and stereochemical control. This guide provides an in-depth, head-to-head comparison of the most viable synthetic pathways to this compound, supported by experimental data and mechanistic insights to empower informed decision-making in your research endeavors.
Core Synthetic Strategies: An Overview
Two principal strategies have emerged for the synthesis of the this compound core:
-
Route 1: Catalytic Hydrogenation of Pyridine Derivatives: This classical approach leverages the aromatic pyridine ring as a precursor, which is subsequently reduced to the saturated piperidine system. The choice of the starting pyridine derivative and the hydrogenation catalyst is critical for the success of this route.
-
Route 2: Dieckmann Condensation: This powerful carbon-carbon bond-forming reaction enables the cyclization of an acyclic diester to construct the 2-oxopiperidine ring in a single, efficient step. The design and synthesis of the acyclic precursor are key considerations for this pathway.
Beyond these primary routes, this guide will also explore other potential, albeit less documented, strategies such as those involving reductive amination and Michael addition, offering a comprehensive view of the synthetic landscape.
Route 1: Catalytic Hydrogenation of Citrazinic Acid
The catalytic hydrogenation of readily available citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid) presents a conceptually straightforward approach to this compound. The reaction involves the reduction of the pyridine ring and the tautomeric keto-enol functionalities.
Reaction Scheme & Mechanism
The hydrogenation of citrazinic acid proceeds in a single step, where the aromatic pyridine ring and the enol double bonds are saturated in the presence of a suitable catalyst and a hydrogen source. The generally accepted mechanism involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Caption: Catalytic hydrogenation of citrazinic acid.
Experimental Protocol: A Representative Procedure
Materials:
-
Citrazinic acid
-
Rhodium on carbon (5% Rh/C) or Platinum(IV) oxide (Adam's catalyst)
-
Water or Acetic Acid (solvent)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
A solution of citrazinic acid (1.0 eq) in the chosen solvent (e.g., water or acetic acid) is placed in a high-pressure reactor.
-
The catalyst (e.g., 5-10 mol% Rh/C or PtO₂) is carefully added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
The reaction mixture is stirred vigorously at a set temperature (e.g., 50-80 °C) for a specified duration (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Performance Analysis
| Parameter | Catalytic Hydrogenation of Citrazinic Acid |
| Starting Material | Citrazinic acid (readily available) |
| Key Transformation | Heterogeneous catalytic hydrogenation |
| Typical Yield | Moderate to high (can exceed 80%) |
| Reaction Conditions | Elevated pressure and temperature |
| Workup & Purification | Filtration to remove catalyst, recrystallization |
| Scalability | Good, amenable to large-scale production |
| Advantages | Atom-economical, uses a readily available starting material. |
| Disadvantages | Requires specialized high-pressure equipment, catalyst can be expensive. |
Route 2: Dieckmann Condensation
The Dieckmann condensation offers an elegant and efficient method for the construction of the 2-oxopiperidine ring. This intramolecular Claisen condensation of a suitably substituted diester leads directly to the desired cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield this compound. A key precursor for this route is an N-protected bis(2-carboxyethyl)amine derivative.
Reaction Scheme & Mechanism
The synthesis begins with the preparation of the acyclic diester precursor, for example, by the alkylation of an amine with two equivalents of an acrylate ester. The subsequent Dieckmann condensation is base-catalyzed, typically using a strong base like sodium ethoxide. The mechanism involves the formation of an enolate which then attacks the second ester carbonyl intramolecularly, followed by the elimination of an alkoxide to form the cyclic β-keto ester.
Caption: Dieckmann condensation route to this compound.
Experimental Protocol: A Representative Procedure
Part A: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate
-
To a solution of benzylamine (1.0 eq) in ethanol, add ethyl acrylate (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation to obtain the desired diester.
Part B: Dieckmann Condensation
-
To a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene, add a solution of the diester from Part A (1.0 eq) in toluene dropwise at reflux.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with aqueous acid (e.g., HCl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
Part C: Hydrolysis and Decarboxylation
-
Reflux the crude β-keto ester in aqueous acid (e.g., 6M HCl) for several hours.
-
Cool the solution and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization to afford this compound.
Performance Analysis
| Parameter | Dieckmann Condensation |
| Starting Material | Acyclic diester (requires synthesis) |
| Key Transformation | Intramolecular Claisen condensation |
| Typical Yield | Good to high for the cyclization step |
| Reaction Conditions | Anhydrous conditions, strong base |
| Workup & Purification | Acidic workup, extraction, and recrystallization |
| Scalability | Good, but requires careful control of anhydrous conditions |
| Advantages | High efficiency in the key ring-forming step, avoids high-pressure equipment. |
| Disadvantages | Requires the synthesis of the acyclic precursor, sensitive to moisture. |
Alternative Synthetic Approaches: A Brief Overview
While the two routes detailed above are the most established, other strategies could be envisioned for the synthesis of this compound.
-
Reductive Amination: The reductive amination of a suitable keto-diacid or its ester, such as diethyl 3-oxoadipate, with ammonia or a protected amine source could provide a direct route to the target molecule. This approach would involve the formation of an enamine or imine intermediate followed by reduction.
-
Michael Addition: A tandem Michael addition-cyclization sequence could also be a viable strategy. For instance, the Michael addition of a nitrogen nucleophile (like ammonia or a primary amine) to a suitable acceptor such as diethyl glutaconate, followed by intramolecular cyclization, could lead to the desired piperidone ring.
These alternative routes are less explored in the literature for this specific target but offer intriguing possibilities for future synthetic development.
Head-to-Head Comparison Summary
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Dieckmann Condensation |
| Overall Strategy | Reduction of an aromatic precursor | Cyclization of an acyclic precursor |
| Key Advantages | Atom economy, commercially available starting material | High efficiency in ring formation, no high-pressure apparatus |
| Key Disadvantages | Requires specialized high-pressure equipment | Multi-step synthesis of the precursor, moisture sensitive |
| Scalability | Generally good | Good with careful process control |
| Stereocontrol | Achiral unless a chiral catalyst is used | Can be adapted for stereocontrol from chiral precursors |
Conclusion and Future Outlook
Both catalytic hydrogenation and Dieckmann condensation represent robust and viable synthetic routes to this compound. The choice between these methods will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and cost considerations.
The Catalytic Hydrogenation of citrazinic acid is an attractive option due to its directness and the low cost of the starting material, making it particularly suitable for large-scale production where the initial investment in high-pressure equipment can be justified.
The Dieckmann Condensation provides a more versatile laboratory-scale approach, offering high efficiency in the key cyclization step and avoiding the need for specialized hydrogenation equipment. The multi-step nature of the precursor synthesis can be a drawback, but it also offers opportunities for the introduction of substituents and for stereochemical control.
Future research in this area may focus on the development of more efficient and selective catalysts for the hydrogenation route, potentially operating under milder conditions. For the Dieckmann condensation, the exploration of novel and more convergent syntheses of the acyclic precursors would be a valuable contribution. Furthermore, the investigation of the alternative reductive amination and Michael addition pathways could unveil new and even more efficient strategies for the synthesis of this important medicinal chemistry building block.
A Comparative Spectroscopic Guide: 2-Oxopiperidine-4-carboxylic acid vs. N-Acetyl-Glutamic Acid
In the landscape of pharmaceutical development and molecular analysis, the precise characterization of cyclic versus acyclic structures is paramount. This guide provides an in-depth spectroscopic comparison between 2-Oxopiperidine-4-carboxylic acid, a cyclic lactam, and its open-chain analog, N-Acetyl-Glutamic acid. Understanding their distinct spectral signatures is crucial for researchers in reaction monitoring, structural elucidation, and quality control.
This comparison will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to highlight the key differences arising from the cyclic constraint of the lactam versus the flexibility of the open-chain amide.
Molecular Structures and Key Differentiators
The fundamental difference between our two compounds of interest lies in their topology. This compound is a six-membered ring lactam, a cyclic amide. This cyclization imposes significant conformational rigidity. In contrast, N-Acetyl-Glutamic acid, an N-acylated amino acid, possesses a flexible open-chain structure with free rotation around its single bonds. This structural variance is the primary driver of the spectroscopic differences we will explore.
}
Figure 1: Chemical structures of the cyclic and open-chain analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of Chemical Environment
NMR spectroscopy provides the most detailed information regarding the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). The rigidity of the piperidine ring and the distinct nature of the lactam amide bond compared to the open-chain amide result in predictable and significant differences in chemical shifts.
Rationale for NMR Analysis
The constrained nature of the 2-oxopiperidine ring system leads to diastereotopic protons—protons on the same carbon that are chemically non-equivalent. This results in more complex splitting patterns compared to the more flexible open-chain analog. Furthermore, the electronic environment of the carbonyl carbon is distinctly different in a lactam versus a linear amide, leading to a noticeable shift in the ¹³C NMR spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of each compound into separate NMR tubes.
-
Solvent Selection: Dissolve each sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize both polar compounds and to ensure that the acidic carboxylic acid proton and the amide N-H proton are observable, as they exchange slowly in this solvent.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum for each sample. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are necessary for a good signal-to-noise ratio.
Comparative NMR Data Analysis
The expected chemical shifts reveal clear distinctions between the two structures.
| Functional Group | This compound (Expected δ, ppm) | N-Acetyl-Glutamic Acid (Expected δ, ppm)[1][2] | Key Differentiator |
| Amide N-H | ~7.5 - 8.5 (broad singlet) | ~8.0 - 8.5 (doublet, coupling to α-H) | The multiplicity of the N-H signal is a key indicator. It's a singlet in the lactam but a doublet in the open-chain amide due to coupling with the adjacent alpha-proton. |
| Carboxylic Acid O-H | ~12.0 (very broad singlet) | ~12.0 (very broad singlet) | Both are highly deshielded and broad, often disappearing upon D₂O exchange.[3][4] |
| α-Carbonyl Protons (to Amide) | ~3.0 - 3.4 (multiplet) | ~4.2 - 4.4 (multiplet, α-proton) | The alpha-proton in the open-chain analog is significantly more deshielded. |
| Lactam Carbonyl (C=O) | ~170 - 175 | N/A | This signal is unique to the cyclic structure. |
| Amide Carbonyl (C=O) | N/A | ~171 - 174 | Characteristic signal for the open-chain amide. |
| Carboxylic Acid Carbonyl (C=O) | ~174 - 178 | ~173 - 176 | The chemical shifts are similar but can be distinguished using 2D NMR techniques.[4] |
| Acetyl Methyl (CH₃) | N/A | ~1.8 - 2.0 (singlet) | A clear singlet present only in the open-chain analog.[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprint
FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretching frequency is particularly sensitive to its electronic environment and is a powerful diagnostic tool for distinguishing lactams from open-chain amides.
Rationale for FTIR Analysis
Ring strain in the lactam significantly influences the vibrational frequency of the amide carbonyl group. Generally, the C=O stretching frequency of a lactam is higher than that of a comparable acyclic amide. This is because the ring constraint hinders the resonance delocalization of the nitrogen lone pair onto the carbonyl, which increases the double-bond character of the C=O group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample (a few milligrams) of the first compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.
-
Cleaning and Second Sample: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe. Ensure the crystal is completely dry. Repeat step 2 for the second compound.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be taken before analyzing the samples.
Comparative FTIR Data Analysis
The carbonyl stretching region provides the most definitive differentiation.
| Vibrational Mode | **this compound (Expected cm⁻¹) ** | N-Acetyl-Glutamic Acid (Expected cm⁻¹)[5][6] | Key Differentiator |
| Amide C=O Stretch (Amide I) | ~1660 - 1680 | ~1630 - 1650 | The lactam carbonyl absorbs at a higher frequency due to ring strain. This is the most critical diagnostic peak. |
| Carboxylic Acid C=O Stretch | ~1700 - 1725 | ~1700 - 1725 | Both show a strong absorption for the carboxylic acid C=O, often appearing broad due to hydrogen bonding.[3][4] |
| N-H Stretch | ~3200 - 3300 (broad) | ~3250 - 3350 (broad) | Both exhibit broad N-H stretching bands characteristic of secondary amides.[7] |
| O-H Stretch (Carboxylic Acid) | ~2500 - 3300 (very broad) | ~2500 - 3300 (very broad) | A very broad band, typical for hydrogen-bonded carboxylic acids, is present in both spectra.[3] |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. The rigid cyclic structure of the lactam and the flexible linear structure of the open-chain analog will lead to distinct and predictable fragmentation patterns.
Rationale for MS Analysis
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ for both compounds. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The piperidine ring is expected to undergo characteristic ring-opening or cleavage pathways, while the open-chain analog will likely fragment at the weaker amide bond or via losses of small neutral molecules like water and acetic acid.[8]
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of each compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
-
Instrumentation: Infuse the sample directly into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ precursor ion for each compound (Expected m/z for both C₆H₉NO₃ and C₇H₁₁NO₅). Note: The molecular formulas and weights are different. This compound (C₆H₉NO₃) has a monoisotopic mass of 143.058 Da[9], while N-Acetyl-Glutamic acid (C₇H₁₁NO₅) has a monoisotopic mass of 189.064 Da.[10]
-
MS/MS Scan: Select the respective [M+H]⁺ ion for each compound as the precursor and perform a product ion scan to generate the fragmentation spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.
Comparative MS Data Analysis
The fragmentation patterns provide structural confirmation.
| Ion | This compound (Expected m/z)[8][11] | N-Acetyl-Glutamic Acid (Expected m/z)[12][13][14] | Key Differentiator |
| [M+H]⁺ | 144.0655 | 190.0710 | The molecular ions are distinct and confirm the different molecular formulas. |
| Key Fragments | Loss of H₂O (-18) -> 126Loss of CO₂ (-44) -> 100Ring cleavage fragments | Loss of H₂O (-18) -> 172Loss of CH₂CO (-42) -> 148 (Glutamic acid ion)Loss of COOH (-45) -> 145 | The fragmentation of the lactam is dominated by ring-related cleavages. The open-chain analog shows characteristic losses related to its side chain and N-acetyl group. |
Integrated Spectroscopic Strategy
While each technique provides valuable data, a combined approach ensures unambiguous identification. The workflow below illustrates a robust strategy for characterizing these or similar analogs.
}
Figure 2: An integrated workflow for structural elucidation.
Conclusion
The spectroscopic analysis of this compound and its open-chain analog, N-Acetyl-Glutamic acid, reveals a set of distinct and complementary fingerprints.
-
NMR Spectroscopy distinguishes the two through the multiplicity of the N-H signal and the unique chemical shifts of protons and carbons adjacent to the amide bond, which are influenced by the cyclic constraint.
-
FTIR Spectroscopy provides a rapid and definitive differentiation based on the Amide I (C=O) stretching frequency, which is characteristically higher in the strained lactam ring.
-
Mass Spectrometry confirms the distinct molecular weights and reveals divergent fragmentation pathways rooted in the cyclic versus acyclic nature of the molecules.
By leveraging this multi-technique approach, researchers can confidently differentiate and characterize these structures, ensuring the integrity and accuracy of their scientific findings.
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-L-glutamic acid(1188-37-0) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Acetyl-L-glutamic acid | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxopiperidine-4-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents like 2-Oxopiperidine-4-carboxylic acid (CAS No. 24537-50-6) are not mere regulatory hurdles; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Core Hazard Profile and Risk Assessment
This compound is a heterocyclic compound featuring both a lactam and a carboxylic acid functional group.[1] While not classified as acutely toxic, its potential as an irritant necessitates careful handling. The Globally Harmonized System (GHS) provides a clear summary of its hazards.[2]
Table 1: GHS Hazard Identification for this compound
| Pictogram | GHS Code | Hazard Statement |
|---|---|---|
![]() |
H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| | H335 | May cause respiratory irritation.[2] |
The primary risks stem from direct contact with the skin and eyes or inhalation of the solid as dust. The acidic nature of the molecule (predicted pKa ≈ 4.62) informs its reactivity and the necessary precautions for its neutralization and disposal.[3]
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, from initial use to final disposal.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Goggles (European Standard EN 166 or ANSI Z87.1 approved) | Protects against splashes and dust, mitigating the risk of serious eye irritation.[4] |
| Hand Protection | Nitrile rubber gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[5] |
Immediate Spill Management Protocol
Accidents require a prepared, immediate response to minimize risk. For small-scale laboratory spills, follow this procedure:
-
Ensure Area is Ventilated: Work under a chemical fume hood if possible. Ensure no ignition sources are present.[5]
-
Don Appropriate PPE: Before addressing the spill, ensure all PPE listed in Table 2 is correctly worn.
-
Contain the Spill: Gently cover the solid spill with an inert, absorbent material such as vermiculite, sand, or silica gel.[5] Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the contained material into a suitable, clearly labeled hazardous waste container.[6]
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Wash the area with soap and water.
-
Dispose of Cleaning Materials: All contaminated cleaning materials (gloves, wipes, absorbent) must be placed in the same hazardous waste container.[7]
Disposal Pathways: A Decision Framework
The correct disposal route depends on the nature and quantity of the waste. This workflow provides a logical framework for decision-making.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Protheragen [protheragen.ai]
- 4. fishersci.es [fishersci.es]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Oxopiperidine-4-carboxylic Acid
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel or specialized chemical reagents like 2-Oxopiperidine-4-carboxylic acid requires a deep, practical understanding of their potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety and the integrity of your work.
Foundational Safety: Understanding the Hazard Profile
Before any container is opened, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications are not mere warnings; they are directives that inform every aspect of our handling protocol. The potential for irritation to skin, eyes, and the respiratory system dictates a multi-layered defense strategy, beginning with engineering controls and culminating in specific personal protective equipment (PPE).
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard. Your primary protection should always be robust engineering and administrative controls.
-
Ventilation: All manipulations of solid this compound must be performed in a certified chemical fume hood.[2][3] This is non-negotiable. A fume hood's constant airflow is critical to contain dust and prevent inhalation, directly mitigating the respiratory irritation hazard.[2]
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This simple administrative control minimizes the risk of cross-contamination and unintentional exposure to colleagues.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task at hand. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | None required (Inspect for container integrity) | Lab coat (fully buttoned) | Not required |
| Weighing & Transfer (Solid) | Chemical safety goggles & Face shield | Chemical-resistant gloves (Nitrile recommended) | Lab coat (fully buttoned) | Required only if fume hood is not available (N95 dust mask minimum) |
| Dissolution & Solution Handling | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Lab coat (fully buttoned) | Not required (within a fume hood) |
| Spill Cleanup (Small) | Chemical safety goggles & Face shield | 2 pairs of chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat | Required only if outside a fume hood (N95 dust mask minimum) |
Eye and Face Protection
The H319 classification ("Causes serious eye irritation") demands robust eye protection.[1]
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne dust and potential splashes.[2][4]
-
Face Shield: When handling larger quantities of the solid or during procedures with a high risk of splashing (e.g., vigorous mixing, spill cleanup), a face shield must be worn over safety goggles.[2][5] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
To mitigate the H315 hazard ("Causes skin irritation"), complete skin coverage is essential.[1]
-
Lab Coat: A clean, fully buttoned lab coat is the minimum requirement for body protection.[2]
-
Gloves: Chemical-resistant nitrile gloves are the recommended choice for handling this compound.[4][5] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[6]
Respiratory Protection
The primary method for mitigating the H335 respiratory hazard is the use of a chemical fume hood.[1][2]
-
Fume Hood Priority: If all solid manipulations are performed within a functioning fume hood, additional respiratory protection is typically not required.
-
Respirator Use: In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator is necessary. For a powdered substance like this, a minimum of an N95 dust respirator should be used.[2][4]
Procedural Guidance: Integrating Safety into Your Workflow
The following workflow outlines the key steps for safely handling this compound, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Don all required PPE as outlined in the table above.
-
Designate and prepare your work surface within the hood, ensuring it is clean and uncluttered.
-
-
Handling the Solid Compound:
-
To minimize dust generation, do not pour the solid directly from the primary container. Use a spatula for all transfers.[2]
-
Weigh the compound onto a weigh boat or creased paper. Avoid any actions, such as scraping, that could create airborne dust.
-
-
Handling Solutions:
-
When dissolving, add the solid this compound slowly to the solvent.[2] This prevents splashing that can occur when solvent is added to a solid.
-
-
Post-Handling & Decontamination:
-
After use, securely seal the primary container.
-
Decontaminate the work area with an appropriate solvent, followed by soap and water.[5]
-
Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by your face shield, goggles, and finally your lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal and Emergency Plans
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[2] Place these items in a dedicated, clearly labeled hazardous waste container. Do not dispose of them in the regular trash or down the drain.[3][5]
-
Spill Response: In case of a small spill within a fume hood, use an appropriate absorbent material to contain it. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[7] If you feel unwell, seek medical attention.
-
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

